3beta-Acetoxyandrost-5-en-17-one
説明
structure in first source
Structure
3D Structure
特性
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZQTLCXHGLOK-ZKHIMWLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020380 | |
| Record name | Dehydroepiandrosterone 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853-23-6 | |
| Record name | 3β-Acetoxyandrost-5-en-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroepiandrosterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroepiandrosterone 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxyandrost-5-en-17-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3β-Acetoxyandrost-5-en-17-one from DHEA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroepiandrosterone (DHEA) is a vital endogenous steroid hormone, serving as a key precursor in the biosynthesis of numerous steroid hormones. Its conversion to 3β-acetoxyandrost-5-en-17-one is a critical step in the synthesis of various pharmacologically active steroids. This technical guide provides a comprehensive overview of the synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA, detailing experimental protocols, comparative quantitative data, and the role of this intermediate in drug development.
Introduction
3β-Acetoxyandrost-5-en-17-one, also known as DHEA acetate, is a pivotal intermediate in the pharmaceutical industry. The acetylation of the 3β-hydroxyl group of dehydroepiandrosterone (DHEA) serves as a protective measure, allowing for selective reactions at other positions of the steroid nucleus. This strategic protection is fundamental in the synthesis of a wide array of steroid-based active pharmaceutical ingredients (APIs). This guide will explore the common synthetic routes, present key quantitative data for process optimization, and illustrate the subsequent utility of 3β-acetoxyandrost-5-en-17-one in the broader landscape of steroid drug development.
Synthesis of 3β-Acetoxyandrost-5-en-17-one from DHEA
The most prevalent and well-documented method for the synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA is through acetylation. This reaction can be accomplished using various reagents and conditions, each offering distinct advantages in terms of yield, reaction time, and cost-effectiveness.
Experimental Protocols
Two primary protocols for the acetylation of DHEA are detailed below:
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This is a classic and widely used method for the acetylation of hydroxyl groups.
-
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve DHEA (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3β-acetoxyandrost-5-en-17-one by recrystallization from ethanol.
-
Protocol 2: Acetylation using Acetic Anhydride and Sodium Acetate in Acetic Acid
This method offers an alternative to the use of pyridine, which can be advantageous in terms of cost and ease of removal.
-
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Acetic acid
-
Acetic anhydride
-
Sodium acetate
-
Methanol
-
Water
-
-
Procedure:
-
Suspend DHEA in acetic acid.
-
Add acetic anhydride and sodium acetate to the suspension.
-
Heat the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction for completion using ¹H NMR.
-
Cool the reaction to 25°C.
-
Precipitate the product by adding a mixture of water and methanol (9:1).
-
Stir the suspension for 1 hour.
-
Filter the precipitate and wash with a 3:1 water/methanol solution.
-
The crude product can be further purified by recrystallization from methanol.[1]
-
Data Presentation
The selection of a synthetic protocol often depends on a balance of factors including yield, purity, reaction time, and cost. The following table summarizes quantitative data from a study comparing different acetylation conditions.[1]
| Acetylating System | Solvent | Base | Catalyst | Reaction Time (h) | Crude Yield (%) | Crude Purity (HPLC, %) |
| Acetic Anhydride | Dichloromethane | Pyridine | DMAP | Not specified | Quantitative | Not specified |
| Acetic Anhydride | Dichloromethane | - | BF₃·OEt₂ | Not specified | Quantitative | Not specified |
| Acetic Anhydride | Acetic Acid | Sodium Acetate | - | 16 | 88 | 98 |
| Acetic Anhydride | Toluene | Triethylamine | DMAP | Not specified | 85-87 | >98 |
Spectroscopic Data for 3β-Acetoxyandrost-5-en-17-one:
| Technique | Data |
| ¹H NMR | Data available in public databases such as PubChem. |
| ¹³C NMR | Data available in public databases such as PubChem. |
| Mass Spec | Molecular Weight: 330.48 g/mol . Key fragments can be found in spectral databases. |
| IR Spectrum | Characteristic peaks for C=O (ester and ketone) and C-O stretching. |
Role in Drug Development and Signaling Pathways
3β-Acetoxyandrost-5-en-17-one is primarily utilized as a protected intermediate in the synthesis of more complex steroid molecules. The acetyl group at the 3β-position prevents its oxidation in subsequent reaction steps, allowing for chemical modifications at other sites, such as the C-17 position.
While 3β-acetoxyandrost-5-en-17-one itself is not known to have significant direct biological activity or interaction with specific signaling pathways, its precursor, DHEA, and its downstream products have profound biological effects. DHEA can be converted to potent androgens and estrogens, which in turn act on their respective nuclear receptors to regulate gene expression.
The significance of 3β-acetoxyandrost-5-en-17-one lies in its role as a key node in the synthetic pathways leading to these and other modified steroids. For example, it is a precursor in the synthesis of abiraterone acetate, a drug used in the treatment of prostate cancer.
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of 3β-acetoxyandrost-5-en-17-one and its use as a synthetic intermediate.
Role in Steroid Biosynthesis (Simplified)
Caption: Simplified overview of the position of 3β-acetoxyandrost-5-en-17-one as a synthetic intermediate in the context of natural steroid biosynthesis pathways.
Experimental Workflow for Drug Development
Caption: A logical workflow illustrating the use of 3β-acetoxyandrost-5-en-17-one as a starting material for the development of new steroid-based drug candidates.
Conclusion
The synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA is a well-established and crucial transformation in steroid chemistry. The choice of acetylation protocol can be tailored to specific laboratory or industrial needs, with reliable methods available to achieve high yields and purity. While the compound itself is not a primary effector in biological signaling, its role as a protected intermediate is indispensable for the synthesis of a diverse range of steroidal drugs. This guide provides the necessary technical information for researchers and drug development professionals to effectively synthesize and utilize this important building block in the pursuit of novel therapeutics.
References
Technical Guide: Chemical Properties of 3β-Acetoxyandrost-5-en-17-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Acetoxyandrost-5-en-17-one, also known by its synonyms Dehydroepiandrosterone acetate (DHEA acetate) and Prasterone acetate, is a synthetic derivative of the endogenous steroid hormone Dehydroepiandrosterone (DHEA).[1][2] As a C19 steroid ester, it serves as an important pharmaceutical intermediate in the synthesis of various steroid hormones, including testosterone and estradiol.[1] Its role as a prohormone to androgens and estrogens makes it a compound of significant interest in endocrinology and drug development.[3][4] This technical guide provides an in-depth overview of the core chemical properties of 3β-acetoxyandrost-5-en-17-one, complete with experimental protocols and visual diagrams to support research and development activities.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3β-acetoxyandrost-5-en-17-one are summarized in the table below, providing a clear reference for its physical state and behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₀O₃ | [3][5] |
| Molecular Weight | 330.46 g/mol | [5] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 168-170 °C | [1][3] |
| Boiling Point | 434.8 ± 45.0 °C (at 760 mmHg, estimated) | [3] |
| Water Solubility | 11.5 mg/L (temperature not stated) | [6] |
| Optical Activity | [α]²⁰/D +2.4° (c = 2 in ethanol) | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation and bioavailability. 3β-Acetoxyandrost-5-en-17-one exhibits solubility in a range of organic solvents while being sparingly soluble in aqueous solutions.[1][4][7] Detailed solubility data in various solvents at different temperatures have been reported, with solubility generally increasing with temperature.[8]
| Solvent | Solubility Description | Reference(s) |
| Chloroform | Soluble | [1] |
| DMSO | Slightly Soluble (~14.29 mg/mL with sonication) | [1][4] |
| Methanol | Slightly Soluble | [1] |
| Ethanol | Soluble | [1] |
| Ethyl Acetate | High Solubility | [8] |
| Acetone | High Solubility | [8] |
| Cyclohexane | Soluble | [8] |
| Acetonitrile | Soluble | [8] |
| 1-Butanol | Soluble | [8] |
| Isopropanol | Soluble | [8] |
| Corn Oil | ≥ 1.43 mg/mL (in 10% DMSO/90% Corn Oil) | [4] |
| Water | Insoluble (< 0.1 mg/mL) | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3β-acetoxyandrost-5-en-17-one. Below is a summary of available spectral data.
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available in databases. | [2] |
| ¹³C NMR | Spectra available in databases. | [2][9] |
| IR Spectroscopy | Data available from KBr wafer technique. | [2] |
| Mass Spectrometry | Data available from GC-MS. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. The following are standard protocols for determining the key chemical properties of 3β-acetoxyandrost-5-en-17-one.
Synthesis from Dehydroepiandrosterone (DHEA)
This protocol outlines a general method for the acetylation of DHEA to produce 3β-acetoxyandrost-5-en-17-one.
-
Dissolution: Dissolve DHEA in a suitable organic solvent such as pyridine or a mixture of toluene and acetic anhydride.
-
Acetylation: Add acetic anhydride to the solution. The reaction can be performed at room temperature or with gentle heating to increase the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (DHEA) is consumed.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent system, such as methanol or ethanol-water, to obtain the purified 3β-acetoxyandrost-5-en-17-one.
-
Drying: Dry the purified product under vacuum.
Melting Point Determination
The melting point is determined using the capillary method in a calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a rate of approximately 1-2 °C per minute, starting from a temperature about 5-10 °C below the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Infrared (IR) Spectroscopy (KBr Pellet Method)
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply a pressure of approximately 8-10 tons under vacuum for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile organic solvent (e.g., acetonitrile, ethyl acetate). Derivatization (e.g., silylation) may be necessary to increase the volatility of the steroid.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. A temperature program is typically used to elute the compounds.
-
Detection and Analysis: As the components elute from the column, they are ionized (commonly by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer, generating a mass spectrum for each component.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 3β-acetoxyandrost-5-en-17-one.
Caption: General workflow for synthesis and characterization.
Metabolic Pathway
3β-Acetoxyandrost-5-en-17-one is a prohormone that is metabolized in the body to active androgens and estrogens. The simplified metabolic pathway is depicted below.
Caption: Simplified metabolic conversion to sex steroids.
Chemical Reactivity and Stability
3β-Acetoxyandrost-5-en-17-one is a stable compound under normal storage conditions, typically recommended at -20°C for long-term preservation.[3] The primary reactive site is the ester linkage at the 3β position, which can undergo hydrolysis under acidic or basic conditions to yield DHEA and acetic acid. The ketone group at the C-17 position can also undergo typical ketone reactions. The compound should be protected from strong oxidizing agents.
Conclusion
This technical guide provides a comprehensive overview of the key chemical properties of 3β-acetoxyandrost-5-en-17-one. The tabulated data on its physical and solubility properties, along with detailed experimental protocols and visual representations of its synthesis and metabolic fate, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these chemical characteristics is fundamental for its application in the synthesis of steroid-based active pharmaceutical ingredients and for investigating its potential therapeutic roles.
References
- 1. Dehydroepiandrosterone acetate CAS#: 853-23-6 [m.chemicalbook.com]
- 2. 3beta-Acetoxyandrost-5-en-17-one | C21H30O3 | CID 14709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ikigaicorporation.com [ikigaicorporation.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prasterone Acetate | MM0651.05-0025 | CAS 853-23-6 | LGC Standards [lgcstandards.com]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dehydroepiandrosterone acetate(853-23-6) 13C NMR spectrum [chemicalbook.com]
In Vitro Mechanism of Action of 3β-Acetoxyandrost-5-en-17-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3β-acetoxyandrost-5-en-17-one, also known as prasterone acetate or dehydroepiandrosterone (DHEA) acetate, is the acetylated form of the adrenal steroid DHEA. While direct in vitro studies on 3β-acetoxyandrost-5-en-17-one are limited, its mechanism of action is primarily understood through its role as a pro-drug for DHEA. In vitro, it is anticipated that the acetate group is rapidly cleaved by cellular esterases, releasing DHEA. Consequently, the biological effects observed are predominantly those of DHEA and its subsequent metabolites. This guide delineates the hypothesized in vitro mechanism of action, focusing on the enzymatic conversion, downstream metabolic pathways, and receptor interactions of its active metabolites.
Enzymatic Conversion to DHEA
The initial and rate-limiting step in the in vitro action of 3β-acetoxyandrost-5-en-17-one is its hydrolysis to DHEA. This conversion is catalyzed by non-specific intracellular esterases.
Caption: Hydrolysis of 3β-acetoxyandrost-5-en-17-one to DHEA by intracellular esterases.
Metabolism of DHEA and Downstream Signaling
Once converted to DHEA, the steroid can undergo further metabolism by steroidogenic enzymes, leading to the formation of potent androgens and estrogens. These metabolites then interact with their respective nuclear receptors to modulate gene expression. The primary metabolic pathways and subsequent signaling are outlined below.
Caption: Metabolic conversion of DHEA and subsequent androgen and estrogen receptor signaling.
Quantitative Data
Direct quantitative data for the in vitro mechanism of 3β-acetoxyandrost-5-en-17-one is scarce. The table below summarizes the known data for the compound and its parent molecule, DHEA.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| 3β-acetoxyandrost-5-en-17-one | Strongyloides ratti (adult) | Anthelmintic Activity | IC50: 3.3 µM | In vitro culture | [1][2] |
| DHEA | Cytochromes P450 | Metabolism | EC50: ~5 µM | Rat liver microsomes | [3] |
| DHEA | Estrogen Receptor β (ERβ) | Luciferase Reporter Assay | Activation at 5 µM | COS-1 cells | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the in vitro mechanism of action of 3β-acetoxyandrost-5-en-17-one.
In Vitro Hydrolysis Assay
Objective: To confirm the conversion of 3β-acetoxyandrost-5-en-17-one to DHEA by intracellular esterases.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2, LNCaP) in appropriate media.
-
Incubation: Treat the cells with 10 µM 3β-acetoxyandrost-5-en-17-one for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Steroid Extraction: At each time point, collect the cell lysate and supernatant. Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analysis: Evaporate the organic solvent and reconstitute the steroid extract in a suitable solvent. Analyze the concentrations of 3β-acetoxyandrost-5-en-17-one and DHEA using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the concentration of both compounds over time to determine the rate of hydrolysis.
Caption: Workflow for the in vitro hydrolysis assay.
Competitive Receptor Binding Assay
Objective: To determine the binding affinity of 3β-acetoxyandrost-5-en-17-one and DHEA to the androgen receptor (AR) and estrogen receptor (ER).
Methodology:
-
Receptor Preparation: Use purified recombinant human AR and ERα/β ligand-binding domains.
-
Radioligand: Use a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER).
-
Competition: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of unlabeled competitor (3β-acetoxyandrost-5-en-17-one, DHEA, or a known high-affinity ligand as a positive control).
-
Separation: Separate the receptor-bound from free radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand.
Reporter Gene Assay
Objective: To measure the functional activation of AR and ER by 3β-acetoxyandrost-5-en-17-one.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the full-length human AR or ERα/β and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., MMTV for AR, ERE for ER).
-
Treatment: Treat the transfected cells with various concentrations of 3β-acetoxyandrost-5-en-17-one, DHEA, or a known agonist (e.g., DHT for AR, estradiol for ER).
-
Lysis and Assay: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the fold induction of luciferase activity against the log concentration of the test compound to determine the EC50.
Other Potential Mechanisms of Action
While the primary mechanism is through conversion to DHEA and its metabolites, DHEA itself has been reported to have direct effects on other receptors, although often at higher concentrations. These include:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): DHEA can activate PPARα, which is involved in lipid metabolism.[5][6]
-
Pregnane X Receptor (PXR): Activation of PXR by DHEA can influence the metabolism of xenobiotics.[3]
-
Membrane Receptors: DHEA has been shown to interact with various membrane-associated receptors, including G-protein-coupled receptors and neurotransmitter receptors like NMDA and GABA-A receptors, leading to rapid, non-genomic effects.[5][6][7]
Conclusion
The in vitro mechanism of action of 3β-acetoxyandrost-5-en-17-one is best understood as that of a DHEA pro-drug. Its biological activity is contingent on its hydrolysis to DHEA, which is then metabolized to active androgens and estrogens. These metabolites subsequently activate their respective nuclear receptors, leading to changes in gene expression. While direct actions of the parent compound or DHEA on other receptor systems are possible, the steroid hormone-mediated pathway is considered the principal mechanism. Further research is required to quantify the direct interactions of 3β-acetoxyandrost-5-en-17-one with steroidogenic enzymes and receptors to fully delineate its pharmacological profile.
References
- 1. Assessment of FDA-approved drugs against Strongyloides ratti in vitro and in vivo to identify potentially active drugs against strongyloidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Dehydroepiandrosterone Acetate: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroepiandrosterone acetate (DHEA-A) is a synthetic ester of dehydroepiandrosterone (DHEA), a crucial endogenous steroid hormone. In biological systems, DHEA-A is readily hydrolyzed to DHEA, which is responsible for the majority of its physiological effects. This technical guide provides a comprehensive overview of the biological activity of DHEA, the active metabolite of DHEA-A. It covers its multifaceted roles in neuroprotection, immunomodulation, anti-inflammatory processes, and its influence on metabolic and oncological pathways. This document synthesizes quantitative data, details key experimental protocols, and visualizes the primary signaling pathways through which DHEA exerts its effects, namely the PI3K/Akt and PPARα pathways.
Introduction: Dehydroepiandrosterone Acetate as a Prodrug
Dehydroepiandrosterone acetate (DHEA-A) is the acetylated form of dehydroepiandrosterone (DHEA). The addition of the acetate group increases the lipophilicity and stability of the molecule. Following administration, DHEA-A is rapidly converted to DHEA through the action of esterase enzymes present in the body. Therefore, the biological activity of DHEA-A is predominantly attributable to its active metabolite, DHEA.
DHEA is an abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain. It serves as a precursor to more potent androgens and estrogens.[1] However, DHEA also exhibits a range of biological effects in its own right by binding to various receptors and modulating signaling pathways.[2]
This guide will focus on the biological activities of DHEA, with the understanding that these are the consequential effects of DHEA-A administration.
Quantitative Data on the Biological Activity of DHEA
The following tables summarize key quantitative data related to the biological effects of DHEA, including its inhibitory concentrations on cancer cell lines and its pharmacokinetic properties.
Table 1: IC50 Values of DHEA on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| InBI | Cervical Cancer | 30 | [3] |
| SiHa | Cervical Cancer | 30 | [3] |
| HeLa | Cervical Cancer | 70 | [3] |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | 192.2 ± 28.4 | [4] |
| SAS | Head and Neck Squamous Cell Carcinoma | 292.9 ± 43.9 | [4] |
| HSC-3 | Head and Neck Squamous Cell Carcinoma | 211.5 ± 13.5 | [4] |
Table 2: Pharmacokinetic Parameters of DHEA in Humans
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 1-3 hours | [2] | |
| Metabolic Clearance Rate (MCR) | ~2000 L/day | [2] |
Key Signaling Pathways
DHEA's diverse biological effects are mediated through its interaction with multiple signaling pathways. The PI3K/Akt and PPARα pathways are two of the most significant.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, proliferation, and metabolism. DHEA has been shown to modulate this pathway in various cell types. For instance, in breast cancer cells, DHEA's inhibitory effects on proliferation and migration are mediated through the PI3K/Akt pathway.[1] DHEA may also activate this pathway to facilitate the uptake of glucose.[5]
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. DHEA and its sulfate (DHEAS) can activate PPARα.[6][7] This activation is thought to be indirect, potentially involving the dephosphorylation of PPARα by protein phosphatase 2A (PP2A), which enhances its transcriptional activity.[8][9] The activation of PPARα by DHEA leads to the increased expression of genes involved in fatty acid oxidation, contributing to its metabolic effects.[10]
Metabolic Conversion of Dehydroepiandrosterone Acetate
The initial and crucial step in the biological action of DHEA-A is its hydrolysis to DHEA. Subsequently, DHEA can be converted into a variety of other steroid hormones, including androgens and estrogens, through a series of enzymatic reactions. This metabolic cascade is tissue-specific and depends on the expression of the relevant enzymes in a particular cell type.
References
- 1. mdpi.com [mdpi.com]
- 2. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary studies on the effect of dehydroepiandrosterone (DHEA) on both constitutive and phytohaemagglutinin (PHA)-inducible IL-6 and IL-2 mRNA expression and cytokine production in human spleen mononuclear cell suspensions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bywinona.com [bywinona.com]
- 6. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of dehydroepiandrosterone (DHEA) on in vitro spleen cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Journey of Prasterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic pathway of prasterone acetate. Prasterone acetate, a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), is a prohormone that undergoes extensive metabolic conversion to exert its biological effects. This document details its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental protocols, and visual representations of the key processes.
Introduction: Prasterone Acetate as a Prodrug
Prasterone acetate is an esterified form of prasterone, an endogenous steroid hormone produced primarily by the adrenal glands. The addition of the acetate group enhances the compound's lipophilicity, which can influence its absorption and distribution characteristics. In vivo, prasterone acetate is rapidly hydrolyzed by esterase enzymes present in the blood and tissues to release the active compound, prasterone (DHEA).[1] Therefore, the metabolic fate of prasterone acetate is intrinsically linked to the well-established metabolic pathways of prasterone.
Absorption and Distribution
The route of administration significantly influences the absorption and bioavailability of prasterone. While specific pharmacokinetic data for prasterone acetate is limited, studies on various formulations of prasterone provide valuable insights.
-
Oral Administration: Following oral administration, prasterone is well-absorbed.[2] However, it undergoes extensive first-pass metabolism in the liver. Micronization of oral prasterone has been shown to significantly increase the serum levels of its sulfated metabolite, DHEA-S, while having a lesser effect on DHEA or testosterone levels.[2]
-
Intravaginal Administration: Local administration in the vagina, typically as a 6.5 mg prasterone insert, results in localized action with minimal systemic absorption.[3][4] While serum levels of prasterone and its metabolites may increase, they generally remain within the normal postmenopausal range.[3][4]
-
Intramuscular Administration: Esterified forms of prasterone, such as prasterone enanthate, are administered intramuscularly to provide a sustained release of the hormone.[2][5][6] The ester is slowly released from the injection site and is hydrolyzed to prasterone in the bloodstream.[5]
Metabolic Pathways of Prasterone
Once prasterone is released from its acetate ester, it serves as a precursor for the biosynthesis of androgens and estrogens. This conversion occurs in various peripheral tissues in a process known as intracrinology. The key metabolic transformations are outlined below.
Conversion to Androgens
Prasterone is converted to active androgens through a series of enzymatic reactions:
-
Oxidation: 3β-hydroxysteroid dehydrogenase (3β-HSD) converts prasterone to androstenedione.
-
Reduction: 17β-hydroxysteroid dehydrogenase (17β-HSD) can then reduce androstenedione to testosterone.
Alternatively, prasterone can be converted to androstenediol by 17β-HSD, which can then be oxidized to testosterone by 3β-HSD. Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.
Conversion to Estrogens
Androstenedione, derived from prasterone, is a key intermediate in the synthesis of estrogens:
-
Aromatization: The enzyme aromatase (CYP19A1) converts androstenedione to estrone (E1).
-
Reduction: Estrone can then be converted to the more potent estrogen, estradiol (E2), by 17β-HSD.
Testosterone can also be directly converted to estradiol by aromatase.
Sulfation and Desulfation
Prasterone exists in a dynamic equilibrium with its sulfated form, prasterone sulfate (DHEA-S).
-
Sulfation: Steroid sulfotransferase enzymes (primarily SULT2A1) convert prasterone to DHEA-S. DHEA-S has a much longer half-life than prasterone and serves as a circulating reservoir.[2]
-
Desulfation: Steroid sulfatase can hydrolyze DHEA-S back to prasterone in peripheral tissues, making it available for conversion to androgens and estrogens.
The following diagram illustrates the primary metabolic pathways of prasterone.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of prasterone and its key metabolites following various routes of administration. It is important to note that these values are for prasterone and its esters, with the assumption that prasterone acetate would exhibit a similar profile after hydrolysis.
Table 1: Pharmacokinetic Parameters of Prasterone and Metabolites after Intravaginal Administration (6.5 mg Prasterone)
| Analyte | Cmax (Day 7) | AUC (0-24h, Day 7) |
| Prasterone | 4.42 ng/mL[7] | 56.17 ng·h/mL[7] |
| Testosterone | 0.15 ng/mL[7] | 2.79 ng·h/mL[7] |
| Estradiol | 5.04 pg/mL | 96.93 pg·h/mL |
Note: Estradiol values are in pg/mL and pg·h/mL respectively.
Table 2: Pharmacokinetic Parameters of Prasterone and DHEA-S
| Parameter | Prasterone (DHEA) | DHEA-S |
| Biological Half-life | 15-38 minutes[2] | 7-22 hours[2] |
Excretion
The metabolites of prasterone are primarily excreted in the urine and feces as glucuronide and sulfate conjugates. Studies with radiolabeled prasterone enanthate have shown that approximately 94% of the dose is excreted in the urine and 6% in the feces within 30 days.[6] The majority of urinary metabolites are in conjugated forms.[8]
Experimental Protocols
The analysis of prasterone and its metabolites in biological matrices is typically performed using hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation for LC-MS/MS Analysis of Steroids in Human Serum/Plasma
This protocol outlines a general procedure for the extraction of steroids from serum or plasma prior to LC-MS/MS analysis.
Protocol Steps:
-
Sample Collection: Collect whole blood in appropriate tubes and process to obtain serum or plasma.
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to the serum/plasma sample to account for matrix effects and variations in extraction efficiency.
-
Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to sample), to the sample. Vortex vigorously to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes of interest.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and detection.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is commonly used for the separation of steroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Conclusion
Prasterone acetate serves as a prodrug that is efficiently converted to prasterone in vivo. Its subsequent metabolism follows the well-characterized pathways of DHEA, leading to the formation of a spectrum of androgens and estrogens in peripheral tissues. The route of administration plays a critical role in the systemic exposure to prasterone and its metabolites. Understanding these metabolic pathways and the associated analytical methodologies is essential for the continued research and development of prasterone-based therapies.
References
- 1. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. Prasterone for vulvar and vaginal atrophy in postmenopausal women - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Prasterone enanthate - Wikiwand [wikiwand.com]
- 6. Prasterone enanthate - Wikipedia [en.wikipedia.org]
- 7. Intrarosa, DHEA intravaginal (prasterone, intravaginal) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Characterization of urinary and fecal metabolites of testosterone and their measurement for assessing gonadal endocrine function in male nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Cascade: A Technical Guide to the Conversion of 3β-Acetoxyandrost-5-en-17-one to Testosterone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enzymatic conversion of 3β-acetoxyandrost-5-en-17-one, a derivative of dehydroepiandrosterone (DHEA), to the potent androgen testosterone is a multi-step process of significant interest in pharmaceutical synthesis and endocrinology research. This guide provides a comprehensive technical overview of the core enzymatic reactions, detailed experimental protocols, and quantitative data to facilitate the understanding and application of this biosynthetic pathway.
Introduction to the Steroidogenic Pathway
The conversion of 3β-acetoxyandrost-5-en-17-one to testosterone involves a three-step enzymatic cascade. The initial step requires the deacetylation of the substrate to yield dehydroepiandrosterone (DHEA). Subsequently, DHEA is converted to androstenedione by the action of 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). The final step involves the reduction of androstenedione to testosterone, catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). This pathway is a key segment of the broader steroidogenesis network responsible for the biosynthesis of all classes of hormonal steroids.[1]
Key Enzymes and Their Catalytic Functions
The efficient conversion of 3β-acetoxyandrost-5-en-17-one to testosterone relies on the sequential activity of three distinct enzymes. The selection and optimization of these biocatalysts are critical for achieving high yields and purity of the final product.
| Enzyme Class | Specific Enzyme Examples | EC Number | Catalytic Function | Substrate | Product |
| Esterase/Lipase | Candida antarctica Lipase B (CALB), Candida rugosa Lipase (CRL), Porcine Liver Esterase | 3.1.1.- | Hydrolysis of the 3β-acetate ester bond | 3β-acetoxyandrost-5-en-17-one | Dehydroepiandrosterone (DHEA) |
| Hydroxysteroid Dehydrogenase | Human 3β-HSD type I/II | 1.1.1.145 | Oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond | Dehydroepiandrosterone (DHEA) | Androstenedione |
| Hydroxysteroid Dehydrogenase | Human 17β-HSD type 3/5, Ketoreductases (e.g., from Sphingomonas wittichii) | 1.1.1.63 / 1.1.1.51 | Reduction of the 17-keto group | Androstenedione | Testosterone |
Quantitative Data on Enzymatic Conversions
The efficiency of each enzymatic step is influenced by various factors including enzyme concentration, substrate concentration, pH, temperature, and reaction time. The following tables summarize key quantitative data gathered from various studies.
Table 3.1: Lipase-Catalyzed Deacetylation of Steroid Acetates
| Lipase Source | Substrate | Solvent | Temp (°C) | Time (h) | Conversion/Yield | Reference |
| Candida antarctica B | 17-oxo-5α-androstan-3β-16α-diyl diacetate | Acetonitrile | - | 144 | 76% Yield | |
| Candida rugosa | 17-oxo-5α-androstan-3β-16α-diyl diacetate | Toluene | - | 144 | 18% Yield | |
| Lipase PS Amano SD | 3-ethoxy-androsta-3,5-dien-17-one | Tris-HCl buffer (pH 7.0) with 20% 2-methyl tetrahydrofuran | 35 | 6 | 99.6% Conversion | [2] |
Table 3.2: 3β-Hydroxysteroid Dehydrogenase Kinetics
| Enzyme Source | Substrate | Kₘ (µM) | Optimal pH | Reference |
| Human Adrenal Microsomes | DHEA | 0.3 | - | [3] |
| Rat Adrenal Extract | DHEA | - | 7.8 | [4] |
Table 3.3: 17β-Hydroxysteroid Dehydrogenase Mediated Testosterone Production
| Enzyme System | Substrate | Substrate Conc. (g/L) | Time (h) | Product Conc. (g/L) | Conversion Rate (%) | Overall Yield (%) | Reference |
| Ketoreductase 2 (KR-2) | 4-Androstene-3,17-dione | 65.8 | 52 | 65.42 | 98.73 | 92.81 | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the enzymatic cascade and the experimental process is crucial for a clear understanding of the entire conversion.
References
- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone-Regulated Testosterone Biosynthesis via Activation of the ERK1/2 Signaling Pathway in Primary Rat Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and Strategic Importance of 3β-Acetoxyandrost-5-en-17-one: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
3β-Acetoxyandrost-5-en-17-one, more commonly known as dehydroepiandrosterone acetate (DHEA acetate), represents a cornerstone molecule in the history and evolution of steroid chemistry. While not a potent bioactive agent in its own right, its role as a chemically stabilized precursor and key synthetic intermediate has been indispensable for the large-scale production of numerous therapeutic steroids. This technical guide explores the historical context of its development, rooted in the foundational discoveries of sex hormones, and details the modern experimental protocols for its synthesis. Furthermore, it presents its physicochemical properties in a structured format and illustrates its central position in steroidogenic pathways through logical diagrams, providing a comprehensive resource for professionals in drug development and chemical research.
Discovery and Historical Context
The history of 3β-acetoxyandrost-5-en-17-one is intrinsically linked to the pioneering work on sex hormones in the early 20th century. In 1931, Adolf Butenandt and Kurt Tscherning first isolated the weak androgen epiandrosterone from thousands of liters of male urine. This achievement was part of a broader effort that led Butenandt to isolate and characterize the primary sex hormones, including estrone (1929), androsterone (1931), and progesterone (1934), for which he was awarded the Nobel Prize in Chemistry in 1939.
The parent compound of the subject molecule, dehydroepiandrosterone (DHEA), was also isolated from urine and quickly identified as a major C19 steroid produced by the adrenal cortex. The true significance of these discoveries was unlocked by subsequent chemical advancements. The development of the Marker degradation (1938-1940) by Russell Earl Marker was a revolutionary process that allowed for the cost-effective conversion of plant-derived sterols, like diosgenin from yams, into key steroid intermediates. This process made steroid precursors widely available for the first time, paving the way for the semi-synthesis of important hormones.
Within this context, 3β-acetoxyandrost-5-en-17-one emerged not as a natural discovery, but as a crucial synthetic tool. Early steroid chemists realized that the hydroxyl group at the 3β-position of the DHEA steroid nucleus needed to be protected to allow for selective chemical modifications at other positions, particularly at C17. Acetylation—the addition of an acetyl group—proved to be a simple and effective method for this protection. The resulting acetate ester is stable under various reaction conditions but can be easily hydrolyzed to regenerate the parent alcohol, making it an ideal protecting group. This strategic use cemented the role of DHEA acetate as a pivotal intermediate in the synthesis of a vast array of steroidal drugs, a role it maintains to this day.[1]
Physicochemical and Spectroscopic Data
The accurate characterization of 3β-acetoxyandrost-5-en-17-one is critical for its use in synthesis and research. The following tables summarize its key quantitative properties.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₀O₃ | [2] |
| Molecular Weight | 330.47 g/mol | [2] |
| Melting Point | 168-170 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in chloroform, slightly soluble in DMSO and methanol | [1] |
| Specific Rotation [α]²⁰/D | +2.4° (c=2 in ethanol) | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Characteristic Peaks / Signals |
| ¹H NMR | Signals expected in the regions of: δ 5.4 (vinylic H at C6), δ 4.6 (methine H at C3), δ 2.0 (singlet, methyl H of acetate), δ 1.0 (singlet, methyl H at C19), δ 0.9 (singlet, methyl H at C18). |
| ¹³C NMR | Signals expected in the regions of: δ 220 (carbonyl C at C17), δ 170 (carbonyl C of acetate), δ 140 (alkene C at C5), δ 121 (alkene C at C6), δ 74 (methine C at C3), δ 21 (methyl C of acetate). |
| IR Spectroscopy | Strong absorption bands around 1730 cm⁻¹ (C=O stretch of both the C17-ketone and the acetate ester) and a strong C-O stretch band around 1249 cm⁻¹. |
Experimental Protocols
The synthesis of 3β-acetoxyandrost-5-en-17-one is a standard procedure in steroid chemistry, typically achieved by the acetylation of DHEA. Below are detailed protocols for both a classic chemical method and a modern, optimized approach.
Protocol 1: Classical Acetylation using Acetic Anhydride and Pyridine
This method is a widely cited and reliable procedure for the quantitative conversion of DHEA to its acetate form.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Ice water
-
Methanol (for recrystallization)
-
Round bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Charge a round bottom flask with Dehydroepiandrosterone (10 g, 35 mmol) and pyridine (25 mL) at room temperature (25-30°C).
-
Stir the mixture until the DHEA is fully dissolved.
-
Add acetic anhydride (26 mL, 277 mmol) dropwise to the reaction mixture under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into ice water (200 mL) with vigorous stirring.
-
A white precipitate of 3β-acetoxyandrost-5-en-17-one will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water until the odor of pyridine is no longer detectable.
-
Purify the crude product by recrystallization from methanol to yield the final product as a white crystalline solid.
Protocol 2: Optimized Acetylation using Sodium Acetate in Acetic Acid
This method avoids the use of pyridine and is suitable for larger-scale synthesis, often being "telescoped" into a final crystallization process.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Acetic Acid
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Methanol
-
Water
-
Reaction vessel with temperature control.
Procedure:
-
In a suitable reaction vessel, dissolve DHEA in acetic acid.
-
Add sodium acetate and acetic anhydride to the solution.
-
Heat the mixture and maintain it at a controlled temperature (e.g., reflux) for approximately 16 hours to achieve full conversion.
-
After the reaction is complete, cool the mixture.
-
Quench the reaction by adding it to a mixture of water and methanol (e.g., a 9:1 water:methanol mixture).
-
The product will precipitate out of the solution.
-
Collect the crude 3β-acetoxyandrost-5-en-17-one by filtration, wash with water, and dry. This method typically yields the product with high purity (e.g., >98%).
Role in Steroid Synthesis and Metabolism
3β-Acetoxyandrost-5-en-17-one is not primarily valued for its direct biological activity but for its crucial role as a protected intermediate. The diagram below illustrates the standard workflow for its synthesis from its immediate precursor, DHEA.
Caption: Synthetic workflow for the protection of DHEA.
The strategic importance of DHEA acetate becomes clear when viewing its position within the broader landscape of steroid manufacturing. It serves as a stable, versatile starting point for the synthesis of more complex and potent steroid drugs. The protection of the 3β-hydroxyl group allows chemists to perform reactions at other sites, such as the C17 ketone, without interference.
The following diagram outlines the central role of DHEA and its acetate in the synthesis of major sex hormones.
Caption: Central role of DHEA and its acetate in steroid synthesis.
Conclusion
While the initial discovery of 3β-acetoxyandrost-5-en-17-one may lack a singular "eureka" moment, its development was a logical and essential step in the maturation of synthetic steroid chemistry. Born out of the necessity to control reactivity on the complex steroid scaffold, it has served for decades as a workhorse intermediate. Its history underscores a fundamental principle in drug development and organic synthesis: the strategic use of protecting groups to achieve specific and efficient molecular transformations. For researchers and professionals in the field, a thorough understanding of the synthesis, properties, and strategic application of DHEA acetate remains fundamental to the ongoing development of novel steroidal therapeutics.
References
An In-Depth Technical Guide on 3beta-acetoxyandrost-5-en-17-one as a Prohormone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3beta-acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone (DHEA) acetate or prasterone acetate, is a synthetic esterified derivative of the endogenous steroid hormone dehydroepiandrosterone. This compound functions as a prohormone, a substance that is converted into a hormonally active compound through metabolic processes within the body. Upon oral ingestion, it is presumed to undergo rapid hydrolysis by esterase enzymes, releasing DHEA. The subsequent metabolic fate of DHEA is well-documented, involving its conversion into potent androgens and estrogens, thereby exerting a range of physiological effects. This technical guide provides a comprehensive overview of the core scientific principles underlying the action of this compound as a prohormone, with a focus on its metabolic conversion, the physiological effects of its metabolites, and the experimental methodologies used to study these processes. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Mechanism of Action and Metabolic Conversion
The primary mechanism by which this compound exerts its effects is through its conversion to DHEA. Steroid acetates are known to be readily hydrolyzed in vivo. For example, orally administered methylprednisolone acetate is completely hydrolyzed to methylprednisolone during absorption. While direct pharmacokinetic studies on this compound are limited, it is scientifically sound to predicate its prohormonal action on the well-established metabolic pathways of DHEA.
Hydrolysis to DHEA
The initial and rate-limiting step in the bioactivation of this compound is the cleavage of the 3-beta-acetate ester bond to yield DHEA. This reaction is catalyzed by non-specific esterases present in the gastrointestinal tract and liver.
Metabolic Fate of DHEA
Once formed, DHEA serves as a substrate for several steroidogenic enzymes, leading to the production of a variety of active steroid hormones. The primary pathways are outlined below and illustrated in the accompanying diagram.
-
Conversion to Androgens: DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione is a key intermediate that can be further converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.
-
Conversion to Estrogens: Androstenedione can also be converted to estrone by the enzyme aromatase. Testosterone can be aromatized to estradiol.
-
Sulfation: DHEA can be reversibly sulfated to DHEA sulfate (DHEAS) by sulfotransferase enzymes. DHEAS has a much longer half-life than DHEA and can act as a reservoir, being converted back to DHEA in various tissues by steroid sulfatase.
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3β-Acetoxyandrost-5-en-17-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3β-acetoxyandrost-5-en-17-one, a key intermediate in the synthesis of various steroid-based active pharmaceutical ingredients. The described method involves the acetylation of the readily available starting material, dehydroepiandrosterone (DHEA). This protocol offers high yield and purity, making it suitable for both research and process development applications. All quantitative data is summarized for clarity, and a detailed experimental procedure is provided.
Introduction
3β-Acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone acetate, is a crucial intermediate in the pharmaceutical industry. Its synthesis from dehydroepiandrosterone (DHEA) is a fundamental transformation in the production of numerous steroidal drugs. The acetylation of the 3β-hydroxyl group of DHEA protects it during subsequent chemical modifications at other positions of the steroid nucleus. This document outlines a reliable and efficient protocol for this synthesis.
Reaction Scheme
The synthesis of 3β-acetoxyandrost-5-en-17-one from dehydroepiandrosterone proceeds via an esterification reaction, specifically an acetylation of the C3 hydroxyl group.
Caption: Workflow diagram for the synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of 3β-acetoxyandrost-5-en-17-one based on established methods.[1]
| Parameter | Value | Reference Method |
| Starting Material | Dehydroepiandrosterone (DHEA) | - |
| Key Reagents | Acetic Anhydride, Triethylamine, DMAP (cat.) | Toluene Solvent System[1] |
| Acetic Anhydride, Sodium Acetate | Acetic Acid Solvent System[1] | |
| Reaction Time | 16 hours | Acetic Acid System[1] |
| Yield | 85-88% | Toluene and Acetic Acid Systems[1] |
| Purity (by HPLC) | >98-99.5% | [1] |
Experimental Protocol
This protocol details the synthesis of 3β-acetoxyandrost-5-en-17-one from dehydroepiandrosterone (DHEA).
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Toluene (or Dichloromethane)
-
Methanol
-
Water
-
Sodium bicarbonate (for neutralization)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dehydroepiandrosterone (1 equivalent) in toluene.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP). Then, add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3β-acetoxyandrost-5-en-17-one can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and water.[1] Dissolve the crude product in a minimal amount of hot methanol and then slowly add water until turbidity persists. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry under vacuum to a constant weight.
Alternative Acetylation Procedure:
An alternative method involves using acetic anhydride with sodium acetate in acetic acid.[1] In this procedure, DHEA is dissolved in acetic acid, and acetic anhydride and sodium acetate are added. The mixture is stirred, typically overnight (around 16 hours), to achieve full conversion.[1] The product is then precipitated by quenching the reaction with a mixture of water and methanol.[1] This method can yield the product in approximately 88% yield with a purity of 98%.[1]
Characterization
The identity and purity of the synthesized 3β-acetoxyandrost-5-en-17-one should be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy (NMR, IR): Confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a characteristic acetate peak in the NMR and a carbonyl stretch for the ester in the IR will confirm the acetylation.
-
Chromatography (HPLC, TLC): Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Toluene and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.
By following this detailed protocol, researchers can reliably synthesize high-purity 3β-acetoxyandrost-5-en-17-one for various applications in drug development and steroidal chemistry.
References
Application Note: HPLC Analysis of 3β-Acetoxyandrost-5-en-17-one Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Acetoxyandrost-5-en-17-one, also known as Dehydroepiandrosterone acetate (DHEA acetate), is a significant steroid intermediate in the synthesis of various hormones.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of 3β-Acetoxyandrost-5-en-17-one, capable of separating the main compound from process-related impurities and degradation products.
This document provides detailed protocols for the HPLC analysis of 3β-Acetoxyandrost-5-en-17-one purity, including a primary reversed-phase method and an alternative normal-phase method for the separation of non-polar impurities.
Experimental Protocols
This method is suitable for the quantitative determination of 3β-Acetoxyandrost-5-en-17-one and its polar impurities.
2.1.1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A gradient HPLC system with a UV detector |
| Column | Kinetex C8, 2.6 µm, 100 Å, 150 x 4.6 mm |
| Mobile Phase A | 80:20 Water:Acetonitrile |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 205 nm[2] |
| Injection Volume | 10 µL |
Table 1: Gradient Program for RP-HPLC
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 0 | 100 |
| 15 | 0 | 100 |
| 16 | 100 | 0 |
| 20 | 100 | 0 |
2.1.2. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 3β-Acetoxyandrost-5-en-17-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 3β-Acetoxyandrost-5-en-17-one sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
2.1.3. System Suitability
The system is deemed suitable for use if:
-
The theoretical plates for the 3β-Acetoxyandrost-5-en-17-one peak are not less than 2000.
-
The tailing factor for the 3β-Acetoxyandrost-5-en-17-one peak is not more than 2.0.
-
The relative standard deviation for replicate injections of the standard solution is not more than 2.0%.
2.1.4. Calculation of Purity
The purity of the 3β-Acetoxyandrost-5-en-17-one sample is calculated based on the area percentage of the main peak in the chromatogram.
This method is particularly useful for the separation of non-polar impurities.[3]
2.2.1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | An isocratic HPLC system with a UV detector |
| Column | LiChrospher 100 DIOL, 5 µm, 250 x 4 mm |
| Mobile Phase | Acetonitrile:Water (98:2, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 202 nm[3] |
| Injection Volume | 20 µL |
2.2.2. Preparation of Solutions
-
Diluent: Acetonitrile
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3β-Acetoxyandrost-5-en-17-one reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3β-Acetoxyandrost-5-en-17-one sample into a 50 mL volumetric flask. Add acetonitrile, sonicate for 5 minutes, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Presentation
The following table summarizes typical purity values for 3β-Acetoxyandrost-5-en-17-one and related compounds as reported in the literature.
Table 2: Summary of Reported Purity Data
| Compound | Purity (%) | Method | Reference |
| 3β-Acetoxyandrost-5-en-17-one | >99.5 | RP-HPLC | [2] |
| 3-Ethoxy-androsta-3,5-dien-17-one | 98.8 | HPLC | [4] |
| Dehydroepiandrosterone (DHEA) Tablets | >95 (after 6 months) | Stability-Indicating HPLC | [5] |
Visualization of Workflows
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for purity assessment.
References
- 1. Dehydroepiandrosterone acetate | 853-23-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.mu-varna.bg [journals.mu-varna.bg]
- 4. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
Application Notes and Protocols for 3β-Acetoxyandrost-5-en-17-one in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone acetate (DHEA acetate) or prasterone acetate, is a synthetic ester of the naturally occurring steroid hormone dehydroepiandrosterone (DHEA).[1][2] As a prohormone, it can be metabolized in cells to active androgens and estrogens, thereby influencing a variety of physiological processes through interactions with their respective receptors.[3][4] Its acetylated form may offer altered solubility and bioavailability characteristics compared to DHEA, making it a compound of interest for in vitro studies.
These application notes provide a comprehensive guide for the use of 3β-acetoxyandrost-5-en-17-one in cell culture experiments, drawing upon the known biological activities of its active metabolite, DHEA, and related compounds. The protocols and data presented herein are intended to serve as a starting point for researchers investigating its potential therapeutic applications in oncology, neurobiology, and endocrinology.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₃ | [5] |
| Molecular Weight | 330.46 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone. Sparingly soluble in aqueous media. | |
| Storage | Store at -20°C for long-term stability. | [6] |
Preparation for Cell Culture:
For cell culture applications, a stock solution of 3β-acetoxyandrost-5-en-17-one should be prepared in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-100 mM). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Serial dilutions of the stock solution should be made in the appropriate cell culture medium to achieve the desired final concentrations for experiments.
Applications in Oncology Research
The non-acetylated form, DHEA, has demonstrated significant anti-cancer properties in various cancer cell lines, suggesting that 3β-acetoxyandrost-5-en-17-one could serve as a valuable tool for oncological research.
1. Anti-Proliferative and Pro-Apoptotic Effects:
DHEA has been shown to inhibit the proliferation of several cancer cell lines. This effect is often associated with cell cycle arrest and the induction of apoptosis.
Quantitative Data on DHEA Effects:
| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Citation |
| InBl, SiHa | Cervical Cancer | Inhibition of proliferation (IC50) | 30 µM | 48 h | [7] |
| HeLa | Cervical Cancer | Inhibition of proliferation (IC50) | 70 µM | 48 h | [7] |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | Not specified | Not specified | [8] |
| MCF-7 | Breast Cancer | Inhibition of proliferation | Not specified | Not specified | |
| B16F10 | Mouse Melanoma | 30% decrease in cell growth | 200 µM | 48 h | [1] |
| BLM | Human Melanoma | Mild inhibition of cell growth (69% of control) | 200 µM | 48 h | [1] |
| SK-N-SH | Human Neuroblastoma | 23-52% decrease in cell viability | 1 nM - 1 µM | 24 h | [5] |
| Primary Neuronal Cells | - | 33-95% decrease in viability | 1 nM - 10 µM | 24 and 72 h | [5] |
2. Inhibition of Cancer Cell Migration and Invasion:
DHEA has been observed to suppress the migratory and invasive potential of cancer cells, key processes in metastasis.
Quantitative Data on DHEA Effects on Migration:
| Cell Line | Cancer Type | Inhibition of Migration | Concentration | Incubation Time | Citation |
| MCF-7 | Breast Cancer | 60% inhibition | Not specified | 48 h | [9] |
| MDA-MB-231 | Breast Cancer | 45% inhibition | Not specified | 48 h | [9] |
| InBl, SiHa, HeLa | Cervical Cancer | Reduced migration | 30 µM or 70 µM | 24 h | [7] |
| A549, HCC827 | Lung Cancer | Reduced wound closure | 10 µM and 100 µM | 48 h | [5] |
3. Anti-Androgenic Activity in Prostate Cancer:
A closely related compound, 3β-acetoxyandrost-1,5-diene-17-ethylene ketal (ADEK), has demonstrated potent anti-androgenic effects in prostate cancer cells, suggesting a potential application for 3β-acetoxyandrost-5-en-17-one in this context.[10] ADEK was found to interrupt androgen binding to the androgen receptor (AR) and suppress androgen-induced transactivation.[10]
Applications in Neurobiology Research
DHEA and its sulfate ester (DHEAS) are well-known neurosteroids with neuroprotective properties. 3β-Acetoxyandrost-5-en-17-one can be explored for its potential neuroprotective effects in various models of neuronal damage.
Neuroprotective Effects of DHEA:
DHEA has been shown to protect neuronal cells from various insults, including glucose deprivation, which is relevant to ischemic conditions.
Quantitative Data on DHEA's Neuroprotective Effects:
| Cell Line/Type | Insult | Neuroprotective Effect | Concentration | Citation |
| SH-SY5Y | Glucose deprivation (6h and 8h) | Increased cell viability | 10⁻¹² M, 10⁻⁸ M, 10⁻⁶ M | [11] |
| Primary hippocampal neurons | Glucose deprivation | Increased cell viability | 10⁻⁸ M | [11] |
| Primary mouse neurons | Aβ₄₂ oligomer toxicity | Counteracted decrease in neuronal viability | 10⁻⁷ M | [12] |
Experimental Protocols
Note: These protocols are adapted from studies using DHEA and related compounds. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of 3β-acetoxyandrost-5-en-17-one on the viability and proliferation of adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, MDA-MB-231, LNCaP)
-
Complete growth medium
-
3β-Acetoxyandrost-5-en-17-one
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of 3β-acetoxyandrost-5-en-17-one in sterile DMSO. Prepare serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: After 24 hours of incubation, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of 3β-acetoxyandrost-5-en-17-one or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of 3β-acetoxyandrost-5-en-17-one on the migration of cancer cells.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231, A549)
-
Complete growth medium
-
Serum-free or low-serum medium
-
3β-Acetoxyandrost-5-en-17-one
-
Sterile DMSO
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a uniform cell-free area.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with serum-free or low-serum medium containing different concentrations of 3β-acetoxyandrost-5-en-17-one or a vehicle control.
-
Image Acquisition: Immediately capture images of the wound at time 0 using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Time-course): Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if 3β-acetoxyandrost-5-en-17-one induces apoptosis in cancer cells.
Materials:
-
Adherent cancer cell line
-
Complete growth medium
-
3β-Acetoxyandrost-5-en-17-one
-
Sterile DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 3β-acetoxyandrost-5-en-17-one or a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
3β-Acetoxyandrost-5-en-17-one, through its conversion to DHEA and subsequent metabolism to androgens and estrogens, is expected to modulate several key signaling pathways.
Androgen and Estrogen Receptor Signaling Pathway
As a prohormone, 3β-acetoxyandrost-5-en-17-one can be converted to testosterone and dihydrotestosterone (DHT), which activate the Androgen Receptor (AR), or to estradiol, which activates the Estrogen Receptor (ER). This can lead to the transcription of target genes involved in cell proliferation, survival, and differentiation.
Caption: Metabolic conversion and activation of Androgen and Estrogen Receptor signaling pathways.
PI3K/Akt Signaling Pathway
Studies on DHEA in breast cancer cells have shown its ability to inhibit cell migration through the PI3K/Akt pathway.[8] This pathway is crucial for cell survival, proliferation, and migration.
Caption: Postulated inhibitory effect of DHEA on the PI3K/Akt signaling pathway leading to reduced cell migration.
Experimental Workflow for Investigating Cellular Effects
The following diagram outlines a general workflow for studying the effects of 3β-acetoxyandrost-5-en-17-one in a cell culture model.
Caption: A general experimental workflow for cell culture studies.
Conclusion
3β-Acetoxyandrost-5-en-17-one is a promising compound for in vitro research, particularly in the fields of oncology and neurobiology. While direct studies on its effects in cell culture are limited, the extensive research on its active metabolite, DHEA, provides a strong foundation for investigating its biological activities. The provided application notes and protocols offer a starting point for researchers to explore the potential of this compound in various cell-based models. It is crucial to consider that the observed effects may be due to the compound itself or its metabolic conversion to other active steroids, warranting further investigation into its mechanism of action in specific cellular contexts.
References
- 1. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 17 beta-(3'-thiophenyl)-5 beta-androstane-3 beta,14 beta-diol 3-D-glucopyranoside, an anti-inotropic cardiac glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dehydroepiandrosterone on proliferation, migration, and death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effects of antiandrogens on LNCaP human prostate tumor cell growth, EGF-receptor level and acid phosphatase secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. DHEA inhibits proliferation, migration and alters mesenchymal-epithelial transition proteins through the PI3K/Akt pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroepiandrosterone inhibits events related with the metastatic process in breast tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3β-Acetoxyandrost-1,5-diene-17-ethylene ketal functions as a potent antiandrogen with marginal agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone protects male and female hippocampal neurons and neuroblastoma cells from glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DHEA Acetate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA) and its acetate ester, DHEA acetate, are steroid hormones that have garnered significant interest for their potential therapeutic effects across a range of conditions. As precursors to androgens and estrogens, their biological activities are pleiotropic, impacting metabolic regulation, neuroprotection, and cancer chemoprevention. This document provides detailed application notes and protocols for utilizing various animal models to assess the efficacy of DHEA acetate. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in designing and executing preclinical studies.
I. Animal Models for Metabolic Disease and Obesity
Rodent models are frequently employed to investigate the anti-obesity and metabolic regulatory effects of DHEA acetate. Sprague-Dawley and Zucker rats are common choices for these studies.
A. Data Presentation: Efficacy in Metabolic Disease Models
| Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Sprague-Dawley Rats (Male & Female) | DHEA Acetate | 6 g/kg diet | 11 weeks | Decreased body weight (significant in males), reduced body fat, increased resting heat production, lower serum triglycerides.[1] | [1] |
| Male Rats | DHEA | 0.3% in diet | 20 months | Significantly lower final body weight (593 ± 18 g vs. 668 ± 12 g in controls), ~25% reduction in body fat, 30% higher glucose disposal rate.[2] | [2] |
| Obese Male Wistar Rats | DHEA | Not specified | 6 weeks | Significantly lower fasting glucose levels (102 ± 9.5 mg/dL vs. 148 ± 10.5 mg/dL in controls).[3] | [3] |
| Zucker Rats (Lean & Obese) | DHEA | Intraperitoneal injection | Not specified | Decreased caloric intake, primarily from fat, and prevention of weight gain.[4] | [4] |
B. Experimental Protocol: High-Fat Diet-Induced Obesity in Rats
This protocol details the induction of obesity in rats using a high-fat diet and subsequent treatment with DHEA acetate to evaluate its effects on metabolic parameters.
-
Animal Selection and Acclimation:
-
Species: Sprague-Dawley rats (male, 8 weeks old).
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
-
Induction of Obesity:
-
Diet: Provide a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce a significant increase in body weight and adiposity compared to a control group on a standard chow diet.
-
Monitoring: Record body weight and food intake weekly.
-
-
Experimental Groups:
-
Group 1: Control (High-fat diet + vehicle).
-
Group 2: DHEA Acetate (High-fat diet + DHEA acetate).
-
It is advisable to include a lean control group on a standard diet for comparison.
-
-
DHEA Acetate Administration:
-
Route: Dietary admixture (e.g., 0.3-0.6% w/w) or oral gavage.
-
Dose Formulation: If using oral gavage, suspend DHEA acetate in a suitable vehicle such as corn oil or 0.5% carboxymethylcellulose.
-
Duration: Continue treatment for 8-12 weeks.
-
-
Efficacy Assessment:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, perform dual-energy X-ray absorptiometry (DEXA) or dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Metabolic Parameters:
-
Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT at baseline and at the end of the study.
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.
-
Serum Analysis: Collect blood samples for the measurement of glucose, insulin, triglycerides, and cholesterol.
-
-
Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS, ACC) and glucose metabolism (e.g., GLUT4, IRS-1) in liver and adipose tissue via qPCR.
-
C. Experimental Workflow: Obesity Model
II. Animal Models for Polycystic Ovary Syndrome (PCOS)
DHEA-induced rodent models are widely used to mimic the hyperandrogenic and anovulatory features of PCOS in humans.
A. Data Presentation: Efficacy in PCOS Models
| Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Post-pubertal Female Rats | DHEA | 60 mg/kg/day, subcutaneous | 20-30 days | Increased body weight, irregular estrous cycles, increased ovarian weight, presence of ovarian cysts.[5] | [5] |
| Pre-pubertal Female Rats | DHEA | 60 mg/kg/day, subcutaneous | 24 days | Decreased serum estradiol levels compared to control. | [6] |
| DHEA-induced PCOS Rats | Control | - | - | Testosterone: 1.15±0.12 ng/mL, Estradiol: 28.32±2.14 pg/mL, LH: 1.28±0.11 mIU/mL, FSH: 2.15±0.18 mIU/mL | [7] |
| DHEA-induced PCOS Rats | DHEA | 6 mg/100g body weight, subcutaneous | 20 days | Testosterone: 2.84±0.21 ng/mL, Estradiol: 25.47±1.98 pg/mL, LH: 0.82±0.09 mIU/mL, FSH: 1.53±0.14 mIU/mL | [7][8] |
B. Experimental Protocol: DHEA-Induced PCOS in Rats
This protocol describes the induction of a PCOS-like phenotype in female rats using DHEA.
-
Animal Selection:
-
PCOS Induction:
-
DHEA Solution: Dissolve DHEA in sesame oil or another suitable vehicle.
-
Administration: Administer DHEA subcutaneously at a dose of 60 mg/kg body weight daily for 20-30 consecutive days.[5]
-
Control Group: Administer the vehicle only to the control group.
-
-
Monitoring and Efficacy Assessment:
-
Estrous Cyclicity: Monitor the estrous cycle daily by vaginal smear cytology starting from day 10 of treatment. Irregular or absent cycles are indicative of PCOS development.
-
Hormone Levels: At the end of the treatment period, collect blood samples to measure serum levels of testosterone, estradiol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
-
Ovarian and Uterine Morphology: Euthanize the animals and collect ovaries and uteri. Weigh the organs and fix them in 10% neutral buffered formalin for histological analysis to assess for the presence of follicular cysts and changes in uterine morphology.
-
Metabolic Parameters: Monitor body weight throughout the study. Consider performing a GTT to assess for insulin resistance, a common comorbidity of PCOS.
-
C. Experimental Workflow: PCOS Model
III. Animal Models for Cancer Chemoprevention
The inhibitory effects of DHEA on carcinogenesis have been studied in various animal models, particularly for prostate cancer.
A. Data Presentation: Efficacy in Cancer Chemoprevention
| Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Wistar-Unilever Rats (Male) | DHEA | 1000 mg/kg diet | 13 months post-carcinogen | Reduced incidence of prostate adenocarcinoma. | [9] |
| Wistar-Unilever Rats (Male) | DHEA | 2000 mg/kg diet | 13 months post-carcinogen | Dose-related inhibition of prostate cancer induction.[9] | [9] |
B. Experimental Protocol: Prostate Cancer Chemoprevention in Rats
This protocol is based on a chemically-induced model of prostate carcinogenesis.
-
Animal Selection:
-
Species: Male Wistar-Unilever rats.
-
Age: 7-8 weeks at the start of the study.
-
Acclimation: Acclimate animals for one week.
-
-
Induction of Prostate Carcinogenesis:
-
This typically involves a sequential regimen of hormonal manipulation and carcinogen exposure (e.g., cyproterone acetate, testosterone propionate, and N-methyl-N-nitrosourea).[9]
-
-
DHEA Acetate Administration:
-
Route: Dietary administration.
-
Dosage: Incorporate DHEA acetate into the diet at concentrations of 1000 to 2000 mg/kg of diet.[9]
-
Timing: DHEA administration can be initiated before, during, or after carcinogen exposure to evaluate its effects on different stages of carcinogenesis.
-
-
Efficacy Assessment:
-
Tumor Incidence and Multiplicity: At the termination of the study (e.g., 13 months post-carcinogen), euthanize the animals and perform a thorough necropsy.[9] Carefully dissect the prostate and accessory sex glands for histopathological examination to determine the incidence, multiplicity, and grade of tumors.
-
Body Weight and Clinical Signs: Monitor body weight and observe for any clinical signs of toxicity throughout the study.
-
IV. Animal Models for Neuroprotection
The neuroprotective effects of DHEA can be investigated in models of neurodegenerative diseases such as Alzheimer's disease.
A. Data Presentation: Efficacy in a Rat Model of Alzheimer's Disease
| Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Ovariectomized Female Rats (AlCl₃-induced) | DHEA | 250 mg/kg, oral, 3x/week | 18 weeks | Amelioration of oxidative stress markers, activation of antioxidant enzymes, enhancement of brain Bcl-2, BDNF, and acetylcholine levels.[10][11] | [10][11] |
B. Experimental Protocol: Alzheimer's Disease Model in Rats
-
Animal Model:
-
DHEA Acetate Administration:
-
Efficacy Assessment:
-
Biochemical Markers:
-
Oxidative Stress: Measure levels of malondialdehyde (MDA), nitric oxide (NO), and hydrogen peroxide (H₂O₂) in brain tissue homogenates.
-
Antioxidant Enzymes: Assay the activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).
-
-
Neurochemical Analysis: Measure levels of acetylcholine and the activity of acetylcholinesterase in brain tissue.
-
Apoptosis Markers: Assess the expression of anti-apoptotic proteins like Bcl-2.
-
Histopathology: Perform histological examination of brain sections (e.g., hippocampus and cortex) to assess for neuronal damage and amyloid plaque deposition.
-
V. Signaling Pathways of DHEA Action
The effects of DHEA and its acetate are mediated through multiple signaling pathways.
A. Steroidogenesis and Metabolism
DHEA is a crucial intermediate in the synthesis of androgens and estrogens.
B. Insulin Signaling Pathway
DHEA has been shown to improve insulin sensitivity, potentially through the PI3K/Akt signaling pathway.[12][13]
C. Lipid Metabolism Pathway
DHEA can modulate lipid metabolism by influencing key regulatory pathways such as the AMPK pathway.
References
- 1. Effects of dehydroepiandrosterone acetate on metabolism, body weight and composition of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHEA treatment reduces fat accumulation and protects against insulin resistance in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHEA administration and exercise training improves insulin resistance in obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of DHEA on macronutrient selection by Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemoprevention of rat prostate carcinogenesis by early and delayed administration of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Administration of Dehydroepiandrosterone Accelerates Glucose Catabolism via Activation of PI3K/Akt-PFK-2 Signaling Pathway in Rats Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3β-Acetoxyandrost-5-en-17-one in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3β-acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone acetate (DHEA acetate), as a pivotal intermediate in the synthesis of various biologically active steroids. This document includes detailed experimental protocols for key transformations, quantitative data for expected yields and purity, and visualizations of relevant biological signaling pathways.
Introduction
3β-Acetoxyandrost-5-en-17-one is a protected derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. The acetylation of the 3β-hydroxyl group serves as a common strategy in steroid synthesis to protect this functional group during subsequent chemical modifications at other positions of the steroid nucleus. This allows for regioselective reactions, leading to the efficient synthesis of a wide range of steroid hormones and their analogs, including androgens, estrogens, and other bioactive steroids. This document outlines the synthesis of key steroid molecules starting from 3β-acetoxyandrost-5-en-17-one.
Physicochemical Properties
A summary of the key physicochemical properties of 3β-acetoxyandrost-5-en-17-one is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.5 g/mol [1] |
| Appearance | White solid |
| Melting Point | 168-170 °C |
| Solubility | Soluble in organic solvents such as acetone, ethanol, and ethyl acetate. |
| Synonyms | Dehydroepiandrosterone acetate, DHEA acetate, Prasterone acetate[1] |
Synthetic Applications
3β-Acetoxyandrost-5-en-17-one is a versatile intermediate for the synthesis of several important steroids. The general workflow involves the initial preparation of this intermediate, followed by a series of transformations to yield the desired target molecules.
Caption: General synthetic pathways from DHEA.
Experimental Protocols
Protocol 1: Synthesis of 3β-Acetoxyandrost-5-en-17-one from DHEA
This protocol describes the protection of the 3β-hydroxyl group of DHEA by acetylation.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Acetic anhydride
-
Pyridine
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolve DHEA (1 equivalent) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3β-acetoxyandrost-5-en-17-one by recrystallization from ethanol.[2]
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of Androstenedione from 3β-Acetoxyandrost-5-en-17-one
This two-step protocol involves the hydrolysis of the acetate group followed by the oxidation of the hydroxyl group and isomerization of the double bond.
Step 1: Hydrolysis to Dehydroepiandrosterone (DHEA)
Materials:
-
3β-Acetoxyandrost-5-en-17-one
-
Methanol
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 3β-acetoxyandrost-5-en-17-one in methanol.
-
Add a solution of potassium hydroxide in methanol (e.g., 10% methanolic KOH).
-
Reflux the mixture for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry to afford DHEA.
Step 2: Oppenauer Oxidation of DHEA to Androstenedione
The Oppenauer oxidation is a gentle method for oxidizing secondary alcohols to ketones.[3]
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Aluminum isopropoxide
-
Acetone (in large excess, acts as both solvent and hydride acceptor)
-
Toluene or Benzene (as co-solvent)
Procedure:
-
Dissolve DHEA in a mixture of acetone and toluene.
-
Add aluminum isopropoxide to the solution.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and add dilute sulfuric acid to decompose the aluminum complexes.
-
Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent to obtain the crude androstenedione.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Parameter | Androstenedione from DHEA |
| Typical Yield | 80-90% |
| Purity (by Recrystallization) | >97% |
Protocol 3: Synthesis of Testosterone from Androstenedione
This protocol describes the selective reduction of the 17-keto group of androstenedione.
Materials:
-
Androstenedione
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve androstenedione in a suitable solvent system (e.g., a mixture of ethanol and an inert solvent).
-
Cool the solution to below -10°C.
-
In a separate vessel, dissolve potassium borohydride in water.
-
Slowly add the potassium borohydride solution to the cooled androstenedione solution while maintaining the temperature between -10°C and -5°C.
-
Continue the reaction at this temperature until the androstenedione has completely reacted (monitor by TLC).
-
Add glacial acetic acid to quench the excess potassium borohydride.
-
Recover the solvent under reduced pressure.
-
Add water to the residue and filter to obtain the crude testosterone.
-
Recrystallize the crude product from ethanol to obtain pure testosterone.[4]
Quantitative Data:
| Parameter | Value |
| Typical Yield | ~70-80% |
| Purity (by Recrystallization) | >98% |
Protocol 4: Synthesis of 7-Keto-DHEA from 3β-Acetoxyandrost-5-en-17-one
This synthesis involves the oxidation of the allylic C-7 position followed by hydrolysis of the acetate group.
Step 1: Oxidation of 3β-Acetoxyandrost-5-en-17-one
Materials:
-
3β-Acetoxyandrost-5-en-17-one
-
Acetone
-
Jones reagent (chromium trioxide in sulfuric acid and water)
-
Isopropanol
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 3β-acetoxyandrost-5-en-17-one (1 equivalent) in acetone and cool the solution to 0°C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 3-acetoxyandrost-5-ene-7,17-dione.[2]
Step 2: Deprotection to 7-Keto-DHEA
Materials:
-
Crude 3-acetoxyandrost-5-ene-7,17-dione
-
Methanol
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the crude 3-acetoxyandrost-5-ene-7,17-dione in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield 7-Keto-DHEA.[2]
Quantitative Data:
| Parameter | 7-Keto-DHEA from DHEA Acetate |
| Overall Yield | ~60-70% |
| Purity (after purification) | >98% |
Biological Signaling Pathways
The steroid hormones synthesized from 3β-acetoxyandrost-5-en-17-one, such as testosterone and estrogens (which can be formed from androstenedione), exert their biological effects by binding to specific intracellular receptors and modulating gene expression.
Androgen Receptor Signaling Pathway
Testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the androgen receptor (AR).
References
Application Notes and Protocols: Analytical Methods for Detecting Prasterone Acetate Metabolites
Introduction
Prasterone acetate, a synthetic ester of prasterone (dehydroepiandrosterone, DHEA), serves as a prohormone. Following administration, it is readily converted into prasterone, an endogenous steroid hormone primarily synthesized in the adrenal glands.[1] Prasterone itself is a precursor to a variety of active androgens and estrogens.[1][2] The analysis of prasterone and its metabolites is crucial in pharmacokinetics, clinical diagnostics, and drug development to understand its systemic exposure, efficacy, and safety profile.[3][4] The primary analytical techniques employed for the sensitive and specific quantification of these steroid hormones in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][6] These methods allow for the simultaneous measurement of multiple analytes, providing a comprehensive steroid profile.[7][8]
Metabolic Pathway of Prasterone
Prasterone undergoes extensive metabolism in peripheral tissues, converting into potent androgens and estrogens through a series of enzymatic reactions.[1] This intracellular conversion allows for localized hormonal effects.[9][10] The key metabolic transformations are catalyzed by hydroxysteroid dehydrogenases (HSDs), 5α-reductase, and aromatase, leading to the formation of metabolites such as androstenedione, testosterone, dihydrotestosterone (DHT), estrone, and estradiol.[1][2]
Quantitative Data Summary
The performance of analytical methods is critical for reliable quantification. The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS/MS methods used in the analysis of prasterone and its key metabolites in biological samples.
| Analytical Method | Matrix | Analyte(s) | Lower Limit of Quantification (LLOQ) | Accuracy / Recovery | Reference |
| LC-MS/MS | Serum | Estradiol | 0.005 ng/mL | 86.4% - 115.0% | [7] |
| Serum | Dehydroepiandrosterone | 0.05 ng/mL (example) | 86.4% - 115.0% | [7] | |
| Serum | Testosterone | 0.01 ng/mL (example) | 86.4% - 115.0% | [7] | |
| GC-MS/MS | Urine | 22 Steroid Metabolites | 0.1 - 20 ng/mL | 80% - 120% | [11] |
General Experimental Workflow
A standardized workflow is essential to ensure data quality and reproducibility in metabolomics studies.[12] The process begins with careful sample collection and handling, followed by robust sample preparation to isolate analytes from the complex biological matrix.[13][14][15] The prepared sample is then analyzed using either LC-MS/MS or GC-MS/MS, followed by data processing and quantification.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Prasterone Metabolites in Serum
This protocol is adapted from established methods for the simultaneous quantification of multiple steroid hormones in human serum.[7] It employs protein precipitation and liquid-liquid extraction for sample cleanup, followed by sensitive detection using a triple quadrupole mass spectrometer.
1. Materials and Reagents
-
Biological Matrix: Human Serum
-
Internal Standard (IS) Working Solution (e.g., stable isotope-labeled steroids)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Purified Water, HPLC grade
-
Dichloromethane, HPLC grade
-
Isonicotinoyl chloride (INC) for derivatization (optional, for improved sensitivity of some steroids)[7]
2. Sample Preparation
-
Pipette 100 µL of serum into a clean microcentrifuge tube.
-
Add 5 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of MTBE for liquid-liquid extraction. Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 55°C.
-
Optional Derivatization: Re-dissolve the dried residue in 100 µL of dichloromethane and 10 µL of INC. Evaporate to dryness again under nitrogen at 55°C.[7]
-
Reconstitute the final residue in 100 µL of 50% methanol in water.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Shimadzu LC-20AD or equivalent[7]
-
Mass Spectrometer: AB SCIEX 4500 QTRAP or equivalent triple quadrupole system[7]
-
Column: Kinetex™ 2.6 µm PFP, 100 x 3.0 mm[7]
-
Column Temperature: 45°C
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL
-
Gradient Elution: [7]
-
0-2.0 min: 60% B
-
2.0-13.9 min: Gradient to 100% B
-
13.9-14.0 min: Return to 60% B
-
14.0-21.0 min: Hold at 60% B for re-equilibration
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard must be optimized.[16]
Protocol 2: GC-MS/MS Analysis of Prasterone Metabolites in Urine
This protocol is based on methods developed for comprehensive steroid profiling in urine.[6][11][17] It includes a critical enzymatic hydrolysis step to measure conjugated metabolites (glucuronides and sulfates), which are the primary forms of steroid excretion.[11]
1. Materials and Reagents
-
Biological Matrix: Human Urine (24-hour or spot collection)
-
Internal Standards (e.g., deuterated steroids)
-
Phosphate or Acetate Buffer (pH adjusted as per enzyme requirements, typically pH 5-7)
-
Solid-Phase Extraction (SPE) Cartridges: C18 type[11]
-
Methanol, GC-MS grade
-
Ethyl Acetate, GC-MS grade
-
n-Hexane, GC-MS grade
-
Derivatization Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a silylating mixture like BSA+TMCS+TMSI.[6][18]
-
Anhydrous Pyridine, GC-MS grade
2. Sample Preparation
-
Pipette 2 mL of urine into a glass tube.
-
Add internal standards.
-
Add buffer solution and β-glucuronidase/sulfatase enzyme.
-
Incubate the mixture at 50-55°C for 1-2 hours to hydrolyze the steroid conjugates.[18][19]
-
Allow the sample to cool to room temperature. Adjust pH to ~9.5 with a suitable base.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the steroids with methanol or ethyl acetate.
-
-
Evaporate the eluate to complete dryness under a nitrogen stream at 40-50°C.
-
Derivatization:
-
Ensure the residue is completely dry.
-
Add 50 µL of anhydrous pyridine and 100 µL of the silylating agent (e.g., BSTFA).
-
Seal the tube and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.[18]
-
-
Cool the sample and transfer the derivatized extract to a GC autosampler vial.
3. GC-MS/MS Conditions
-
GC System: Agilent 7890 or equivalent[18]
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole or equivalent[18]
-
Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm, or similar non-polar capillary column
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial: 130°C
-
Ramp: Increase at a programmed rate (e.g., 5-20°C/min) to a final temperature of ~320°C. The exact program must be optimized for analyte separation.[18]
-
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[19]
References
- 1. What is the mechanism of Prasterone? [synapse.patsnap.com]
- 2. Prasterone - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Intravaginal prasterone (DHEA) provides local action without clinically significant changes in serum concentrations of estrogens or androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Prasterone for vulvar and vaginal atrophy in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfera.unife.it [sfera.unife.it]
- 14. uab.edu [uab.edu]
- 15. pjoes.com [pjoes.com]
- 16. WO2023076509A1 - Methods and systems for measuring progesterone metabolites - Google Patents [patents.google.com]
- 17. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for 3β-Acetoxyandrost-5-en-17-one in Neurosteroid Research
Introduction
3β-Acetoxyandrost-5-en-17-one is an acetylated derivative of dehydroepiandrosterone (DHEA), a crucial endogenous neurosteroid. In research settings, it often serves as a more stable precursor or pro-drug to DHEA. Upon administration, it is metabolized to DHEA, which, along with its sulfated ester DHEA-S, exerts significant modulatory effects on the central nervous system. These neurosteroids are implicated in a wide array of neuronal functions, including neuroprotection, cognitive processes, and mood regulation, making 3β-acetoxyandrost-5-en-17-one a valuable tool for investigating the therapeutic potential of DHEA and its downstream pathways in various neurological and psychiatric disorders.[1][2][3][4]
Metabolic Pathway
3β-Acetoxyandrost-5-en-17-one is readily converted in the body to DHEA, which is a central hub in the neurosteroidogenic pathway. DHEA can be reversibly sulfated to DHEAS by sulfotransferase enzymes or further metabolized into other potent neuroactive steroids, including androgens and estrogens.[5][6] The brain possesses the necessary enzymatic machinery for this de novo synthesis and metabolism of steroids.[7][8]
Mechanism of Action
The neurophysiological effects of DHEA and DHEAS are mediated through their interaction with several key neurotransmitter receptor systems. Unlike classical steroid hormones that act via nuclear receptors to regulate gene expression, DHEA and DHEAS primarily exert rapid, non-genomic effects by allosterically modulating ionotropic receptors.[9]
-
GABA-A Receptor: DHEAS acts as a non-competitive antagonist of the GABA-A receptor, thereby reducing its inhibitory function and leading to increased neuronal excitability.[9][10][11] It is thought to bind at or near the picrotoxin site on the receptor complex.[10] DHEA itself shows little to no direct interaction with the GABA-A receptor.[9][10]
-
NMDA Receptor: DHEA and DHEAS can act as positive allosteric modulators of the NMDA receptor, enhancing its response to glutamate.[6][12] This action is believed to be crucial for their roles in synaptic plasticity, learning, and memory.[6][12] The potentiation of NMDA receptor function may be mediated, at least in part, through interactions with sigma-1 (σ1) receptors.[6][13][14]
-
Sigma-1 (σ1) Receptor: DHEA interacts with σ1 receptors, which are intracellular chaperones that can modulate a variety of signaling pathways, including NMDA receptor function.[13][14] This interaction is implicated in the neuroprotective and cognitive-enhancing effects of DHEA.[13][15]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of DHEA and DHEAS with neuronal receptors and their neuroprotective effects.
Table 1: Receptor Interactions of DHEA and DHEAS
| Compound | Receptor | Action | Affinity/Potency | Species | Reference |
| DHEAS | GABA-A | Non-competitive Antagonist | IC50 = 13 ± 3 µM | Rat | [16] |
| DHEAS | GABA-A | Competitive inhibitor of [35S]TBPS binding | - | Rat | [10] |
| DHEA | NMDA | Positive Allosteric Modulator | Subnanomolar concentrations | Rat | [6] |
| DHEAS | NMDA | Weak Positive Modulator | High nanomolar range | Rat | [6] |
Table 2: Neuroprotective Effects of DHEA and DHEAS
| Compound | Model System | Insult | Concentration | Observed Effect | Reference |
| DHEA | Primary Hippocampal Cultures | NMDA (0.1-50 mM) | 10-100 nM | Protection against neurotoxicity | [17] |
| DHEA | Primary Hippocampal Cultures | AMPA (25 µM) | 100 nM | Restored neuronal counts to 55.8% of control | [17] |
| DHEAS | Primary Mouse Neurons | Aβ42 Oligomers | - | Hampered decrease in neuronal viability | [18] |
| DHEAS | Rabbit Spinal Cord Ischemia | Aortal Occlusion | 50 mg/kg IV | Significantly prolonged ischemia duration before paraplegia | [19] |
Application Notes
The use of 3β-acetoxyandrost-5-en-17-one as a DHEA precursor is relevant in several areas of neurosteroid research:
-
Neuroprotection Studies: DHEA and DHEAS have demonstrated protective effects against a variety of neuronal insults, including glutamate-induced excitotoxicity, oxidative stress, and amyloid-beta (Aβ) toxicity.[17][18][20] This makes them promising candidates for research into therapies for stroke, traumatic brain injury, and neurodegenerative diseases.[19][21]
-
Alzheimer's Disease (AD) Research: Lower levels of DHEA and DHEAS have been observed in AD patients.[22][23] Research suggests that these neurosteroids may protect against Aβ plaque formation and tau protein tangles.[18][20] Studies using cellular and animal models of AD have shown that DHEAS can reduce Aβ toxicity and plaque density.[18]
-
Mood and Cognitive Disorders: DHEA and DHEAS are known to influence mood, memory, and cognitive functions.[1][3][5] Their modulatory effects on NMDA and GABA-A receptors suggest potential applications in research on depression, anxiety, and age-related cognitive decline.[1] Animal studies have shown that DHEA can have antidepressant and anxiolytic effects.[5]
Experimental Protocols
The following are detailed protocols for key experiments in neurosteroid research using a DHEA precursor like 3β-acetoxyandrost-5-en-17-one.
Protocol 1: In Vitro Neuroprotection Assessment against Excitotoxicity
This protocol assesses the ability of the test compound to protect cultured neurons from glutamate-induced cell death.
1. Cell Culture: a. Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.[24] b. Plate cells in 96-well plates at a suitable density and allow them to adhere and differentiate for at least 24-48 hours.
2. Compound Treatment: a. Prepare stock solutions of 3β-acetoxyandrost-5-en-17-one in a suitable solvent (e.g., DMSO). b. Pre-treat the neuronal cultures with various concentrations of the compound (e.g., 10 nM - 10 µM) for a specified duration (e.g., 6-24 hours) before inducing toxicity.[17]
3. Induction of Excitotoxicity: a. Expose the pre-treated cells to a neurotoxic concentration of glutamate or NMDA (e.g., 50-100 µM) for 24 hours. b. Include control groups: untreated cells, cells treated with the compound alone, and cells treated with glutamate alone.
4. Assessment of Cell Viability (MTT Assay): a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate at 37°C for 4 hours. c. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. d. Measure absorbance at 570 nm using a microplate reader. e. Express cell viability as a percentage of the untreated control group.[24]
5. Data Analysis: a. Calculate the mean ± SEM for each treatment group. b. Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.
Protocol 2: Quantification of Neurosteroids in Brain Tissue by GC-MS
This protocol describes the extraction and measurement of neurosteroids from brain tissue, adapted from established methods.[23][25][26]
1. Tissue Collection and Homogenization: a. Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice. b. Weigh the tissue sample (e.g., 100 mg).[26] c. Homogenize the tissue in deionized water.
2. Steroid Extraction: a. Add methanol (MeOH) to the homogenate, mix, and incubate overnight at 4°C. b. Centrifuge the sample (e.g., 3000 x g for 10 min) and collect the supernatant. c. Dilute the supernatant with deionized water.
3. Solid-Phase Extraction (SPE): a. Prime a C18 SPE column with ethanol and equilibrate with deionized water. b. Load the diluted supernatant onto the column. c. Wash the column with increasing concentrations of aqueous MeOH (e.g., 0%, 10%, 20%) to remove impurities.[25] d. Elute the steroids with 90% MeOH.[25]
4. Derivatization and GC-MS Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Derivatize the steroid residues to enhance their volatility and detection by GC-MS. c. Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer. d. Quantify the steroids based on the peak areas relative to known concentrations of standards.
Protocol 3: Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM)
The EPM test is a standard behavioral assay to assess anxiety-like behavior in rodents.[27][28]
1. Apparatus: a. A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
2. Animal Dosing: a. Administer 3β-acetoxyandrost-5-en-17-one (or vehicle control) to mice or rats via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.
3. Test Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a set period (e.g., 5 minutes). c. Record the session using a video camera for later analysis.
4. Behavioral Scoring: a. An observer, blind to the treatment conditions, should score the following parameters: i. Time spent in the open arms. ii. Time spent in the closed arms. iii. Number of entries into the open arms. iv. Number of entries into the closed arms. b. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[28]
5. Data Analysis: a. Calculate the percentage of time spent in open arms and the percentage of open arm entries. b. Compare treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
References
- 1. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irb.hr [irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroepiandrosterone (DHEA) and dehydroepiandrosterone sulfate (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways of neurosteroid biosynthesis in cell lines from human brain: regulation of dehydroepiandrosterone formation by oxidative stress and beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurosteroid Binding Sites on the GABAA Receptor Complex as Novel Targets for Therapeutics to Reduce Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of the neurosteroid dehydroepiandrosterone sulfate with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neurosteroid dehydroepiandrosterone sulfate is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An increase in spinal dehydroepiandrosterone sulfate (DHEAS) enhances NMDA-induced pain via phosphorylation of the NR1 subunit in mice: involvement of the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ahajournals.org [ahajournals.org]
- 20. The Role of DHEA in Cognitive Function and Brain Health - MedLab 128 [dhearesearch.org]
- 21. researchgate.net [researchgate.net]
- 22. Dehydroepiandrosterone (DHEA) and its Sulphate (DHEAS) in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neurosteroid quantification in human brain regions: comparison between Alzheimer's and nondemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 28. criver.com [criver.com]
Formulation of 3β-acetoxyandrost-5-en-17-one for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 3β-acetoxyandrost-5-en-17-one, a steroid derivative of dehydroepiandrosterone (DHEA), for in vivo research applications. The following sections offer guidance on solubilization, vehicle selection, and administration routes to support preclinical studies in animal models.
Data Presentation: Formulation and Solubility
Successful in vivo studies hinge on the appropriate formulation of the test compound. 3β-acetoxyandrost-5-en-17-one is a lipophilic molecule with poor water solubility, necessitating the use of specific excipients to achieve desired concentrations for administration. The following table summarizes potential vehicles and reported solubility data for 3β-acetoxyandrost-5-en-17-one (also known as Dehydroepiandrosterone acetate).
| Vehicle Composition | Achievable Concentration | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL | Parenteral (e.g., i.p., i.v.) | Prepare a stock solution in DMSO first, then sequentially add other components. The final solution should be clear.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL | Parenteral (e.g., i.p., i.v.) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) acts as a solubilizing agent. Prepare the SBE-β-CD solution in saline before adding the DMSO stock.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL | Oral (gavage), Parenteral (s.c., i.m.) | A common vehicle for lipophilic compounds. Ensure a homogenous suspension or solution before administration.[1][2] |
| 0.5% Methylcellulose or Carboxymethylcellulose (CMC) in Water | Suspension | Oral (gavage) | Forms a suspension. Requires a surfactant like Tween-80 (e.g., 0.1%) to aid in wetting the compound. Continuous agitation is necessary to ensure dose uniformity.[2] |
| Edible Oils (e.g., Canola Oil, Sesame Oil) | Suspension/Solution | Oral (gavage) | Can enhance oral absorption of steroids. The compound can be dissolved or suspended in the oil.[2] |
Experimental Protocols
Detailed methodologies for the preparation of common formulations are provided below. All procedures should be conducted in a sterile environment to prevent contamination, especially for parenteral formulations.
Protocol 1: Preparation of a Solubilized Formulation for Parenteral Administration
This protocol describes the preparation of a solution using a co-solvent system.
Materials:
-
3β-acetoxyandrost-5-en-17-one
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution: Weigh the required amount of 3β-acetoxyandrost-5-en-17-one and dissolve it in DMSO to create a concentrated stock solution (e.g., 14.3 mg/mL).[1]
-
Add co-solvents: In a sterile vial, add the required volume of PEG300.
-
Add surfactant: To the PEG300, add the required volume of Tween-80 and mix thoroughly.
-
Add drug stock: Add the appropriate volume of the 3β-acetoxyandrost-5-en-17-one stock solution in DMSO to the PEG300/Tween-80 mixture and vortex until clear.
-
Final dilution: Add the required volume of sterile saline to reach the final desired concentration and volume. Mix thoroughly.
-
Final concentration example: For a final solution of 1.43 mg/mL, the volumetric ratio would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Protocol 2: Preparation of an Oral Suspension
This protocol is suitable for administering the compound via oral gavage.
Materials:
-
3β-acetoxyandrost-5-en-17-one
-
Corn oil or 0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Sterile container
Procedure:
-
Weigh compound: Accurately weigh the required amount of 3β-acetoxyandrost-5-en-17-one.
-
Add vehicle: In a sterile container, add the weighed compound to the calculated volume of corn oil or 0.5% methylcellulose solution.[2]
-
Homogenize: To ensure a uniform suspension, mix the solution thoroughly using a vortex mixer, sonicator, or a homogenizer. The goal is to create a stable suspension that allows for accurate dosing.[2]
-
Storage and Use: Prepare this suspension fresh daily. Before each administration, ensure the suspension is well-mixed to guarantee homogeneity.
Mandatory Visualizations
Signaling Pathway
3β-acetoxyandrost-5-en-17-one is a prohormone that can be metabolized to active steroid hormones. Its mechanism of action is likely mediated through its conversion to androgens and estrogens, which then bind to their respective nuclear receptors to regulate gene expression. A related compound has also been shown to exhibit anti-androgenic activity by directly antagonizing the androgen receptor.
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of DHEA Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone known to possess a range of biological activities, including anti-inflammatory properties.[1][2] DHEA and its sulfate ester (DHEAS) have been shown to modulate the immune system and reduce the production of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.[3][4] The anti-inflammatory action of DHEA is believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[5]
DHEA acetate is a synthetic ester of DHEA. While it is expected to be hydrolyzed to DHEA in vivo, exhibiting similar biological effects, specific investigation of the acetate form is warranted to fully characterize its pharmacological profile. These application notes provide a comprehensive experimental framework for evaluating the anti-inflammatory effects of DHEA acetate using established in vitro and in vivo models. The protocols detailed herein are designed to assess the compound's impact on key inflammatory mediators and signaling pathways.
Part 1: In Vitro Anti-inflammatory Activity
Objective
To determine the effect of DHEA acetate on the production of pro-inflammatory cytokines and the activation of the NF-κB pathway in a cellular model of inflammation.
Model System
Lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells differentiated into macrophage-like cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation via Toll-like receptor 4 (TLR4) activation.[6][7]
Data Presentation: In Vitro Effects of DHEA Acetate
Table 1: Effect of DHEA Acetate on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 55.2 ± 6.8 | 32.5 ± 4.1 | 15.8 ± 2.2 |
| LPS (1 µg/mL) | - | 854.3 ± 92.1 | 678.9 ± 75.4 | 450.7 ± 51.3 |
| DHEA Acetate + LPS | 1 | 682.1 ± 75.3 | 550.2 ± 61.8 | 375.1 ± 42.6 |
| DHEA Acetate + LPS | 10 | 420.5 ± 48.9 | 312.8 ± 35.7 | 210.9 ± 24.8 |
| DHEA Acetate + LPS | 50 | 215.7 ± 25.1 | 155.6 ± 18.2 | 102.4 ± 11.9 |
| Dexamethasone + LPS | 1 | 189.4 ± 22.5 | 130.1 ± 15.3 | 95.3 ± 10.7 |
Data are presented as mean ± SD and are representative. Dexamethasone (1 µM) is used as a positive control.
Table 2: Effect of DHEA Acetate on NF-κB Pathway Protein Expression.
| Treatment Group | Concentration (µM) | Relative p-p65/p65 Ratio | Relative IκBα Expression |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 5.8 ± 0.6 | 0.2 ± 0.05 |
| DHEA Acetate + LPS | 10 | 3.1 ± 0.4 | 0.7 ± 0.09 |
| DHEA Acetate + LPS | 50 | 1.5 ± 0.2 | 0.9 ± 0.1 |
Data derived from densitometric analysis of Western blots, normalized to vehicle control. Presented as mean ± SD.
Table 3: Effect of DHEA Acetate on Inflammatory Gene Expression.
| Treatment Group | Concentration (µM) | TNF-α mRNA Fold Change | IL-6 mRNA Fold Change | IL-1β mRNA Fold Change |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 25.4 ± 3.1 | 38.2 ± 4.5 | 19.8 ± 2.4 |
| DHEA Acetate + LPS | 10 | 12.1 ± 1.5 | 15.7 ± 2.1 | 9.2 ± 1.1 |
| DHEA Acetate + LPS | 50 | 4.5 ± 0.6 | 6.8 ± 0.9 | 3.1 ± 0.4 |
Data from qRT-PCR, normalized to a housekeeping gene and relative to vehicle control. Presented as mean ± SD.
Experimental Protocols: In Vitro Assays
-
Cell Line: Human THP-1 monocytes.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in culture plates. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48 hours to induce differentiation into adherent macrophage-like cells.
-
Treatment: After differentiation, replace the medium with fresh, serum-free medium and rest the cells for 24 hours.
-
DHEA Acetate Preparation: Dissolve DHEA acetate in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 50 mM).[8] Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.
-
Experimental Procedure:
-
Pre-treat cells with varying concentrations of DHEA acetate or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 6 hours for RNA extraction, 24 hours for supernatant collection).[9]
-
-
Objective: To quantify the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[10][11]
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour LPS stimulation period.
-
Centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.
-
Perform the ELISA using commercially available kits for human TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[12][13]
-
Briefly, coat a 96-well plate with capture antibody. Add standards and samples and incubate. Add detection antibody, followed by a streptavidin-HRP conjugate. Add TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Objective: To assess the levels of total and phosphorylated p65 (p-p65) and the degradation of IκBα.[14][15]
-
Procedure:
-
After 30-60 minutes of LPS stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (β-actin).
-
-
Objective: To measure the mRNA expression levels of TNF, IL6, and IL1B.
-
Procedure:
-
After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and a real-time PCR system.
-
Use primers specific for human TNF, IL6, IL1B, and a housekeeping gene (e.g., GAPDH or ACTB).[16][17]
-
Cycling conditions: Initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
Analyze data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
-
Part 2: In Vivo Anti-inflammatory Activity
Objective
To evaluate the efficacy of DHEA acetate in reducing acute inflammation in a preclinical animal model.
Model System
Carrageenan-induced paw edema in rats or mice. This is a widely used and well-characterized model of acute, non-immune inflammation.[18][19] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) characterized by neutrophil infiltration and the production of prostaglandins and cytokines.[20]
Data Presentation: In Vivo Effects of DHEA Acetate
Table 4: Effect of DHEA Acetate on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| Carrageenan | - | 0.82 ± 0.11 | 0% |
| DHEA Acetate + Carrageenan | 25 | 0.55 ± 0.08 | 32.9% |
| DHEA Acetate + Carrageenan | 50 | 0.38 ± 0.06 | 53.7% |
| DHEA Acetate + Carrageenan | 100 | 0.25 ± 0.04 | 69.5% |
| Indomethacin + Carrageenan | 10 | 0.21 ± 0.03 | 74.4% |
Data are presented as mean ± SD (n=6 per group) and are representative. Indomethacin is used as a positive control.
Experimental Protocol: In Vivo Assay
-
Animals: Male Wistar rats or Swiss albino mice (e.g., 180-220g for rats).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 1% Tween 80 in saline)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III-V: DHEA Acetate (25, 50, 100 mg/kg) + Carrageenan
-
Group VI: Positive Control (Indomethacin 10 mg/kg) + Carrageenan
-
-
DHEA Acetate Formulation: Prepare a suspension of DHEA acetate in a suitable vehicle (e.g., 1% Tween 80 or 0.5% carboxymethyl cellulose in saline).[8]
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Administer DHEA acetate, indomethacin, or vehicle orally (p.o.) 60 minutes before carrageenan injection.[21]
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[20]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (E) at each time point: E = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).
-
Visualizations: Diagrams and Workflows
Signaling Pathway
Caption: DHEA Acetate inhibits the LPS-induced NF-κB signaling pathway.
Experimental Workflow
References
- 1. Top Ways DHEA Fights Inflammation - Life Extension [lifeextension.com]
- 2. Dehydroepiandrosterone (DHEA): hypes and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHEA and Its Metabolites Reduce the Cytokines Involved in the Inflammatory Response and Fibrosis in Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone modulates the inflammatory response in a bilateral femoral shaft fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 10. stemcell.com [stemcell.com]
- 11. mpbio.com [mpbio.com]
- 12. affigen.com [affigen.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. thno.org [thno.org]
- 18. researchgate.net [researchgate.net]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
Application Note: Quantitative Analysis of 3β-Acetoxyandrost-5-en-17-one using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3β-Acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone (DHEA) acetate or prasterone acetate, is an acetylated derivative of the adrenal steroid DHEA.[1][2] DHEA and its metabolites are implicated in a wide range of physiological processes, and their accurate quantification is crucial for research in endocrinology, drug development, and clinical diagnostics.[3][4] This application note presents a robust and sensitive method for the quantitative analysis of 3β-acetoxyandrost-5-en-17-one in biological matrices, such as serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassays, which can be limited by cross-reactivity and matrix effects.[5][6]
Principle of the Method
This method employs a sample preparation procedure involving protein precipitation followed by liquid-liquid extraction to isolate the analyte from the biological matrix. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is based on a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental Protocols
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
This protocol is adapted from established methods for steroid analysis in serum.[5][7]
-
Reagents and Materials:
-
Serum/plasma samples, quality controls (QCs), and calibration standards.
-
Internal Standard (IS) working solution (e.g., 3β-acetoxyandrost-5-en-17-one-d4).
-
Acetonitrile (ACN), HPLC grade.
-
Methyl tert-butyl ether (MTBE), HPLC grade.
-
Water, LC-MS grade.
-
Methanol (MeOH), LC-MS grade.
-
Polypropylene microcentrifuge tubes (1.5 mL).
-
-
Procedure:
-
Pipette 100 µL of serum/plasma, calibrator, or QC sample into a 1.5 mL polypropylene tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 1.0 50 5.0 95 6.0 95 6.1 50 | 8.0 | 50 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters (Typical Values):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
MRM Transitions: (Note: These are proposed transitions and should be optimized empirically.)
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) 3β-acetoxyandrost-5-en-17-one 331.2 271.2 (Quantifier) 0.1 15 3β-acetoxyandrost-5-en-17-one 331.2 97.1 (Qualifier) 0.1 25 | IS (e.g., -d4) | 335.2 | 275.2 | 0.1 | 15 |
-
Data Presentation
Quantitative performance of the method should be evaluated by determining linearity, limit of quantification (LLOQ), precision, and accuracy. The following tables summarize expected performance characteristics based on similar steroid assays.[5][7][11]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|
| 3β-acetoxyandrost-5-en-17-one | 0.1 - 100 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low QC | 0.3 | < 10% | < 15% | 85-115% |
| Medium QC | 10 | < 10% | < 15% | 85-115% |
| High QC | 80 | < 10% | < 15% | 85-115% |
Table 3: Sensitivity
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Metabolic Pathway Context
3β-Acetoxyandrost-5-en-17-one is a synthetic derivative of DHEA. DHEA is a key intermediate in the steroidogenesis pathway.
Caption: Metabolic context of the analyte.
References
- 1. 3beta-Acetoxyandrost-5-en-17-one | C21H30O3 | CID 14709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androst-5-en-17-one, 3-(acetyloxy)-, (3beta)- | C21H30O3 | CID 11121082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3β-Acetoxyandrost-5-en-17-one in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-Acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone (DHEA) acetate, is the acetylated form of DHEA, a major circulating adrenal steroid. In research, it is often used as a more stable pro-drug to DHEA. Upon administration, it is readily converted to DHEA, which is the primary active compound. DHEA and its metabolites have garnered significant interest in the context of metabolic syndrome due to their diverse biological activities, including anti-obesity, anti-inflammatory, and insulin-sensitizing effects.
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Research into DHEA and its derivatives explores their potential to counteract the underlying pathophysiology of metabolic syndrome, such as perturbed glucocorticoid signaling, systemic inflammation, and insulin resistance.
This document provides a comprehensive overview of the application of 3β-acetoxyandrost-5-en-17-one (hereafter referred to as DHEA Acetate) and its active metabolites in metabolic syndrome research. It includes detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key signaling pathways.
Key Metabolites and Their Roles
The biological effects of DHEA are mediated not only by the parent compound but also by its downstream metabolites. In the context of metabolic syndrome, two key metabolites are of particular interest:
-
7-oxo-DHEA (7-keto-DHEA): A non-hormonal metabolite that does not convert into androgens or estrogens.[1] Its primary effects are attributed to enhancing thermogenesis, thereby increasing resting metabolic rate and promoting weight and fat loss.[1]
-
5-androstene-3β,7β,17β-triol (βAET): An anti-inflammatory metabolite that exhibits glucocorticoid-opposing and immune-modulating activities.[2] It is hypothesized to play a compensatory role in preventing the development of metabolic syndrome.[2]
Data Presentation: Quantitative Effects on Metabolic Parameters
The following tables summarize the quantitative effects of DHEA and 7-keto-DHEA on key metabolic parameters as reported in preclinical and clinical studies.
Table 1: Effects of DHEA Supplementation on Metabolic Parameters
| Parameter | Model System | Dosage & Duration | Key Findings | Reference(s) |
| Visceral Fat Area | Elderly Humans | 50 mg/day for 6 months | Significant decrease of -13 cm² compared to +3 cm² in placebo group. | |
| Subcutaneous Fat Area | Elderly Humans | 50 mg/day for 6 months | Significant decrease of -13 cm² compared to +2 cm² in placebo group. | |
| Insulin AUC (OGTT) | Elderly Humans | 50 mg/day for 6 months | Significantly reduced by -1119 µU/mL per 2 hours compared to +818 µU/mL in placebo group. | |
| Insulin Sensitivity Index | Elderly Humans | 50 mg/day for 6 months | Significant increase of +1.4 compared to -0.7 in placebo group. | |
| Body Weight | Obese Postmenopausal Women | 100 mg/day DHEA-S for 3 months | Significant weight loss. | [3] |
| Waist Circumference | Obese Postmenopausal Women | 100 mg/day DHEA-S for 3 months | Significant improvement (decrease). | [3] |
| Fasting Glucose | Obese Postmenopausal Women | 100 mg/day DHEA-S for 3 months | Significant improvement (decrease). | [3] |
| Blood Pressure | Obese Postmenopausal Women | 100 mg/day DHEA-S for 3 months | Significant improvement in systolic and diastolic blood pressure. | [3] |
| Fat Mass | Meta-analysis of RCTs | Varied | Significant decrease (Weighted Mean Difference: -0.85%). | [4] |
| Lean Body Mass | Meta-analysis of RCTs | Varied | Significant increase (Weighted Mean Difference: 0.45 kg). | [4] |
Table 2: Effects of 7-keto-DHEA Supplementation on Metabolic Parameters
| Parameter | Model System | Dosage & Duration | Key Findings | Reference(s) |
| Body Weight | Overweight Adults | 200 mg/day for 8 weeks | Significantly greater weight loss compared to placebo when combined with diet and exercise. | |
| Body Fat Percentage | Overweight Adults | 200 mg/day for 8 weeks | Significantly greater decrease in body fat percentage compared to placebo. | |
| Resting Metabolic Rate (RMR) | Overweight Adults | 100 mg/day for 7 days | Significantly increased compared to placebo, preventing the typical decline seen with dieting. | |
| Body Weight | Diet-Induced Obese Mice | 25-50 mg/kg/day (oral gavage) for 4-8 weeks | Expected to decrease body weight and fat mass. |
Signaling Pathways
The metabolic benefits of DHEA and its metabolites are mediated through distinct signaling pathways.
DHEA Signaling Pathway in Metabolic Regulation
DHEA is known to be a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5] Activation of PPARα in the liver and muscle leads to the upregulation of genes involved in fatty acid oxidation and a reduction in inflammation.[6][7]
7-keto-DHEA Thermogenic Signaling Pathway
7-keto-DHEA enhances thermogenesis by inducing the expression of key thermogenic enzymes. This process is potentially mediated by the coactivator PGC-1α, a master regulator of mitochondrial biogenesis.[5][8]
References
- 1. mdpi.com [mdpi.com]
- 2. A potential role for 5-androstene-3β,7β,17β-triol in obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR Agonists and Metabolic Syndrome: An Established Role? | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. DHEA Administration Activates Transcription of Muscular Lipid Metabolic Enzymes via PPARα and PPARδ in Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Protocol for Oral Gavage of 7-oxo-DHEA-acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of 7-oxo-dehydroepiandrosterone-acetate (7-oxo-DHEA-acetate) to animal models, primarily rodents, via gavage. This document synthesizes findings from preclinical studies to guide researchers in designing and executing experiments to evaluate the physiological effects of this compound.
Introduction
7-oxo-dehydroepiandrosterone (7-oxo-DHEA), a metabolite of dehydroepiandrosterone (DHEA), and its acetate ester, 7-oxo-DHEA-acetate, are of significant interest for their thermogenic properties without converting into androgenic or estrogenic hormones.[1][2][3][4] This makes them attractive candidates for metabolic research.[2][4] Oral gavage is a common and effective method for precise oral dosing in animal studies.[5][6][7][8] This protocol outlines the necessary steps for preparing and administering 7-oxo-DHEA-acetate via oral gavage in a research setting.
Data Presentation: Dosage and Effects
The following tables summarize quantitative data from various animal studies involving the oral administration of 7-oxo-DHEA-acetate.
Table 1: Single-Dose Oral Gavage Toxicity Study in Rats
| Animal Model | Dose (mg/kg) | Vehicle | Key Findings | Reference |
| Sprague-Dawley Rats | 0, 250, 500, 1000, 2000 | Not specified | No-observable-adverse-effect level (NOAEL) was 2,000 mg/kg. No apparent effects on body weight or gross/microscopic anatomy. | [5][9] |
Table 2: Efficacy Studies of 7-oxo-DHEA-acetate in Rodents
| Animal Model | Dose (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| C57BL/6 Mice (young) | 24 | Single dose | Acute | Completely reversed scopolamine-induced memory impairment. | [1] |
| C57BL/6 Mice (old) | 24 (single dose) + 0.05% in diet | Chronic | 4 weeks | Memory of water maze training was retained. | [1] |
| Sprague-Dawley Rats | 10 - 100 | Oral Gavage / Intraperitoneal | Not specified | Expected to decrease body weight and food intake, and increase energy expenditure in high-fat diet models. | [8] |
Experimental Protocols
Materials and Equipment
-
7-oxo-DHEA-acetate powder
-
Vehicle (e.g., corn oil, sesame oil, or 0.5% methylcellulose solution)[10]
-
Analytical balance
-
Mortar and pestle (optional, for grinding)
-
Stir plate and magnetic stir bars
-
Appropriately sized gavage needles (flexible-tipped recommended for mice, 16-18 gauge for rats)[7][8]
-
Syringes
-
Animal scale for accurate weighing
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of Dosing Solution
7-oxo-DHEA-acetate is a lipophilic compound, requiring an appropriate oil-based or suspension vehicle for oral administration.[10]
-
Determine Dosage and Concentration: Calculate the required concentration of 7-oxo-DHEA-acetate in the vehicle based on the desired dose (mg/kg) and the administration volume (typically 5-10 ml/kg for rats and 10 ml/kg for mice).[10]
-
Weighing: Accurately weigh the required amount of 7-oxo-DHEA-acetate powder using an analytical balance.
-
Mixing:
-
If necessary, grind the powder to a fine consistency using a mortar and pestle to aid in suspension.
-
In a suitable container, add the weighed powder to the chosen vehicle.
-
For oil-based vehicles like corn oil, creating a slurry by first mixing the powder with a small amount of the oil can be beneficial before adding the rest of the vehicle.[10]
-
Use a magnetic stir plate to continuously mix the solution. Gentle warming may aid in dissolution, but avoid excessive heat which could degrade the compound.
-
Ensure the solution is a homogenous suspension before each administration.
-
Oral Gavage Procedure (Rodents)
This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.
-
Animal Restraint:
-
Mice: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with the non-dominant hand. The head should be immobilized.[7]
-
Rats: Restrain the rat by placing your hand over its back and gently wrapping your fingers around the thorax. The head can be stabilized with the thumb and forefinger.
-
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark this depth on the needle.[7]
-
Gavage Procedure:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]
-
The animal should swallow as the needle is advanced. If there is resistance, do not force the needle. Withdraw and re-insert.
-
Once the needle is inserted to the predetermined depth, slowly administer the dosing solution.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[6]
-
Continue to monitor animals daily for any adverse effects, including changes in food and water intake, body weight, or behavior.[10]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for oral gavage of 7-oxo-DHEA-acetate.
Proposed Signaling Pathway for Thermogenesis
Caption: Proposed mechanism of 7-oxo-DHEA-induced thermogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. instechlabs.com [instechlabs.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. An acute oral gavage study of 3beta-acetoxyandrost- 5-ene-7,17-dione (7-oxo-DHEA-acetate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3β-Acetoxyandrost-5-en-17-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3β-acetoxyandrost-5-en-17-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 3β-Acetoxyandrost-5-en-17-one during Acetylation
-
Question: My acetylation of dehydroepiandrosterone (DHEA) is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields during the acetylation of DHEA can stem from several factors. Incomplete reaction is a primary cause. Ensure you are using a sufficient excess of your acetylating agent, such as acetic anhydride. The choice of base and solvent system is also critical. Pyridine is a common base catalyst that activates the hydroxyl group of DHEA, making it more susceptible to acetylation. For a highly efficient process, a combination of acetic anhydride and sodium acetate in acetic acid can provide full conversion. Another robust system giving high purity and yield is the use of acetic anhydride with triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in toluene. Additionally, ensure your reagents are anhydrous, as water can consume the acetic anhydride and hinder the reaction. Monitoring the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible is crucial to determine the optimal reaction time.
Issue 2: Formation of Impurities during the Synthesis
-
Question: I am observing significant impurity formation in my reaction mixture. What are the likely side products and how can I minimize them?
-
Answer: Impurity formation can occur during both the preparation of the precursor, androst-5-ene-3,17-dione (via Oppenauer oxidation of DHEA), and the final acetylation step.
-
During Oppenauer Oxidation: A common side reaction is the migration of the double bond from the Δ5 to the Δ4 position, yielding the more stable conjugated enone, androst-4-ene-3,17-dione. To minimize this, careful control of reaction time and temperature is necessary. Another potential issue is the aldol condensation of the ketone product if the reaction conditions are too harsh or prolonged. Using milder conditions and ensuring the complete removal of the aluminum alkoxide catalyst during workup can help mitigate these side reactions.
-
During Acetylation: If the reaction temperature is too high or the reaction time is excessively long, degradation of the steroid nucleus can occur. The presence of water can lead to the hydrolysis of the desired acetate product back to the starting alcohol. Using anhydrous reagents and maintaining a controlled temperature (e.g., room temperature to 60°C, depending on the protocol) are key to minimizing byproducts.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling with the purification of 3β-acetoxyandrost-5-en-17-one. What are effective purification strategies?
-
Answer: Purification of 3β-acetoxyandrost-5-en-17-one typically involves crystallization or column chromatography.
-
Crystallization: This is often the most efficient method for obtaining a high-purity product. A common procedure involves precipitating the crude product by quenching the reaction mixture in a water/methanol solution. Subsequent recrystallization from a suitable solvent, such as methanol, can yield a product with purity greater than 99.5%.[1]
-
Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is commonly used to separate the product from less polar starting materials and more polar byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 3β-acetoxyandrost-5-en-17-one?
A1: The most common starting material is dehydroepiandrosterone (DHEA), which is 3β-hydroxyandrost-5-en-17-one.
Q2: What are the key reaction steps in the synthesis of 3β-acetoxyandrost-5-en-17-one from DHEA?
A2: The synthesis is a straightforward one-step acetylation of the 3β-hydroxyl group of DHEA.
Q3: Can you recommend a reliable, high-yielding protocol for the acetylation of DHEA?
A3: A highly effective method involves treating DHEA with acetic anhydride in the presence of sodium acetate in acetic acid. This method can achieve full conversion of the starting material.[1] Another excellent protocol uses acetic anhydride with triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in toluene, which provides the product in high purity and yield.
Q4: What is the Oppenauer oxidation and why is it relevant to this synthesis?
A4: The Oppenauer oxidation is a method for selectively oxidizing secondary alcohols to ketones.[2] While not directly used to synthesize 3β-acetoxyandrost-5-en-17-one from DHEA, it is a common method to synthesize the important precursor, androst-4-ene-3,17-dione, from DHEA. This involves the oxidation of the 3β-hydroxyl group and migration of the double bond.
Q5: What are the common reagents used in the Oppenauer oxidation of DHEA?
A5: The classical Oppenauer oxidation uses an aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tert-butoxide, and a hydride acceptor, typically a ketone like acetone or cyclohexanone.[2][3]
Data Presentation
Table 1: Comparison of Acetylation Conditions for DHEA
| Catalyst/Base System | Solvent | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity (%) | Final Yield (%) | Reference |
| Acetic Anhydride, Sodium Acetate | Acetic Acid | 60 | 16 | 88 | 98 | 74 | [1] |
| Acetic Anhydride, Triethylamine, DMAP (catalytic) | Toluene | Not specified | Not specified | - | >98 | 85-87 | [1] |
| Acetic Anhydride, Pyridine | Pyridine | Room Temp | Varies (monitor by TLC) | - | - | - | General Protocol |
Table 2: Overview of Oppenauer Oxidation Conditions for Steroidal Alcohols
| Catalyst | Hydride Acceptor | Solvent | General Conditions | Common Side Reactions | Reference |
| Aluminum isopropoxide | Acetone | Toluene/Acetone | Reflux | Double bond migration, Aldol condensation | [2] |
| Aluminum tert-butoxide | Cyclohexanone | Toluene | Reflux | Double bond migration | [3] |
| Ruthenium catalyst | Acetone | Not specified | Not specified | Fewer side reactions reported | [2] |
Experimental Protocols
Protocol 1: Acetylation of Dehydroepiandrosterone (DHEA) using Acetic Anhydride and Sodium Acetate [1]
-
Suspend DHEA in acetic acid (approximately 3 volumes).
-
Add acetic anhydride (approximately 2 equivalents) and sodium acetate (approximately 1.2 equivalents).
-
Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until all DHEA is consumed.
-
Cool the reaction mixture and quench by adding it to a mixture of water and methanol (9:1, approximately 1.5 volumes relative to the acetic acid volume).
-
Filter the precipitated crude 3β-acetoxyandrost-5-en-17-one.
-
Recrystallize the crude product from methanol (approximately 4 volumes) to obtain the final product with >99.5% purity.
Protocol 2: General Procedure for Oppenauer Oxidation of a Steroidal Alcohol [2][3]
-
Dissolve the steroidal alcohol (e.g., DHEA) in a suitable anhydrous solvent such as toluene.
-
Add the hydride acceptor, typically a large excess of acetone or cyclohexanone.
-
Add the aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tert-butoxide, portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding water or a dilute acid to hydrolyze the aluminum salts.
-
Separate the organic layer and wash it successively with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Mandatory Visualization
Caption: Synthesis pathway of 3β-acetoxyandrost-5-en-17-one from DHEA.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of DHEA Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Dehydroepiandrosterone (DHEA) acetate.
Troubleshooting Guide
This guide addresses common issues observed during the purification of DHEA acetate in a question-and-answer format.
Q1: My final DHEA acetate product has low purity after recrystallization. What are the likely impurities and how can I remove them?
A1: Low purity after recrystallization is often due to the presence of closely related steroids or byproducts from the acetylation reaction. Common impurities include:
-
Unreacted DHEA: If the acetylation reaction is incomplete, residual DHEA will be present.
-
Isomeric Impurities: If the starting DHEA was synthesized from 4-androstene-3,17-dione (4-AD), impurities such as 5-androstene-3,17-dione (5-AD) may be present.[1]
-
Oxidation Byproducts: Steroid backbones can undergo autoxidation, leading to hydroxylated or ketone-containing impurities.[2]
-
Side-reaction Products: Depending on the acetylation reagents used, various side products can form.
Troubleshooting Steps:
-
Optimize Recrystallization: Experiment with different solvent systems. Methanol is a common choice for DHEA acetate recrystallization.[2] Solvent mixtures like methanol/acetone or ethanol can also be effective.[3] A systematic search for a suitable recrystallization solvent or solvent mixture may be necessary.[3]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable method for separating closely related steroid impurities.[3] A common mobile phase is a hexane/ethyl acetate gradient.[3]
-
Reaction Monitoring: Ensure the initial acetylation reaction goes to completion by monitoring its progress with Thin Layer Chromatography (TLC).[3] This minimizes the presence of unreacted DHEA.
Q2: The purified DHEA acetate appears as an oil or a sticky solid instead of a crystalline powder. What causes this and how can I fix it?
A2: This issue is typically caused by the presence of impurities that inhibit crystallization or an inappropriate choice of recrystallization solvent.
Troubleshooting Steps:
-
Pre-purification: Purify the crude product by column chromatography before attempting recrystallization to remove impurities that may be hindering crystal formation.[3]
-
Solvent Selection: The choice of solvent is critical for successful crystallization. If the product oils out, it may be too soluble in the chosen solvent. Try a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Seeding: Introduce a small crystal of pure DHEA acetate to the supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals rather than an amorphous solid.
Q3: I am observing multiple spots on the TLC plate of my purified DHEA acetate. What could be the reason?
A3: Multiple spots on a TLC plate indicate the presence of impurities. The identity of these impurities depends on the synthetic and purification route.
Troubleshooting Steps:
-
Identify the Spots: If possible, isolate the major byproduct spots to characterize them and understand the side reactions occurring.[3]
-
Re-purify: Your current purification protocol is not sufficient. Consider an alternative or additional purification step. If you performed recrystallization, try column chromatography, or vice-versa.
-
Review Reaction Conditions: Harsh reaction conditions (e.g., excessive heat) can lead to product degradation and the formation of byproducts.[3] Ensure your reaction conditions are optimized for selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods to assess the purity of DHEA acetate?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of DHEA acetate.[2][3] Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify impurities.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight.[2][3]
-
Infrared (IR) spectroscopy: To identify characteristic functional groups.[3]
Q2: Which solvent systems are recommended for the purification of DHEA acetate by column chromatography?
A2: A commonly used solvent system for silica gel column chromatography of DHEA acetate is a gradient of hexane and ethyl acetate.[3] The optimal ratio will depend on the specific impurities present.
Q3: What are some effective solvent systems for the recrystallization of DHEA acetate?
A3: Methanol is a frequently used and effective solvent for the recrystallization of DHEA acetate, often yielding high purity.[2] Mixtures such as methanol/acetone have also been reported to be effective.[3]
Quantitative Data Summary
| Parameter | Method | Details | Purity/Yield | Reference |
| Purity Analysis | HPLC | Kinetex C8 column, gradient mobile phase of water/acetonitrile | >99.5% | [2] |
| Purity Analysis | HPLC | Zorbax Rx C18 column, acetonitrile/phosphate buffer mobile phase | N/A | |
| Purification | Recrystallization | Methanol | >99.5% | [2] |
| Purification | Recrystallization | Methanol/acetone mixture | Effective | [3] |
| Purification | Column Chromatography | Silica gel, hexane/ethyl acetate | High purity | [3] |
| Yield | Acetylation & Recrystallization | Acetic anhydride, sodium acetate in acetic acid, followed by methanol recrystallization | 74% | [2] |
Experimental Protocols
Protocol 1: Purification of DHEA Acetate by Recrystallization
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the crude DHEA acetate in a minimal amount of hot methanol (approximately 4 volumes, e.g., 4 mL of methanol for 1 g of crude product).[2] Ensure the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[2]
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol-water mixture (e.g., 1:2 v/v) to remove residual soluble impurities.[2]
-
Drying: Dry the purified DHEA acetate in a vacuum oven at a moderate temperature (e.g., 40°C) overnight.[2]
-
Purity Assessment: Analyze the purity of the final product using HPLC.
Protocol 2: Purification of DHEA Acetate by Silica Gel Column Chromatography
This protocol is a representative example and may need adjustment based on the impurity profile.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude DHEA acetate in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the DHEA acetate. The optimal gradient will depend on the separation of impurities as monitored by TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure DHEA acetate.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DHEA acetate.
-
Purity Assessment: Confirm the purity of the isolated product by HPLC and/or NMR.
Visualizations
Caption: General experimental workflow for the synthesis and purification of DHEA acetate.
Caption: Troubleshooting decision tree for low purity of DHEA acetate.
Caption: Simplified signaling pathways of DHEA.
References
stability issues of 3beta-acetoxyandrost-5-en-17-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3β-acetoxyandrost-5-en-17-one (also known as Dehydroepiandrosterone Acetate or Prasterone Acetate) in solution. This resource is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guide
This section addresses common issues and questions related to the stability of 3β-acetoxyandrost-5-en-17-one in experimental settings.
Q1: What is the primary cause of instability for 3β-acetoxyandrost-5-en-17-one in solution?
A1: The primary degradation pathway for 3β-acetoxyandrost-5-en-17-one in solution is the hydrolysis of the 3β-acetoxy group to a 3β-hydroxy group. This reaction converts the compound into 3β-hydroxyandrost-5-en-17-one (Dehydroepiandrosterone, DHEA). The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the solvent used.
Q2: I prepared a stock solution in ethanol and stored it at room temperature. After a week, I see a new, more polar peak in my HPLC analysis. What is this new peak?
A2: The new, more polar peak is most likely DHEA, the hydrolysis product of 3β-acetoxyandrost-5-en-17-one. Storing the solution at room temperature accelerates this degradation. For instance, a study on a similar steroid acetate, fludrocortisone acetate, showed significant degradation at +23°C compared to +4°C in an ethanol/water mixture[1]. To minimize degradation, it is recommended to store stock solutions at low temperatures, such as -20°C.
Q3: What are the recommended storage conditions for stock solutions of 3β-acetoxyandrost-5-en-17-one?
A3: For optimal stability, stock solutions should be prepared fresh and used on the same day if possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C.[2] Under these conditions, solutions are generally usable for up to one month.[2] For a related derivative, 3β-Acetoxyandrost-5-en-17-one Acetylhydrazone, the recommended storage temperature is also -20°C.[3]
Q4: How does pH affect the stability of 3β-acetoxyandrost-5-en-17-one in aqueous or semi-aqueous solutions?
Q5: Can I repeatedly freeze and thaw my stock solution?
A5: It is not recommended. Repeated freeze-thaw cycles can potentially lead to degradation of the compound.[5] It is best practice to aliquot the stock solution into single-use volumes to avoid this issue.
Q6: My compound is dissolved in a semi-solid vehicle for a topical preparation. What stability issues should I be aware of?
A6: The vehicle composition can significantly impact stability. A study on prednisolone acetate showed that it was more stable in lipophilic bases and hydroxypropylcellulose hydrogel compared to vehicles containing bentonite or certain absorption bases.[6] Hydrolysis was also noted in a carbomer hydrogel.[6] It is essential to conduct stability studies in your specific formulation to ensure the compound's integrity.
Stability Data Overview
Direct quantitative stability data for 3β-acetoxyandrost-5-en-17-one in various solvents is limited in published literature. However, data from analogous steroid acetates can provide valuable insights into expected stability trends.
Table 1: Illustrative Stability of Fludrocortisone Acetate (40 µg/mL in 17% v/v Ethanol)[1]
| Storage Temperature | Time to 90% Concentration (t90) |
| +23°C | 11 ± 2 days |
| +4°C | At least 60 days |
This data is for a different steroid acetate and should be used as a general guide. It highlights the significant impact of temperature on stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 3β-acetoxyandrost-5-en-17-one
This protocol provides a general framework for a stability-indicating HPLC method to separate 3β-acetoxyandrost-5-en-17-one from its primary degradant, DHEA. Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm) is a suitable starting point.[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for steroid separation.[8] A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v). Addition of a small amount of acid like 0.1% orthophosphoric acid may improve peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 240 nm.[7]
-
Column Temperature: 25-30 °C.
-
Sample Preparation:
-
Prepare a stock solution of 3β-acetoxyandrost-5-en-17-one in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of a DHEA standard to determine its retention time.
-
Inject the 3β-acetoxyandrost-5-en-17-one sample. The parent compound will have a longer retention time than the more polar DHEA.
-
To confirm the stability-indicating nature of the method, perform forced degradation studies (e.g., by treating the sample with a mild acid or base, or by heating) to generate the DHEA peak and ensure it is well-resolved from the parent peak.
-
Protocol 2: Short-Term Solution Stability Study
This protocol outlines a procedure to assess the stability of 3β-acetoxyandrost-5-en-17-one in a specific solvent under defined conditions.
-
Objective: To determine the stability of the compound in solution at different temperatures over a 48-hour period.
-
Materials:
-
3β-acetoxyandrost-5-en-17-one
-
Solvent of interest (e.g., ethanol, DMSO)
-
Validated stability-indicating HPLC method
-
Temperature-controlled environments (e.g., refrigerator at 4°C, benchtop at 25°C)
-
-
Procedure:
-
Prepare a stock solution of 3β-acetoxyandrost-5-en-17-one in the chosen solvent at a known concentration.
-
Immediately analyze an aliquot of this solution using the HPLC method to establish the initial concentration (T=0).
-
Divide the remaining solution into two sets of aliquots in tightly sealed vials.
-
Store one set at 4°C and the other at 25°C, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Allow the refrigerated sample to equilibrate to room temperature.
-
Analyze the samples by HPLC.
-
Calculate the percentage of the initial concentration of 3β-acetoxyandrost-5-en-17-one remaining at each time point. The appearance and area of the degradation product (DHEA) peak should also be monitored.
-
-
Acceptance Criteria: A common acceptance criterion for stability is that the mean concentration of the analyte should be within ±15% of the initial concentration.[5]
Visualizations
Caption: Experimental workflow for assessing the stability of 3β-acetoxyandrost-5-en-17-one in solution.
Caption: Primary degradation pathway of 3β-acetoxyandrost-5-en-17-one in solution via hydrolysis.
Caption: Simplified metabolic context of 3β-acetoxyandrost-5-en-17-one following hydrolysis to DHEA.
References
- 1. Stability of fludrocortisone acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. usbio.net [usbio.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gradient HPLC separation of dehydroepiandrosterone (DHEA) from its metabolites and biological congeners: role of tetrahydrofuran in the chromatographic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming poor solubility of prasterone acetate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prasterone acetate. Our goal is to help you overcome challenges related to the poor solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is prasterone acetate difficult to dissolve in aqueous assay buffers?
A1: Prasterone acetate is a lipophilic steroid ester, meaning it has low water solubility. Its molecular structure is predominantly non-polar, making it challenging to dissolve in polar solvents like water or aqueous buffers commonly used in biological assays. This can lead to precipitation and inaccurate results.
Q2: What are the common signs of poor solubility in my assay?
A2: Signs of poor solubility include the appearance of a cloudy or milky suspension when adding the prasterone acetate stock solution to your aqueous assay medium, visible precipitate at the bottom of your culture wells or test tubes, and high variability or poor reproducibility in your experimental results.
Q3: Can I use DMSO to dissolve prasterone acetate? What is the maximum recommended concentration?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving prasterone acetate to create a concentrated stock solution. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity.
Q4: How should I prepare a stock solution of prasterone acetate?
A4: Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. For detailed steps, please refer to the Experimental Protocols section below.
Troubleshooting Guide
Issue: My prasterone acetate precipitates immediately upon addition to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of prasterone acetate in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific medium. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock solution to the aqueous medium causes a sudden change in solvent polarity, leading to the compound "crashing out" of the solution. | 1. Pre-warm the cell culture medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform mixing. 3. Consider preparing an intermediate dilution of the stock solution in the pre-warmed medium before making the final dilution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for making dilutions. |
Issue: My media with prasterone acetate looks fine initially, but a precipitate forms after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuation | Changes in temperature between preparation and incubation can affect solubility. | Ensure all solutions and media are maintained at a consistent temperature (e.g., 37°C) throughout the experiment. |
| Interaction with Media Components | Prasterone acetate may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes. | If using serum-free media, consider if a different basal media formulation could be tested. The proteins in fetal bovine serum (FBS) can sometimes help to solubilize and stabilize hydrophobic compounds. |
| Evaporation of Media | In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding the solubility limit of prasterone acetate. | Ensure proper humidification of the incubator. For multi-day assays, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of the compound. | Monitor the pH of your culture medium during the experiment. If a significant pH shift is observed, consider using a buffering agent or changing the medium more frequently. |
Quantitative Solubility Data
The following table summarizes the available solubility data for prasterone acetate in various organic solvents. Please note that quantitative data in peer-reviewed literature is limited, and some values are derived from product information sheets.
| Solvent | Solubility | Temperature (°C) |
| Dimethyl sulfoxide (DMSO) | 14.29 mg/mL | Not Specified |
| Chloroform | Slightly Soluble | Not Specified |
| Methanol | Slightly Soluble | Not Specified |
| Ethanol | Soluble | Not Specified |
| Ethyl Acetate | High Solubility | 20 - 45 |
| Acetone | High Solubility | 20 - 45 |
| 1-Butanol | Moderate Solubility | 20 - 45 |
| Acetonitrile | Moderate Solubility | 20 - 45 |
| Cyclohexane | Low Solubility | 20 - 45 |
| Isopropanol | Low Solubility | 20 - 45 |
Note: The qualitative and rank-ordered solubility for several solvents is based on the findings of Cheng et al. (2016). The quantitative value for DMSO is from a commercial supplier.
Experimental Protocols
Protocol: Preparation of Prasterone Acetate Solutions for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of prasterone acetate in DMSO and its subsequent dilution into cell culture medium.
Materials:
-
Prasterone acetate powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of prasterone acetate powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM prasterone acetate stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize "solvent shock," it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM working concentration.
-
-
When adding the DMSO stock or intermediate solution to the medium, add it dropwise while gently swirling the medium to ensure rapid and even distribution.
-
Ensure the final concentration of DMSO in the working solution is below cytotoxic levels (ideally ≤ 0.1%).
-
Visualizations
Intracellular Metabolism and Signaling of Prasterone
Prasterone is a pro-hormone that is converted into active androgens and estrogens within target cells. This process, known as intracrinology, allows for tissue-specific hormonal effects. The following diagram illustrates this pathway.
Technical Support Center: Optimizing 3β-acetoxyandrost-5-en-17-one Dosage for Animal Studies
Disclaimer: Scientific literature specifically detailing the dosage optimization of 3β-acetoxyandrost-5-en-17-one for animal studies is limited. The following information is compiled from studies on the closely related compounds dehydroepiandrosterone (DHEA), dehydroepiandrosterone acetate (DHEA acetate), and 3β-acetoxyandrost-5-ene-7,17-dione (7-oxo-DHEA-acetate). Researchers should use this information as a guide and conduct their own dose-finding studies for 3β-acetoxyandrost-5-en-17-one.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for 3β-acetoxyandrost-5-en-17-one in rats?
Q2: How is 3β-acetoxyandrost-5-en-17-one metabolized in animal models?
A2: The metabolism of 3β-acetoxyandrost-5-en-17-one is not extensively documented. However, its parent compound, DHEA, is known to be converted to androstenedione, testosterone, and estrogens[4][5]. The acetate group at the 3β position is likely cleaved to yield DHEA. The metabolism of DHEA can vary between species and sexes[6]. In rats, DHEA is extensively metabolized, with significant sex differences in plasma levels and metabolite profiles[6].
Q3: What are the potential side effects of 3β-acetoxyandrost-5-en-17-one administration in animal studies?
A3: Based on studies with DHEA and its derivatives, potential side effects could be related to its hormonal activity. DHEA administration in mice has been associated with depression-like behavior[7]. In an escalating dose study in rhesus monkeys with 3β-acetoxyandrost-5-ene-7,17-dione, vomiting and excessive salivation were observed at a high dose of 1000 mg/kg[8]. Researchers should closely monitor animals for any signs of toxicity or adverse behavioral changes.
Q4: What are suitable vehicles for the administration of 3β-acetoxyandrost-5-en-17-one?
A4: The choice of vehicle will depend on the route of administration. For oral gavage, related compounds have been administered in a volume of 10 ml/kg of body weight[3][8]. For studies involving DHEA-induced polycystic ovary syndrome in mice, sesame oil was used as a vehicle for subcutaneous injection[7]. It is recommended to assess the solubility and stability of 3β-acetoxyandrost-5-en-17-one in the chosen vehicle before starting in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Bioavailability | Poor solubility of the compound. Rapid first-pass metabolism. | - Prepare a clear stock solution before formulating the working solution for in vivo experiments. - Consider using a different administration route (e.g., subcutaneous or intraperitoneal) to bypass first-pass metabolism. - Evaluate different vehicle formulations to improve solubility. |
| High Variability in Animal Response | Differences in metabolism between individual animals. Sex-dependent metabolic pathways. | - Ensure a homogenous animal population (age, weight, and strain). - Analyze data separately for male and female animals, as sex differences in DHEA metabolism have been reported[6]. - Increase the number of animals per group to improve statistical power. |
| Unexpected Hormonal Effects | Conversion of the compound to active androgens or estrogens. | - Measure serum levels of testosterone, dihydrotestosterone, and estradiol to monitor for hormonal changes[9][10]. - Consider using a lower dose or a different analogue with reduced hormonal activity if unwanted side effects are observed[4]. |
| Adverse Events (e.g., vomiting, weight loss) | Toxicity at the administered dose. | - Immediately reduce the dosage or temporarily halt the experiment. - Review the literature for toxicity data on related compounds to establish a safer dose range[3][8]. - Perform a thorough necropsy and histopathological analysis of major organs to identify any signs of toxicity. |
Data Presentation
Table 1: Summary of Acute Toxicity and Escalating Dose Studies of 3β-acetoxyandrost-5-ene-7,17-dione
| Animal Model | Route of Administration | Dose Levels | Key Findings | Reference |
| Sprague-Dawley Rats | Oral gavage | 0, 250, 500, 1000, 2000 mg/kg (single dose) | No-observable-adverse-effect level (NOAEL) was 2,000 mg/kg. No effects on body weight. | [3] |
| Rhesus Monkeys | Oral gavage | 250, 500, 1000 mg/kg/day (escalating) | No adverse clinical effects at 250 and 500 mg/kg. Vomiting and excessive salivation observed at 1000 mg/kg. | [8] |
Table 2: Summary of a Study with Dehydroepiandrosterone Acetate in Rats
| Animal Model | Route of Administration | Dose | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | In diet | 6 g/kg of diet | 11 weeks | Reduced body weight in males, decreased body fat, and increased resting heat production in both sexes. | [1][2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (based on a study of 3β-acetoxyandrost-5-ene-7,17-dione)[3]
-
Animal Model: Sprague-Dawley rats (five per sex per group).
-
Groups:
-
Control (vehicle only)
-
250 mg/kg 3β-acetoxyandrost-5-ene-7,17-dione
-
500 mg/kg 3β-acetoxyandrost-5-ene-7,17-dione
-
1000 mg/kg 3β-acetoxyandrost-5-ene-7,17-dione
-
2000 mg/kg 3β-acetoxyandrost-5-ene-7,17-dione
-
-
Administration: Single oral gavage in a dose volume of 10 ml/kg.
-
Housing: Food and water provided ad libitum.
-
Monitoring: Observe animals for health and body weight changes for 15 days.
-
Endpoint: Scheduled sacrifice on Day 15 for gross and microscopic anatomical examination of major organs.
Protocol 2: Escalating Dose Study in Rhesus Monkeys (based on a study of 3β-acetoxyandrost-5-ene-7,17-dione)[8]
-
Animal Model: Rhesus macaques (two males and two females).
-
Dosing Schedule:
-
Day 1: 250 mg/kg
-
Day 3: 500 mg/kg
-
Day 5: 1000 mg/kg
-
Days 7-11: 1000 mg/kg
-
-
Administration: Oral gavage in a volume of 10 ml/kg of body weight.
-
Monitoring: Daily observation for clinical effects, appearance, behavior, and body weight.
-
Endpoint: Scheduled sacrifice on Day 12 for macroscopic and microscopic examination of organs and tissues.
Mandatory Visualization
Caption: Experimental workflow for dosage optimization in animal studies.
Caption: Simplified metabolic pathway of DHEA, the parent compound.
References
- 1. Effects of dehydroepiandrosterone acetate on metabolism, body weight and composition of male and female rats. | Semantic Scholar [semanticscholar.org]
- 2. Effects of dehydroepiandrosterone acetate on metabolism, body weight and composition of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acute oral gavage study of 3beta-acetoxyandrost- 5-ene-7,17-dione (7-oxo-DHEA-acetate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dehydroepiandrosterone analogues with enhanced biological activity and reduced side effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat | PLOS One [journals.plos.org]
- 6. Sex differences in dehydroepiandrosterone metabolism in the rat: different plasma levels following ingestion of DHEA-supplemented diet and different metabolite patterns in plasma, bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depression-Like Behavior in a Dehydroepiandrosterone-Induced Mouse Model of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An escalating dose oral gavage study of 3beta-acetoxyandrost-5-ene-7, 17-dione (7-oxo-DHEA-acetate) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of six months treatment with a 100 mg daily dose of dehydroepiandrosterone (DHEA) on circulating sex steroids, body composition and muscle strength in age-advanced men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term daily oral administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in DHEA acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving dehydroepiandrosterone (DHEA) acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational & General Issues
Q1: Why are my experimental results with DHEA acetate inconsistent?
Inconsistent results in DHEA acetate experiments are common and can be attributed to a variety of factors. The therapeutic and biological effects of DHEA are known to be variable across different studies and biological systems.[1][2] Key reasons for this inconsistency include:
-
Metabolic Differences: DHEA is a prohormone, and its effects are often mediated by its downstream metabolites, such as androgens and estrogens.[3][4] The expression and activity of enzymes that convert DHEA into these active steroids can vary significantly between species, tissues, and even cell types, leading to different outcomes.[5][6]
-
Receptor Heterogeneity: DHEA and its metabolites act on a wide array of nuclear and membrane receptors, including estrogen receptors (ERα, ERβ), androgen receptors (AR), peroxisome proliferator-activated receptors (PPARs), and G protein-coupled receptors.[1][5] The distribution and density of these receptors can differ, causing varied tissue responses.[1]
-
Experimental Model Selection: There are significant species-specific differences in DHEA metabolism. Rodents, for example, produce very little DHEA naturally, making them potentially unsuitable models for some human-centric studies.[5][7][8] Overreliance on animal models that don't accurately reflect human physiology is a major source of conflicting data.[8]
-
Compound Stability and Preparation: DHEA acetate, being a hydrophobic compound, can be challenging to dissolve and administer consistently, which can affect its bioavailability.[9][10] The quality and purity of the DHEA acetate used are also critical.[10][11]
Q2: What is the difference between DHEA, DHEA Acetate, and DHEAS, and how does this affect my experiments?
Understanding the distinctions between these compounds is crucial for experimental design and interpretation:
-
DHEA (Dehydroepiandrosterone): The primary C19 steroid secreted by the adrenal glands.[5] It is the active precursor for sex steroid synthesis.[2]
-
DHEA Acetate: An esterified form of DHEA. The acetate group generally increases the lipophilicity of the molecule, which can influence its absorption and distribution. In many biological systems, the acetate group is rapidly cleaved, releasing free DHEA.
-
DHEAS (Dehydroepiandrosterone Sulfate): The sulfated, hydrophilic form of DHEA, which is the most abundant circulating steroid in humans.[3][8] DHEAS acts as a reservoir and can be converted back to DHEA in various tissues.[5] It has a much longer half-life than DHEA.
The choice of compound will significantly impact pharmacokinetics. For instance, oral DHEA is subject to extensive first-pass metabolism in the liver, while DHEAS is more stable.
Q3: How should I prepare DHEA acetate for in vivo (animal) studies to ensure consistency?
The solubility of DHEA and its esters can be a significant hurdle. Improper solubilization can lead to inconsistent dosing and, consequently, variable results. For subcutaneous injections in rodent models, a common method involves dissolving DHEA in a mixture of oil and ethanol.[9]
Example Protocol for Solubilizing DHEA for Animal Injection:
-
Problem: Researchers noted that DHEA did not dissolve well in sesame oil alone, resulting in a cloudy, granular solution.[9]
-
Solution: DHEA is soluble in methanol or ethanol.[9] A recommended approach is to first dissolve the DHEA in a small amount of ethanol (e.g., 95% ethanol).[9]
-
This ethanol-DHEA solution is then mixed with the oil vehicle (e.g., sesame oil).[9]
-
Important Consideration: As ethanol can be toxic to animals, it is advised to prepare the solution a day in advance and leave the container cap open to allow for the evaporation of the ethanol.[9]
-
After injection, massaging the injection site is recommended to aid in the dispersion of the solution.[9]
Section 2: In Vitro Experimentation
Q4: My in vitro results with DHEA acetate are not reproducible. What could be the cause?
In addition to the general factors mentioned in Q1, several specific variables can affect in vitro experiments:
-
Cell Line Choice: Different cell lines will have varying expression levels of the enzymes required to metabolize DHEA acetate and the receptors that mediate its effects.
-
Culture Media Composition: The concentration of glucose in the culture medium can significantly impact the cellular response to DHEA. Studies have shown that the anti-proliferative effects of DHEA are more pronounced in low-glucose conditions.[12]
-
Serum in Media: Serum contains endogenous steroids and growth factors that can interfere with the effects of DHEA acetate. Using charcoal-stripped serum is often recommended to reduce this background noise.
-
Dose and Duration: The effects of DHEA can be dose- and time-dependent. For example, in primary rat Leydig cells, DHEA was found to decrease cell proliferation in a dose-dependent manner while improving cell viability in a time- and dose-dependent manner.[13]
Table 1: Effect of DHEA on BV-2 Cell Viability at Different Glucose Concentrations
| DHEA Concentration (µM) | Cell Viability (High Glucose - G4.5) | Cell Viability (Low Glucose - G0) |
| 0 (Control) | 100% | 100% |
| 100 | Inhibition observed | Stronger inhibition observed |
| 200 | Apoptosis induced (DNA laddering) | Stronger apoptosis induction |
This table is a qualitative summary based on findings that lower glucose enhances the inhibitory and apoptotic effects of DHEA.[12]
Section 3: In Vivo (Animal) Experimentation
Q5: I am observing significant differences in DHEA acetate's effects between male and female animals. Why is this?
Sex-based differences are a well-documented aspect of DHEA research and are often due to the differential metabolism of DHEA into sex-specific hormones.[14]
-
Hormonal Milieu: The baseline hormonal environment in males and females is different. DHEA administration can shift this balance in distinct ways.
-
Metabolic Pathways: The conversion of DHEA to androgens (like testosterone and DHT) versus estrogens (like estradiol) can be favored differently in male and female tissues. For example, in one study, the effects of DHEA on body composition were more pronounced in female rats than in males.[14]
Q6: My animal model for a specific human disease (e.g., Polycystic Ovary Syndrome - PCOS) is not responding to DHEA acetate as expected. What is the issue?
The translation of DHEA's effects from animal models to humans is notoriously difficult.[8] For instance, while DHEA administration in female rats can induce some reproductive abnormalities characteristic of PCOS, it often fails to replicate the metabolic aspects of the syndrome, such as insulin resistance.[7] This highlights a fundamental limitation of the model for studying certain facets of the disease. Researchers must critically evaluate whether the chosen animal model is appropriate for the specific research question.[7][8]
Table 2: Summary of DHEA-Induced Changes in a Rat PCOS Model
| Parameter | Observation in DHEA-treated Rats | Relevance to Human PCOS |
| Estrous Cycle | Irregular | Mimics human symptom |
| Plasma Testosterone | Increased | Mimics human symptom |
| Ovarian Morphology | Multiple cystic follicles | Mimics human symptom |
| Insulin Resistance | Not observed or only mildly impaired | Does NOT mimic a key metabolic feature of human PCOS |
Data summarized from findings on DHEA-treated rat models of PCOS.[7]
Section 4: Signaling & Metabolism
Q7: What are the primary signaling pathways activated by DHEA and its metabolites?
DHEA's biological actions are complex, involving multiple receptors and signaling cascades.[1][5] A simplified overview is that DHEA can be metabolized into more potent androgens and estrogens, which then act on their respective receptors. Additionally, DHEA itself can modulate various signaling pathways.
Diagram: DHEA Metabolism and Key Signaling Pathways
Caption: DHEA metabolism to sex steroids and subsequent receptor activation.
Experimental Protocols
Protocol 1: General Workflow for Investigating DHEA Acetate Effects in Cell Culture
This protocol provides a framework for a typical in vitro experiment.
Diagram: In Vitro Experimental Workflow
Caption: Standard workflow for cell-based DHEA acetate experiments.
Logical Troubleshooting Flowchart
If you are experiencing inconsistent results, use this flowchart to diagnose potential issues.
Diagram: Troubleshooting Logic for Inconsistent DHEA Results
Caption: A logical guide to troubleshooting inconsistent DHEA results.
References
- 1. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body [mdpi.com]
- 3. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of dehydroepiandrosterone-treated rats is not a good animal model for the study of metabolic abnormalities in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroepiandrosterone (DHEA): hypes and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ccjm.org [ccjm.org]
- 12. DHEA inhibits cell growth and induces apoptosis in BV-2 cells and the effects are inversely associated with glucose concentration in the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of dehydroepiandrosterone acetate on metabolism, body weight and composition of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in 3beta-acetoxyandrost-5-en-17-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3β-acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone acetate (DHEA acetate).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3β-acetoxyandrost-5-en-17-one, particularly when starting from 4-androstene-3,17-dione (4-AD). The typical synthetic route involves the isomerization of 4-AD to 5-androstene-3,17-dione (5-AD), followed by stereoselective reduction to dehydroepiandrosterone (DHEA), and subsequent acetylation.
Question: My final product is contaminated with a significant amount of 4-androstene-3,17-dione (4-AD). How can I minimize this impurity?
Answer: The presence of 4-AD in the final product can stem from incomplete isomerization of the starting material or from isomerization activity of enzymes used in subsequent steps.[1]
-
Incomplete Isomerization: Ensure the initial isomerization of 4-AD to 5-AD goes to completion. The reaction using potassium tert-butoxide in tert-butanol should be carefully monitored. Quenching the enolate into an excess of acetic acid, rather than adding the acid to the reaction mixture, can help minimize the reversion to 4-AD.[2]
-
Enzymatic Isomerization: Some ketoreductases and glucose dehydrogenases used for the reduction of 5-AD can exhibit promiscuous ketosteroid isomerase (KSI) activity, converting the desired 5-AD back to 4-AD.[1] To mitigate this:
-
Increase the proportion of glucose in the catalytic system. This has been shown to drastically reduce the amount of 4-AD byproduct.[1]
-
Optimize reaction conditions such as pH and temperature to favor the reductase activity over the isomerase activity.
-
Question: I am observing the formation of 5-androstene-3,17-diol (5-AD-diol) as a byproduct. What causes this and how can it be prevented?
Answer: The formation of 5-AD-diol is likely due to the over-reduction of the 17-keto group of DHEA.[2] This can be catalyzed by non-selective ketoreductase enzymes.[2]
-
Reaction Monitoring: Closely monitor the conversion of 5-AD to DHEA. Stopping the reaction as soon as it reaches completion will minimize the formation of the diol byproduct.[2]
-
Enzyme Selection: Utilize a highly stereoselective ketoreductase that specifically reduces the C3-carbonyl group of 5-AD.
Question: The acetylation of DHEA is incomplete, or I am observing side products from the acetylation step. What are the optimal conditions?
Answer: The acetylation of DHEA is generally a straightforward reaction that can proceed quantitatively under various conditions.[2] If you are facing issues, consider the following:
-
Reagent Choice: Several effective acetylation conditions have been reported, including:
-
Acetic anhydride and pyridine with a catalytic amount of DMAP in dichloromethane.
-
Acetic anhydride and triethylamine with a catalytic amount of DMAP in toluene.[2]
-
A telescoped process using acetic anhydride in the presence of sodium acetate in acetic acid, which can simplify the workflow by leading directly into crystallization.[2]
-
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. The acetic anhydride/sodium acetate/acetic acid method may require up to 16 hours for full conversion.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3β-acetoxyandrost-5-en-17-one starting from 4-AD?
A1: The most frequently encountered impurities are the starting material 4-androstene-3,17-dione (4-AD) due to incomplete isomerization or enzymatic side reactions, and 5-androstene-3,17-diol (5-AD-diol) from over-reduction.[1][2]
Q2: Can the order of reduction and acetylation be reversed?
A2: The typical and more efficient route involves the reduction of 5-AD to DHEA followed by acetylation. Acetylating 5-AD first would introduce an ester group that might not be compatible with the subsequent reduction conditions or could be hydrolyzed.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the conversion of reactants and quantifying the purity of the intermediates and the final product.[2] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress.
Data Presentation
Table 1: Summary of Impurity Control Strategies
| Impurity | Source | Mitigation Strategy | Reference |
| 4-androstene-3,17-dione (4-AD) | Incomplete isomerization of 4-AD to 5-AD. | Ensure complete reaction; quench enolate into excess acetic acid. | [2] |
| Promiscuous isomerase activity of ketoreductase/glucose dehydrogenase. | Increase glucose concentration in the enzymatic step; optimize reaction conditions (pH, temperature). | [1] | |
| 5-androstene-3,17-diol (5-AD-diol) | Over-reduction of the 17-keto group of DHEA. | Monitor reaction progress closely and stop at completion. | [2] |
| Non-selective ketoreductase activity. | Use a highly regio- and stereoselective ketoreductase for the C3-carbonyl reduction. | [2] |
Experimental Protocols
Protocol 1: Isomerization of 4-androstene-3,17-dione (4-AD) to 5-androstene-3,17-dione (5-AD)
-
Dissolve 4-AD in tert-butanol.
-
Add potassium tert-butoxide (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the conversion by TLC or HPLC.
-
Prepare a solution of excess acetic acid.
-
Slowly add the reaction mixture to the acetic acid solution via cannula to quench the reaction.
-
Cool the mixture to induce precipitation.
-
Filter the precipitate, wash with water, and dry under vacuum.[2]
Protocol 2: Enzymatic Reduction of 5-androstene-3,17-dione (5-AD) to Dehydroepiandrosterone (DHEA)
-
Dissolve 5-AD in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Prepare an aqueous phosphate buffer solution containing glucose (as a cofactor for NADPH regeneration), NAD+, glucose dehydrogenase, and the stereoselective ketoreductase.
-
Combine the organic and aqueous phases and stir vigorously at a controlled temperature (e.g., 32.5 °C) and pH (e.g., 6.3-6.5).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, separate the organic layer.
-
The product (DHEA) can be isolated from the organic phase.[2]
Protocol 3: Acetylation of Dehydroepiandrosterone (DHEA) to 3β-acetoxyandrost-5-en-17-one
-
Dissolve DHEA in a suitable solvent (e.g., toluene).
-
Add acetic anhydride and triethylamine.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature and monitor by TLC or HPLC until completion.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization.[2]
Visualizations
References
Technical Support Center: Detection of Low Concentrations of DHEA Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate detection of low concentrations of dehydroepiandrosterone (DHEA) acetate.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for detecting low concentrations of DHEA acetate?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for quantifying low concentrations of DHEA acetate in biological matrices.[1] Methods incorporating derivatization have achieved lower limits of quantitation (LLOQ) as low as 10 pg/mL in serum.[1] Gas chromatography-mass spectrometry (GC-MS) is also a highly sensitive and specific option, particularly with derivatization to improve volatility.[2] High-performance liquid chromatography (HPLC) with UV detection can be used, but it generally has higher limits of detection compared to mass spectrometry-based methods.[3] Immunoassays (ELISA) are available for DHEA and its sulfate (DHEAS) but may be prone to cross-reactivity, which can affect accuracy at low concentrations.[4]
Q2: Why is derivatization often necessary for DHEA acetate analysis, particularly with GC-MS?
A2: Derivatization is a chemical modification process that improves the analytical properties of a compound. For DHEA acetate, which contains hydroxyl and keto functional groups, derivatization is crucial for GC-MS analysis to increase its volatility and thermal stability.[2][5] This leads to better chromatographic peak shape, reduced degradation of the analyte, and enhanced sensitivity.[5] For LC-MS/MS, derivatization can enhance ionization efficiency, leading to a significant increase in signal intensity and improved sensitivity.[1]
Q3: What are the common sources of interference or matrix effects when analyzing DHEA acetate in biological samples?
A3: Matrix effects arise from co-eluting substances from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. In biological matrices like plasma or serum, common sources of interference include phospholipids, salts, and other endogenous metabolites. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to minimize these effects.
Q4: How can I improve the recovery of DHEA acetate during sample preparation?
A4: Low recovery can be due to several factors. Ensure your sample extraction protocol is optimized for DHEA acetate. This includes selecting the appropriate solvent for LLE or the correct sorbent and elution solvent for SPE. If using SPE, ensure the cartridge is properly conditioned and that the wash steps are not too harsh, which could lead to premature elution of the analyte. Analyzing the load, wash, and elution fractions can help pinpoint where the loss is occurring.[6]
Troubleshooting Guides
HPLC Method Refinement
| Issue | Possible Cause | Recommended Solution |
| Low Signal/Poor Sensitivity | Insufficient concentration of DHEA acetate in the sample. | Concentrate the sample extract before injection. |
| Suboptimal UV detection wavelength. | DHEA has an intense optical absorption in the far ultraviolet region (190-205 nm). Detection at a low wavelength like 202 nm can improve sensitivity. | |
| Poor Peak Shape (Tailing or Fronting) | The solvent in which the sample is dissolved is too strong. | Dilute the sample with the initial mobile phase or a weaker solvent.[7] |
| Column contamination with strongly retained compounds. | Use a guard column to protect the analytical column and clean the column according to the manufacturer's instructions.[7] | |
| Low Recovery | Inefficient sample extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for extraction.[7] |
| Analyte loss during solvent evaporation. | Use a gentle stream of nitrogen and a controlled temperature for evaporation. Avoid complete dryness if the analyte is prone to sticking to the tube. |
GC-MS Method Refinement
| Issue | Possible Cause | Recommended Solution |
| Low Signal/Poor Sensitivity | Incomplete derivatization. | Ensure the sample extract is completely dry before adding derivatization reagents, as moisture can deactivate them. Optimize derivatization temperature and time. A two-step methoximation-silylation is often recommended for keto-steroids.[8] |
| Thermal degradation of the analyte in the injector. | Use a lower injector temperature or a pulsed splitless injection. Ensure the GC liner is clean and deactivated. | |
| Multiple Peaks for DHEA Acetate | Incomplete derivatization leading to multiple derivatives. | Use a catalyst, such as trimethylchlorosilan (TMCS), with the silylating agent (e.g., MSTFA) to ensure complete derivatization of all active sites.[8] |
| Isomer formation. | Methoximation prior to silylation can prevent the formation of multiple enol-isomers.[8] | |
| Poor Reproducibility | Variability in derivatization efficiency. | Prepare fresh derivatization reagents for each batch of samples. Ensure consistent reaction times and temperatures. |
| Matrix effects. | Use a stable isotope-labeled internal standard to compensate for variability in the matrix. |
LC-MS/MS Method Refinement
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Inefficient ionization of DHEA acetate. | Consider derivatization with a reagent that enhances ionization, such as 1-amino-4-methyl piperazine (MP).[1] Optimize ion source parameters (e.g., spray voltage, gas flow rates, temperature).[1] |
| Suboptimal mobile phase composition. | A water/methanol mixture with 0.1% formic acid has been shown to be superior for signal sensitivity compared to a water/acetonitrile combination for similar steroids.[9] | |
| High Background Noise | Matrix effects from the biological sample. | Improve sample cleanup procedures to remove interfering substances.[1] Adjust chromatographic conditions to separate DHEA acetate from co-eluting matrix components.[1] |
| Inconsistent Results | Ion suppression or enhancement. | Use a stable isotope-labeled internal standard that co-elutes with the analyte. Prepare matrix-matched calibrators to normalize for matrix effects. |
| Contamination of the mass spectrometer. | Regularly clean the ion source and calibrate the instrument to ensure optimal performance.[1] |
Immunoassay (ELISA) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient analyte concentration. | The sample may contain DHEA acetate levels below the detection limit of the kit.[10] |
| Degraded sample or reagents. | Ensure proper sample storage and handling. Use reagents within their expiration date and store them as recommended.[10] | |
| Incorrect incubation times or temperatures. | Strictly adhere to the manufacturer's protocol for incubation steps.[10][11] | |
| High Background Signal | Insufficient washing. | Ensure thorough and consistent plate washing to remove unbound reagents.[11][12] |
| Non-specific binding of antibodies. | Use the blocking buffer provided in the kit and ensure it is compatible with your sample matrix.[12] | |
| Poor Standard Curve | Improper standard dilution or pipetting errors. | Carefully prepare the standard dilutions and ensure accurate pipetting.[13] Use a recommended curve fitting model, such as a 4- or 5-parameter logistic curve fit.[10] |
| Inconsistent Results | "Edge effects" due to temperature variations across the plate. | Allow the plate to equilibrate to room temperature before use and cover it during incubation to prevent evaporation.[12] |
Quantitative Data Summary
The following table summarizes the typical limits of quantification (LOQ) for different analytical methods used to detect DHEA and related steroids. These values can vary depending on the specific instrument, sample matrix, and protocol used.
| Analytical Method | Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Citation |
| LC-MS/MS | DHEA | Serum | 1.18 ng/mL | [4] |
| LC-MS/MS | DHEA | Mouse Tissue | 10 fmol | [9] |
| LC-MS/MS | Testosterone | Serum | 0.1 nmol/L | [6] |
| LC-MS/MS | Androstenedione | Serum | 0.25 nmol/L | [6] |
| LC-MS/MS | DHEAS | Serum | 0.1 µmol/L | [6] |
| GC-MS | DHEA | Serum | Not explicitly stated, but high sensitivity is noted. | [2] |
| HPLC-UV | DHEA | Food Supplements | Method developed, but specific LLOQ not provided. |
Experimental Protocols
LC-MS/MS Protocol for DHEA Acetate in Serum
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
a. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of serum, add a known amount of a suitable internal standard (e.g., DHEA-d5).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC Parameters
-
LC System: HPLC or UHPLC system.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient: A suitable gradient to ensure separation from matrix components.
c. MS/MS Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DHEA acetate and the internal standard.
GC-MS Protocol for DHEA Acetate in Serum (with Derivatization)
This protocol involves hydrolysis to cleave the acetate group, followed by derivatization of the resulting DHEA.
a. Sample Preparation and Hydrolysis
-
To 100 µL of serum, add an internal standard (e.g., [7,7-²H₂]DHEA).
-
Add 800 µL of an ice-cold 8:1 methanol:water solution to precipitate proteins.[2]
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[2]
-
To hydrolyze the acetate group, reconstitute the extract in a suitable buffer and add an esterase. Alternatively, a mild chemical hydrolysis can be performed.
b. Derivatization (Two-Step Methoximation and Silylation)
-
Methoximation: Add 40 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract. Incubate at 60°C for 60 minutes.[2]
-
Silylation: After cooling, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes.[5]
c. GC-MS Parameters
-
GC System: Gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column suitable for steroid analysis (e.g., DB-5ms).
-
Injector: Splitless injection.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 310°C at 5°C/min, and hold for 3 min.[2]
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DHEA and internal standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 13. assaygenie.com [assaygenie.com]
long-term storage and handling of 3beta-acetoxyandrost-5-en-17-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of 3β-acetoxyandrost-5-en-17-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the long-term storage of 3β-acetoxyandrost-5-en-17-one?
For long-term stability, 3β-acetoxyandrost-5-en-17-one should be stored as a crystalline solid at -20°C.[1][2] It is advisable to store the compound in a tightly sealed, light-resistant container to prevent degradation from moisture and light. For periods up to a year, storage at controlled ambient temperature, protected from light, has been shown to be effective for similar steroid acetate compounds.[3]
Q2: How should I prepare stock solutions of 3β-acetoxyandrost-5-en-17-one?
To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][4][5] It is recommended to purge the solvent with an inert gas before use. For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[1][2] Aqueous solutions of similar steroid compounds are not recommended for storage for more than one day.[1][2]
Q3: What are the primary safety concerns when handling this compound?
3β-Acetoxyandrost-5-en-17-one is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[6] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of 3β-acetoxyandrost-5-en-17-one.
Issue 1: The compound does not fully dissolve in the chosen solvent.
-
Possible Cause: The concentration of the compound may exceed its solubility limit in the chosen solvent.
-
Solution:
-
Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[4]
-
If precipitation persists, consider using a different solvent or a combination of solvents. For aqueous solutions, preparing a higher concentration stock in DMSO first is recommended.[1][2]
-
Refer to the solubility data in Table 1 for guidance on appropriate solvents.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure that stock solutions are fresh and have been stored properly at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
-
Possible Cause 2: Cross-reactivity in receptor binding assays.
-
Solution: Steroid hormone assays can be prone to cross-reactivity from other steroids or metabolites in the sample.[7] To mitigate this, consider purifying your sample or using a more specific detection method like LC-MS/MS if available.
-
-
Possible Cause 3: Cell health and handling.
-
Solution: To ensure reproducibility, maintain consistent cell passage numbers and seeding densities. Always perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.
-
Data Presentation
Table 1: Solubility of Dehydroepiandrosterone (DHEA) in Common Solvents
As a structurally similar compound, the solubility of DHEA can provide a useful reference for 3β-acetoxyandrost-5-en-17-one.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ≥ 13.7[4][5] |
| Ethanol | ≥ 58.6[4][5] |
| Dimethylformamide (DMF) | ~25[1] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5[1][2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Container |
| Crystalline Solid | -20°C | ≥ 4 years[1][2] | Tightly sealed, light-resistant |
| Stock Solution in DMSO/Ethanol | -20°C | Several months[4] | Tightly sealed, light-resistant |
| Diluted Aqueous Solution | 4°C | Not recommended for > 24 hours[1][2] | Sterile, sealed container |
Experimental Protocols
Protocol: Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor (AR).[6]
Materials:
-
Rat prostate cytosol (source of AR)
-
Radiolabeled ligand (e.g., [³H]-R1881)
-
Test compound (3β-acetoxyandrost-5-en-17-one)
-
Unlabeled dihydrotestosterone (DHT) for non-specific binding control
-
Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and control compounds in DMSO.
-
Serially dilute these stock solutions in the assay buffer to achieve a range of final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of the radiolabeled ligand in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer with DMSO.
-
Non-specific Binding Wells: Add a high concentration of unlabeled DHT.
-
Test Compound Wells: Add the diluted test compound at various concentrations.
-
Add the radiolabeled ligand working solution to all wells.
-
Add the diluted rat prostate cytosol to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well and incubate for 15 minutes at 4°C with shaking.
-
Centrifuge the plate to pellet the HAP.
-
Carefully aspirate the supernatant.
-
Wash the pellet multiple times with cold wash buffer.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. scispace.com [scispace.com]
- 5. Quantitative determination of steroid acetates in pharmaceutical preparations by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing degradation of 3beta-acetoxyandrost-5-en-17-one during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3β-acetoxyandrost-5-en-17-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common names for 3β-acetoxyandrost-5-en-17-one?
A1: 3β-acetoxyandrost-5-en-17-one is also commonly known by several other names, including Dehydroepiandrosterone acetate (DHEA acetate) and Prasterone acetate.
Q2: What are the primary degradation pathways for 3β-acetoxyandrost-5-en-17-one?
A2: The two primary degradation pathways are hydrolysis of the 3β-acetoxy group and oxidation of the steroid core. Under certain conditions, isomerization of the double bond may also occur.
Q3: How can I detect degradation of my sample?
A3: Degradation can be detected by analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from its degradation products.
Q4: What are the optimal storage conditions for 3β-acetoxyandrost-5-en-17-one?
A4: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature of 25°C and 60% relative humidity.[1][2] A study on DHEA tablets showed stability for over six months under these conditions.[1][2]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC analysis.
-
Possible Cause 1: Hydrolysis. The 3β-acetoxy ester group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3β-hydroxyandrost-5-en-17-one (DHEA). A forced degradation study showed significant degradation at pH 12 and some degradation at pH 2.
-
Troubleshooting Steps:
-
Check the pH of your solutions. Ensure that all solvents and buffers are within a neutral pH range (approximately 6-8).
-
Control the temperature. Avoid exposing the compound to high temperatures, as this can accelerate hydrolysis.
-
Use aprotic solvents. When possible, use aprotic solvents to minimize the source of protons for hydrolysis.
-
Confirm the identity of the new peak. The primary hydrolysis product is DHEA. You can confirm this by running a DHEA standard in your HPLC system.
-
-
Possible Cause 2: Oxidation. The steroid ring can be oxidized, especially in the presence of oxidizing agents or upon prolonged exposure to air. A forced degradation study demonstrated significant degradation in the presence of 3% hydrogen peroxide.[3]
-
Troubleshooting Steps:
-
De-gas your solvents. Oxygen dissolved in solvents can lead to oxidation.
-
Use antioxidants. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions, if compatible with your experimental setup.
-
Store solutions under an inert atmosphere. For sensitive experiments, blanketing your solutions with nitrogen or argon can prevent oxidation.
-
Issue 2: My sample is losing potency over time.
-
Possible Cause: Improper Storage. Exposure to light, air, and moisture can lead to gradual degradation of the compound.
-
Troubleshooting Steps:
-
Store in an appropriate container. Use amber vials or wrap containers in aluminum foil to protect from light.
-
Ensure a tight seal. Use containers with tight-fitting caps to minimize exposure to air and humidity.
-
Store under recommended conditions. As mentioned in the FAQs, store at 25°C and 60% relative humidity for optimal stability.[1][2]
-
Data Presentation
Table 1: Summary of Forced Degradation Study on DHEA
| Condition | Duration | Degradation (%) |
| pH 2 | 7 days | Not significant |
| pH 12 | 7 days | 62% (after 3 hours) |
| 3% Hydrogen Peroxide | 7 days | 91% |
Data synthesized from a forced degradation study on DHEA solutions.[3]
Experimental Protocols
Protocol 1: TLC Analysis for Rapid Degradation Check
This protocol is for a quick assessment of the purity of 3β-acetoxyandrost-5-en-17-one and to check for the presence of major degradation products.
-
Materials:
-
Methodology:
-
Spot a small amount of your sample solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the ethyl acetate-n-hexane solvent system.
-
Once the solvent front has reached the top of the plate, remove and dry the plate.
-
Stain the plate by dipping it in the potassium permanganate solution.
-
Gently heat the plate with a heat gun to visualize the spots. The parent compound and any degradation products will appear as spots on the plate.
-
Protocol 2: Stability-Indicating HPLC Method
This HPLC method can be used to quantify 3β-acetoxyandrost-5-en-17-one and separate it from its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Column: Hypersil ODS-2 C18 (150 x 4.6 mm, 5 µm)[3]
-
-
Chromatographic Conditions:
-
Methodology:
-
Prepare your sample by dissolving it in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at 292 nm. The retention time of the parent compound should be consistent. The appearance of new peaks indicates the presence of degradation products.
-
Visualizations
Caption: Primary degradation pathways of 3β-acetoxyandrost-5-en-17-one.
Caption: Experimental workflow for assessing sample stability.
References
- 1. A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of dehydroepiandrosterone (DHEA) in dietary supplement products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability in High-Concentration DHEA Acetate Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentrations of Dehydroepiandrosterone (DHEA) acetate in cell culture.
Frequently Asked Questions (FAQs)
Q1: My DHEA acetate is not dissolving properly in my cell culture medium. What is the recommended procedure for preparing DHEA acetate solutions for cell-based assays?
A1: DHEA acetate, like DHEA, has poor aqueous solubility.[1][2] The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[3][4] To prepare your working solution, the DMSO stock should be serially diluted in pre-warmed (37°C) complete cell culture medium.[5] It is crucial to keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced cytotoxicity.[5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Q2: I'm observing high levels of cell death even at what I believe are therapeutic concentrations of DHEA acetate. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
High Final Concentration: The concentration of DHEA acetate may exceed the tolerance level of your specific cell line. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration range. A common starting range for in vitro studies is between 1 µM and 100 µM.[6]
-
Solvent Cytotoxicity: As mentioned in Q1, the final concentration of the solvent (e.g., DMSO) could be toxic to your cells. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) and consistent across all experimental and control groups.[5][6]
-
Compound Degradation: Improper storage or handling of the DHEA acetate stock solution could lead to degradation into toxic substances. It is advisable to use a fresh stock of DHEA acetate and store it properly.[6]
-
Culture Conditions: The glucose concentration in your cell culture medium can influence the effects of DHEA. Lower glucose levels have been shown to enhance the antiproliferative and apoptotic effects of DHEA.[7][8]
Q3: What is the expected effect of DHEA acetate on cell viability?
A3: The effect of DHEA acetate on cell viability is highly context-dependent, varying with cell type, concentration, and experimental conditions. In some cancer cell lines, DHEA has been shown to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner.[9][10] Conversely, in other cell types, such as human granulosa cells and cholangiocytes, DHEA can have a protective effect against apoptosis and oxidative stress.[11][12] Therefore, it is critical to characterize the effect of DHEA acetate on your specific cell line.
Q4: How long should I incubate my cells with DHEA acetate?
A4: The optimal incubation time will depend on your cell line and the endpoint you are measuring. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal duration for observing the desired effect.[6]
Q5: Are there any known cellular pathways affected by DHEA that could explain its impact on cell viability?
A5: Yes, DHEA is known to modulate several key signaling pathways that can influence cell viability:
-
Glucose Metabolism: DHEA is a known inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway. This inhibition can lead to a decrease in the production of NADPH and ribose-5-phosphate, which are essential for antioxidant defense and nucleic acid synthesis, respectively. This can result in increased reactive oxygen species (ROS) and cell death.[7][13]
-
Mitochondrial Apoptosis Pathway: DHEA can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to a decrease in mitochondrial membrane potential and the activation of caspases.[14][15]
-
PI3K/Akt Pathway: In some cell types, DHEA has been shown to inhibit the phosphorylation of Akt, a key protein in a major cell survival pathway. Inhibition of this pathway can promote apoptosis.[16][17]
-
Estrogen Receptors: DHEA and its metabolites can activate estrogen receptors, which can have varied effects on cell proliferation and viability depending on the cell type and receptor subtype expressed.[18][19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of DHEA acetate in culture medium | - Concentration exceeds solubility limit.- Final DMSO concentration is too low to maintain solubility.- Improper mixing during dilution. | - Lower the final working concentration of DHEA acetate.- Perform serial dilutions in pre-warmed medium.- Vortex or gently invert the tube immediately after adding the stock solution to the medium to ensure even dispersion.[5][6] |
| No observable effect on cell viability | - Concentration of DHEA acetate is too low.- Incubation time is too short.- The chosen cell line is not responsive.- The experimental endpoint is not sensitive to the compound's effects. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the expression of relevant target proteins or pathways in your cell line.- Use a positive control to ensure the assay is working correctly.[6] |
| High cytotoxicity observed across all concentrations | - The concentration range is too high for the specific cell line.- The final solvent concentration is toxic.- The compound has degraded. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and select a non-toxic concentration range.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Use a fresh, properly stored stock of DHEA acetate.[6] |
| Inconsistent results between experiments | - Variability in cell passage number or confluency.- Inconsistent preparation of DHEA acetate solutions.- Fluctuations in incubation conditions (temperature, CO2). | - Use cells within a consistent passage number range and seed them to achieve consistent confluency.- Prepare a large batch of stock solution for the entire set of experiments.- Ensure incubators are properly calibrated and maintained.[6] |
Quantitative Data Summary
Table 1: Effect of DHEA on Cell Viability in Various Cancer Cell Lines
| Cell Line | DHEA Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Reference |
| CAL 27 (Head and Neck Cancer) | 192.2 ± 28.4 (IC50) | 72 | 50 | [9] |
| SAS (Head and Neck Cancer) | 292.9 ± 43.9 (IC50) | 72 | 50 | [9] |
| HSC-3 (Head and Neck Cancer) | 211.5 ± 13.5 (IC50) | 72 | 50 | [9] |
| HepG2 (Hepatoma) | 100 | 24 | ~50.5 | [17] |
| HT-29 (Colon Cancer) | 100 | 24 | ~32.5 | [17] |
| A549 (Lung Adenocarcinoma) | 100 | 48 | Apoptosis rate of 34.53% | [14] |
| PC9 (Lung Adenocarcinoma) | 100 | 48 | Apoptosis rate of 36.29% | [14] |
Table 2: Protective Effects of DHEA in Non-Cancerous Cell Lines
| Cell Line | Stressor | DHEA Concentration | Effect | Reference |
| Human Granulosa HO23 Cells | Serum Starvation | Not specified | Prevents cell death, restores mitochondrial membrane potential | [11] |
| Human Cholangiocytes (H69) | Glyco-chenodeoxycholic acid (GCDC) | Not specified | Decreased GCDC-driven apoptosis | [12] |
| Primary Rat Leydig Cells | H2O2 | 1 µM and 10 µM | Attenuated reduction in cell viability | [20] |
| Muscle Cells | H2O2 | Not specified | Decreased loss of cell death | [21] |
Experimental Protocols
Protocol 1: Preparation of DHEA Acetate Stock and Working Solutions
Materials:
-
DHEA acetate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
0.22 µm DMSO-compatible syringe filter (optional, for sterilization)
Procedure:
-
Stock Solution Preparation:
-
Dissolve DHEA acetate powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-25 mg/mL).[6]
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[5]
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the DHEA acetate stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration remains below 0.1% (v/v). For example, to achieve a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution.
-
Add the diluted DHEA acetate solution to your cell cultures.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of DHEA acetate on a given cell line.[6]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
DHEA acetate working solutions (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Remove the old medium and add 100 µL of the DHEA acetate working solutions at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DHEA inhibits cell growth and induces apoptosis in BV-2 cells and the effects are inversely associated with glucose concentration in the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP depletion is an important factor in DHEA-induced growth inhibition and apoptosis in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. DHEA protects mitochondria against dual modes of apoptosis and necroptosis in human granulosa HO23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 [jcancer.org]
- 15. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dehydroepiandrosterone Prevents H2O2-Induced BRL-3A Cell Oxidative Damage through Activation of PI3K/Akt Pathways rather than MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Molecular mechanisms of DHEA and DHEAs on apoptosis and cell cycle arrest via Akt pathway in hepatoma cell lines]. | Sigma-Aldrich [sigmaaldrich.com]
- 18. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. DHEA Alleviates Oxidative Stress of Muscle Cells via Activation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
DHEA vs. DHEA Acetate: A Comparative Guide to Biological Activity
Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to androgens and estrogens. Its acetate ester, DHEA acetate, is a synthetic derivative often utilized in research settings. This guide provides a detailed comparison of the biological activities of DHEA and DHEA acetate, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals. The available evidence strongly suggests that DHEA acetate functions as a prodrug, rapidly converting to DHEA in vivo to exert its biological effects.
Executive Summary
Direct comparative studies on the biological activity of DHEA versus DHEA acetate are scarce. The prevailing understanding is that DHEA acetate is readily hydrolyzed by esterases in the intestine and liver, releasing DHEA into circulation. Consequently, the biological effects observed following administration of DHEA acetate are primarily attributable to DHEA itself. This guide, therefore, focuses on the well-documented biological activities of DHEA while providing context for the use of DHEA acetate in experimental research.
Data Presentation: Quantitative Analysis of DHEA
| Receptor | Ligand | Dissociation Constant (Kd) / Inhibition Constant (Ki) / Michaelis Constant (Km) | Reference |
| Estrogen Receptor α (ERα) | DHEA | ~1.2 µM (Kd) | [1] |
| Estrogen Receptor β (ERβ) | DHEA | ~0.5 µM (Kd) | [1] |
| Androgen Receptor (AR) | DHEA | ~1.1 µM (Kd) | [1] |
| Pregnane X Receptor (PXR/SXR) | DHEA | ~50–100 µM (Kd) | [1] |
| Peroxisome Proliferator-Activated Receptors (PPARs) | DHEA | ~7 µM (Km) | [1] |
Metabolic Fate of DHEA Acetate
DHEA acetate is an esterified form of DHEA. In biological systems, ester bonds are susceptible to hydrolysis by esterase enzymes, which are abundant in the gastrointestinal tract and liver. This enzymatic action cleaves the acetate group, releasing free DHEA.
References
Unveiling the Transcriptional Impact of 3β-acetoxyandrost-5-en-17-one: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gene expression effects of 3β-acetoxyandrost-5-en-17-one and its alternatives. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.
3β-acetoxyandrost-5-en-17-one, also known as dehydroepiandrosterone (DHEA) acetate or prasterone acetate, is a synthetic steroid and a derivative of dehydroepiandrosterone (DHEA). Its biological activities, particularly its influence on gene expression, are of significant interest in various research fields, including oncology and endocrinology. This guide explores the effects of this compound, primarily through the lens of its antiandrogenic properties, and compares it with established non-steroidal antiandrogens, bicalutamide and enzalutamide.
Comparative Analysis of Gene Expression
Microarray analysis of the parent compound, DHEA, in LNCaP prostate cancer cells revealed significant changes in gene expression, with a profile distinct from that of the potent androgen dihydrotestosterone (DHT)[3][4][5]. These findings suggest that while DHEA can be metabolized to androgens, its overall effect on gene expression is not identical to that of strong androgens, hinting at a more complex regulatory role.
In comparison, the non-steroidal antiandrogens bicalutamide and enzalutamide are well-characterized competitive inhibitors of the androgen receptor[6][7][8][9]. Their binding to the AR prevents its activation and subsequent regulation of target genes.
The following table summarizes the known effects of these compounds on key androgen receptor target genes in prostate cancer cell lines.
| Gene | 3β-acetoxyandrost-5-en-17-one (inferred from ADEK & DHEA) | Bicalutamide | Enzalutamide |
| PSA (KLK3) | ↓ (Inhibition of androgen-induced expression)[1][2] | ↓ (Downregulation) | ↓ (Downregulation)[10] |
| KLK2 | Likely ↓ | ↓ (Downregulation) | ↓ (Downregulation)[10] |
| TMPRSS2 | Likely ↓ | ↓ (Downregulation) | ↓ (Downregulation)[10] |
| AR | ↓ (Downregulation by DHEA)[11][12] | No significant change or slight upregulation | No significant change or slight upregulation[10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 3β-acetoxyandrost-5-en-17-one and its derivatives appears to be the competitive inhibition of the androgen receptor. This disrupts the normal signaling cascade initiated by androgens like testosterone and DHT.
Figure 1: Simplified signaling pathway of androgen receptor antagonism.
Non-steroidal antiandrogens like bicalutamide and enzalutamide follow a similar pathway of competitive AR inhibition, ultimately leading to the downregulation of androgen-dependent gene expression.
Figure 2: Mechanism of action of non-steroidal antiandrogens.
Experimental Protocols
To enable researchers to replicate and build upon the findings discussed, this section provides detailed protocols for key experimental techniques used to assess the effects of these compounds on gene expression.
Luciferase Reporter Assay for Androgen Receptor Activity
This assay is used to quantify the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
Materials:
-
PC-3 cells (or other suitable cell line lacking endogenous AR)
-
AR expression vector (e.g., pSG5-hAR)
-
Androgen-responsive luciferase reporter vector (e.g., MMTV-luc)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DHT and test compounds (3β-acetoxyandrost-5-en-17-one, bicalutamide, enzalutamide)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed PC-3 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either vehicle (e.g., DMSO), DHT (as a positive control), or the test compounds at various concentrations. For antagonist assays, co-treat with DHT and the test compound.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction or percent inhibition relative to the appropriate controls.
Figure 3: Workflow for a luciferase reporter assay.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This technique is used to measure the relative or absolute quantity of specific mRNA transcripts.
Materials:
-
LNCaP cells (or other relevant cell line)
-
Test compounds (3β-acetoxyandrost-5-en-17-one, bicalutamide, enzalutamide)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., PSA, KLK2, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Culture LNCaP cells and treat with the test compounds or vehicle for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Figure 4: Workflow for RT-qPCR analysis of gene expression.
Conclusion
The available evidence strongly suggests that 3β-acetoxyandrost-5-en-17-one functions as an antiandrogen, likely through competitive inhibition of the androgen receptor. Its effects on gene expression are expected to mirror those of other AR antagonists, leading to the downregulation of androgen-dependent genes. This guide provides a comparative framework and detailed methodologies to facilitate further investigation into the precise molecular mechanisms and potential therapeutic applications of this and related compounds. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the nuanced effects of these molecules on gene regulation.
References
- 1. 3β-Acetoxyandrost-1,5-diene-17-ethylene ketal functions as a potent antiandrogen with marginal agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 beta-acetoxyandrost-1,5-diene-17-ethylene ketal functions as a potent antiandrogen with marginal agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. E-GEOD-3627 - Transcription profiling of human LNCaP Cells Following Treatment with DHEA versus DHT - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. rigicon.com [rigicon.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Prasterone Acetate and Other Steroid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prasterone acetate (dehydroepiandrosterone, DHEA) with other key steroid precursors, namely pregnenolone and androstenedione. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the distinct and overlapping properties of these foundational molecules in steroidogenesis. This comparison is based on a synthesis of preclinical and clinical data, with a focus on their mechanisms of action, metabolic fates, and pharmacokinetic profiles.
Overview of Steroid Precursors
Steroid hormones are essential signaling molecules that regulate a vast array of physiological processes. Their synthesis, a process known as steroidogenesis, begins with cholesterol and proceeds through a series of enzymatic conversions. Prasterone (DHEA), pregnenolone, and androstenedione are critical intermediates in these pathways, serving as precursors to the synthesis of more potent androgens and estrogens.[1] While prasterone acetate is a synthetic ester of DHEA, it is readily hydrolyzed to DHEA in the body and is therefore considered biochemically equivalent for the purposes of this comparison.
Prasterone (DHEA) is an abundant circulating steroid hormone produced primarily by the adrenal glands, gonads, and brain.[2] It functions as a prohormone, being converted in peripheral tissues to active androgens and estrogens.[3] This tissue-specific conversion is a key aspect of its mechanism, often referred to as intracrinology.[4]
Pregnenolone is considered the "mother" of all steroid hormones, as it is the first steroid synthesized from cholesterol.[1] It can be converted to progesterone or, via 17α-hydroxylation, to 17α-hydroxypregnenolone, which is a direct precursor to DHEA.[5]
Androstenedione is a direct precursor to both testosterone and estrone.[6] It is produced from DHEA and 17α-hydroxyprogesterone and represents a key branch point in the synthesis of androgens and estrogens.
Comparative Mechanism of Action and Metabolic Fate
The primary mechanism of action for these precursors is their conversion to more potent steroid hormones that then bind to and activate androgen and estrogen receptors. However, there are nuances in their metabolic pathways and potential for direct biological activity.
Prasterone (DHEA) undergoes conversion to androstenedione via the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) and to androstenediol via 17β-hydroxysteroid dehydrogenase (17β-HSD).[3] Androstenedione can then be converted to testosterone or estrone.[3] This intracrine metabolism allows for localized production of sex steroids in target tissues.[4]
Pregnenolone is metabolized via two main pathways. The Δ5 pathway leads to the production of 17α-hydroxypregnenolone and subsequently DHEA by the action of CYP17A1.[5] The Δ4 pathway involves the conversion of pregnenolone to progesterone by 3β-HSD.[7] The balance between these pathways can be influenced by the relative activities of these enzymes.[7]
Androstenedione is readily converted to testosterone by 17β-HSD and to estrone by aromatase.[6] Its administration leads to increases in both androgens and estrogens.[8]
Signaling Pathway of Steroid Precursor Conversion
References
- 1. Neurosteroids: biosynthesis, metabolism and function of pregnenolone and dehydroepiandrosterone in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prasterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and structure-specific cellular uptake of selected steroids | PLOS One [journals.plos.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human nutritional supplements in the horse. Dehydroepiandrosterone versus androstenedione: comparative effects on the androgen profile and consequences for doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3β-Acetoxyandrost-5-en-17-one and Estradiol for Vaginal Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 3β-acetoxyandrost-5-en-17-one (prasterone) and estradiol for the treatment of vaginal atrophy, a common condition in postmenopausal women. The information presented is supported by experimental data from clinical trials to aid in research and development efforts in women's health.
Efficacy Comparison
Prasterone, a synthetic equivalent of endogenous dehydroepiandrosterone (DHEA), and estradiol, the most potent human estrogen, are both effective in treating the symptoms of vulvovaginal atrophy (VVA).[1][2] Prasterone is an inactive precursor steroid that is converted into estrogens and androgens within the vaginal cells, a mechanism termed intracrinology.[3][4] This localized action is a key differentiator from estradiol, which directly stimulates estrogen receptors.[1]
Clinical studies have demonstrated that intravaginal prasterone is effective in improving the signs and symptoms of VVA with minimal systemic side effects.[3] It has been shown to increase the number of superficial cells, decrease the number of parabasal cells, reduce vaginal pH, and improve symptoms of dyspareunia (painful intercourse) and vaginal dryness.[4][5]
Comparatively, low-dose vaginal estradiol has long been a standard treatment for vaginal atrophy, effectively restoring the vaginal epithelium, increasing blood flow, and alleviating symptoms.[6] Studies suggest that 6.5 mg of prasterone may have similar efficacy to 10 micrograms of intravaginal estradiol.[7] A review of phase III clinical trials indicated that daily administration of 6.5mg (0.50%) prasterone appears to be at least as efficacious as 0.3mg conjugated equine estrogens or 10µg estradiol for treating VVA symptoms.[8]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical trials comparing prasterone and estradiol to placebo.
Table 1: Change in Vaginal Cytology and pH (12-Week Treatment)
| Treatment Group | Change in Superficial Cells (%) | Change in Parabasal Cells (%) | Change in Vaginal pH |
| Prasterone (0.50%) | ▲ 6.8 ± 1.29 | ▼ 45.9 ± 5.31 | ▼ 1.3 ± 0.13 |
| Placebo | - | - | - |
| p-value vs. Placebo | < 0.0001 | < 0.0001 | < 0.0001 |
Data from a 12-week, randomized, double-blind, placebo-controlled phase 3 trial.[5]
Table 2: Improvement in Symptoms of Vaginal Atrophy (12-Week Treatment)
| Treatment Group | Decrease in Dyspareunia Severity Score | Decrease in Vaginal Dryness Severity Score |
| Prasterone (0.50%) | ▼ 1.5 ± 0.14 | ▼ 1.44 to 1.58 units |
| Estradiol (10 µg) | ▼ 1.23 units (combined symptoms) | ▼ 1.23 units |
| Conjugated Equine Estrogens (0.3 mg) | ▼ 1.4 units | ▼ 1.1 unit |
| Placebo | - | - |
| Decrease over Placebo (Prasterone) | 0.35 to 1.21 units | 0.30 to 0.43 units |
| Decrease over Placebo (Estradiol) | 0.33 units (combined symptoms) | 0.33 for the E2 study with combined symptoms |
| Decrease over Placebo (CEE) | 0.7 to 1.0 units | 0.40 unit |
Data compiled from a review of independent, prospective, randomized, double-blind, and placebo-controlled Phase III 12-week clinical trials.[8]
Experimental Protocols
The data presented is primarily derived from randomized, double-blind, placebo-controlled phase III clinical trials. A typical experimental protocol is as follows:
1. Study Population: Postmenopausal women (typically aged 40-80 years) with moderate to severe symptoms of vulvovaginal atrophy, such as dyspareunia or vaginal dryness. Key inclusion criteria often include ≤5% superficial cells on a vaginal smear and a vaginal pH > 5.0.
2. Treatment Administration:
-
Prasterone Group: Daily intravaginal administration of a 6.5 mg (0.50%) prasterone pessary.
-
Estradiol Group: Daily intravaginal administration of a 10 µg estradiol tablet or equivalent cream formulation.
-
Placebo Group: Daily intravaginal administration of a matching placebo pessary or cream.
3. Study Duration: Typically 12 weeks of treatment, with some long-term safety studies extending to 52 weeks.
4. Efficacy Endpoints:
-
Co-primary endpoints:
-
Change from baseline in the percentage of parabasal and superficial cells.
-
Change from baseline in vaginal pH.
-
Change from baseline in the severity of the most bothersome symptom (e.g., dyspareunia), assessed on a 4-point scale.
-
-
Secondary endpoints:
-
Change in severity of other VVA symptoms (e.g., vaginal dryness, irritation).
-
Assessment of female sexual function using validated questionnaires like the Female Sexual Function Index (FSFI).
-
5. Safety Assessments: Monitoring of adverse events, and in some studies, endometrial biopsies and serum hormone levels.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of prasterone and estradiol are crucial for understanding their clinical profiles.
Prasterone: Intracrine Hormone Synthesis
Prasterone acts as a local pro-hormone. Within the vaginal epithelial cells, it is converted into active androgens and estrogens. This process, known as intracrinology, ensures that the hormonal effects are localized to the target tissue, minimizing systemic exposure.[4]
Caption: Intracrine conversion of prasterone to active sex steroids.
Estradiol: Direct Estrogen Receptor Activation
Estradiol, when administered vaginally, directly binds to and activates estrogen receptors (ERα and ERβ) within the vaginal epithelium and stroma. This binding initiates a signaling cascade that leads to the transcription of genes responsible for cell proliferation, maturation, and the restoration of normal vaginal physiology.
Caption: Estradiol signaling pathway in vaginal epithelial cells.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of treatments for vaginal atrophy.
Caption: Typical clinical trial workflow for VVA treatments.
Conclusion
Both 3β-acetoxyandrost-5-en-17-one (prasterone) and estradiol are effective treatments for vaginal atrophy. Prasterone's unique intracrine mechanism of action offers a localized therapeutic effect, potentially minimizing systemic hormonal exposure. Estradiol provides direct and potent estrogenic effects. The choice between these therapies may depend on the patient's specific clinical profile and preference. The data presented in this guide can serve as a valuable resource for further research and development in this therapeutic area.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Mechanism of Estrogen Action in Uterus and Vagina - Paul Cooke [grantome.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of stromal and epithelial estrogen receptors in vaginal epithelial proliferation, stratification, and cornification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Vestibular tissue changes following administration of intravaginal prasterone: a vulvoscopic open-label pilot study in menopausal women with dyspareunia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Side Effect Profiles: 3β-Acetoxyandrost-5-en-17-one versus Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of 3β-acetoxyandrost-5-en-17-one, a derivative of dehydroepiandrosterone (DHEA), and testosterone. The information presented is based on available preclinical and clinical data to assist in the evaluation of these compounds for research and therapeutic development.
Executive Summary
The fundamental difference in the side effect profiles of 3β-acetoxyandrost-5-en-17-one and testosterone stems from their distinct mechanisms of action. Testosterone, a potent androgen, elicits its physiological and adverse effects through direct interaction with androgen receptors and its conversion to other active metabolites like dihydrotestosterone (DHT) and estradiol. In contrast, 3β-acetoxyandrost-5-en-17-one and its active metabolite, 7-keto-DHEA, do not bind to androgen or estrogen receptors and are not converted into hormonally active androgens or estrogens. This key difference suggests a significantly more favorable side effect profile for 3β-acetoxyandrost-5-en-17-one, particularly concerning androgenic and estrogenic adverse events.
I. Comparative Side Effect Profile
The following tables summarize the known side effects of testosterone and the observed effects of 3β-acetoxyandrost-5-en-17-one from clinical and preclinical studies.
Table 1: Comparison of Reported Side Effects
| Side Effect Category | Testosterone | 3β-Acetoxyandrost-5-en-17-one |
| Androgenic | Acne, oily skin, hair loss, hirsutism (in women), prostate enlargement.[1][2] | No significant androgenic side effects reported in clinical trials.[3] |
| Estrogenic | Gynecomastia (male breast enlargement), fluid retention. | No significant estrogenic side effects reported in clinical trials.[4][3] |
| Cardiovascular | Potential increased risk of cardiovascular events, changes in cholesterol levels (decreased HDL), erythrocytosis (increased red blood cell count).[1][5][6][7] | No significant adverse effects on cardiovascular parameters reported in clinical trials.[4][3] |
| Hepatic | Liver toxicity (with oral 17-alpha alkylated derivatives). | No evidence of hepatotoxicity in preclinical or clinical studies.[3][8] |
| Endocrine | Suppression of endogenous testosterone production, potential for testicular atrophy. | No significant effects on endogenous hormone levels (testosterone, estradiol) reported in clinical trials.[4][3] |
| Psychological | Mood swings, aggression, irritability. | No significant psychological side effects reported in clinical trials.[4][3] |
| Other | Injection site reactions, sleep apnea. | Minor adverse experiences reported in a clinical trial were not different from placebo.[4][3] In a preclinical study with rhesus monkeys, vomiting and excessive salivation were observed at high doses.[8] |
Table 2: Quantitative Data from Clinical Studies
| Parameter | Testosterone Therapy | 3β-Acetoxyandrost-5-en-17-one (up to 200 mg/day for 28 days) |
| Hemoglobin | Significant increase (Weighted Mean Difference: 0.80 g/dL).[5][7] | No significant changes reported.[4][3] |
| Hematocrit | Significant increase (Weighted Mean Difference: 3.18%).[5][7] | No significant changes reported.[4][3] |
| HDL Cholesterol | Small but significant decrease (Weighted Mean Difference: -0.49 mg/dL).[5][7] | No significant changes reported.[4][3] |
| Total Testosterone | Levels are increased as part of therapy. | No significant effect on endogenous levels.[4][3] |
| Estradiol | May increase due to aromatization of testosterone. | No significant effect on endogenous levels.[4][3] |
II. Experimental Protocols
A. Preclinical Toxicology Assessment
The safety profiles of both compounds have been evaluated in preclinical studies, generally following OECD guidelines for the testing of chemicals.
1. Acute Oral Toxicity Study (as per OECD TG 401/420):
-
Objective: To determine the acute toxic effects of a single high dose of the substance.
-
Species: Typically rats (e.g., Sprague-Dawley).
-
Methodology: Animals are administered a single oral dose of the test substance. They are then observed for a period (e.g., 14 days) for signs of toxicity, morbidity, and mortality. Body weight changes and macroscopic pathology at necropsy are recorded. A study on 3β-acetoxyandrost-5-en-17-one in rats found no observable adverse effects at doses up to 2000 mg/kg.[9]
-
Parameters Assessed: Clinical signs of toxicity, body weight, mortality, gross pathology.
2. Repeated Dose Toxicity Study (as per OECD TG 407/408):
-
Objective: To evaluate the toxic effects of the substance after repeated daily administration over a specified period (e.g., 28 or 90 days).
-
Species: Typically one rodent (e.g., rat) and one non-rodent species (e.g., dog or non-human primate).
-
Methodology: The test substance is administered daily at multiple dose levels. Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy and histopathological examination of organs are performed. A study in rhesus monkeys with escalating doses of 3β-acetoxyandrost-5-en-17-one observed some gastrointestinal effects at high doses but no other significant abnormalities.[8]
-
Parameters Assessed: Comprehensive clinical and pathological endpoints to identify target organs of toxicity.
B. Clinical Trial Safety Assessment
1. Phase I Human Safety and Pharmacokinetic Study:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of the compound in healthy volunteers.
-
Design: Typically a randomized, double-blind, placebo-controlled, dose-escalation study.
-
Methodology: Healthy subjects receive single or multiple ascending doses of the investigational drug or a placebo. Vital signs, electrocardiograms (ECGs), adverse events, and clinical laboratory parameters (hematology, clinical chemistry, urinalysis) are closely monitored. Blood samples are collected at various time points to determine the pharmacokinetic profile. A study on 3β-acetoxyandrost-5-en-17-one in healthy men at doses up to 200 mg/day for 28 days reported no significant differences in clinical laboratory values or minor adverse experiences compared to placebo.[4][3]
-
Parameters Assessed: Adverse events, vital signs, ECGs, clinical laboratory tests, and pharmacokinetic parameters.
2. Phase II/III Efficacy and Safety Trials:
-
Objective: To evaluate the efficacy and further assess the safety of the compound in a larger patient population.
-
Design: Randomized, controlled trials comparing the investigational drug to a placebo or an active comparator.
-
Methodology: Patients with the target condition are treated for a longer duration. Safety monitoring is similar to Phase I studies but with a larger number of participants, allowing for the detection of less common side effects. Meta-analyses of testosterone trials have provided extensive data on its side effects in larger populations.[1][5][6][7]
-
Parameters Assessed: Efficacy endpoints and a comprehensive safety profile, including the incidence and severity of adverse events.
III. Signaling Pathways and Mechanism of Side Effects
The differing side effect profiles are a direct consequence of their distinct interactions with cellular signaling pathways.
Testosterone Signaling Pathway
Testosterone's effects, both desired and adverse, are mediated through its binding to the androgen receptor (AR). This can lead to a cascade of events, including the modulation of gene expression. Furthermore, testosterone can be metabolized to dihydrotestosterone (DHT), a more potent androgen, by the enzyme 5α-reductase, and to estradiol, an estrogen, by the enzyme aromatase. These metabolites then act on their respective receptors, leading to a broader range of physiological and pathological effects.
3β-Acetoxyandrost-5-en-17-one Metabolic Pathway
3β-Acetoxyandrost-5-en-17-one is a prohormone of 7-keto-DHEA. It is not converted to testosterone or estrogens and does not activate their respective receptors. Its biological effects are thought to be related to the modulation of thermogenic enzymes and other non-hormonal pathways. This lack of hormonal activity is the primary reason for its more favorable side effect profile.
IV. Conclusion
The available evidence strongly suggests that 3β-acetoxyandrost-5-en-17-one has a significantly more favorable side effect profile compared to testosterone. This is primarily due to its lack of conversion to and interaction with androgen and estrogen signaling pathways. While testosterone therapy is associated with a range of well-documented androgenic, estrogenic, and cardiovascular side effects, clinical and preclinical studies of 3β-acetoxyandrost-5-en-17-one have not revealed similar concerns. For researchers and drug development professionals, this compound presents a potentially safer alternative for indications where androgenic and estrogenic effects are undesirable. However, further long-term, large-scale clinical trials are necessary to fully elucidate its safety and efficacy for any specific therapeutic application.
References
- 1. Adverse effects of testosterone replacement therapy: an update on the evidence and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety and pharmacokinetic study with escalating doses of 3-acetyl-7-oxo-dehydroepiandrosterone in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical review 1: Adverse effects of testosterone therapy in adult men: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An escalating dose oral gavage study of 3beta-acetoxyandrost-5-ene-7, 17-dione (7-oxo-DHEA-acetate) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Cross-Reactivity of 3β-Acetoxyandrost-5-en-17-one in Hormone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3β-acetoxyandrost-5-en-17-one, also known as prasterone acetate or DHEA acetate, in commercial hormone immunoassays. Direct quantitative data for the cross-reactivity of this specific compound is not consistently published by manufacturers of widely used automated immunoassay platforms. Therefore, this guide presents data on the cross-reactivity of the structurally similar and parent compounds, dehydroepiandrosterone (DHEA) and its sulfate (DHEA-S), to infer the potential for interference by 3β-acetoxyandrost-5-en-17-one. The structural similarity between these compounds is the primary cause for potential cross-reactivity in immunoassays.
Understanding Cross-Reactivity in Steroid Immunoassays
Immunoassays are a common tool for quantifying hormone levels in biological samples. However, a significant limitation of these assays is the potential for cross-reactivity, where the antibodies used in the assay bind to molecules that are structurally similar to the target analyte.[1][2] This can lead to inaccurate, often falsely elevated, results. In the context of steroid hormone analysis, the similar core structure of different androgens and their metabolites makes cross-reactivity a prevalent issue.[2]
3β-acetoxyandrost-5-en-17-one is an acetylated form of DHEA. Given its structural similarity to DHEA and other endogenous androgens like testosterone, it is crucial to understand its potential to interfere with immunoassays for these hormones. Such interference can have significant implications in research and clinical settings, leading to misinterpretation of hormonal status.
Comparative Cross-Reactivity Data
The following tables summarize the reported cross-reactivity of DHEA and DHEA-S in major commercial testosterone and DHEA-S immunoassays. This data serves as a strong indicator of the potential cross-reactivity of 3β-acetoxyandrost-5-en-17-one.
Table 1: Cross-Reactivity in Commercial Testosterone Immunoassays
| Immunoassay Platform | Compound | Concentration Tested | Reported Cross-Reactivity (%) |
| Roche Elecsys Testosterone II | DHEA | 1000 ng/mL | 0.007[3] |
| DHEA-S | 50000 ng/mL | 0.001[3] | |
| Abbott Architect 2nd Gen. Testosterone | DHEA | 1,000 ng/mL | 0.0[4] |
| DHEA-S | 50,000 ng/mL | 0.0[4] | |
| Beckman Coulter Access Testosterone | DHEA | 1,000 ng/mL | 0.0[5] |
| DHEA-S | Not specified | 0.0074[6] | |
| Siemens ADVIA Centaur Testosterone | DHEA | Not specified | Not explicitly stated in 510(k) |
| DHEA-S | Not specified | Not explicitly stated in 510(k) |
Note: The data for Abbott Architect 2nd Generation Testosterone assay from the 510(k) summary[4] reports 0.0% cross-reactivity for DHEA and DHEA-S at high concentrations. However, other studies have indicated that DHEA-S does interfere with this assay, suggesting the tested concentrations in the 510(k) summary may not reflect all potential interferences.[4]
Table 2: Cross-Reactivity in Commercial DHEA-S Immunoassays
| Immunoassay Platform | Compound | Concentration Tested | Reported Cross-Reactivity (%) |
| Roche Elecsys DHEA-S | DHEA | Not specified | Not specified in package insert |
| Abbott Architect DHEA-S | DHEA | Not specified | Not specified in package insert |
| Beckman Coulter Access DHEA-S | DHEA | 4000 µg/dL | ≤ 0.5 |
| Siemens ADVIA Centaur DHEA-S | DHEA | Not specified | Not specified in 510(k) |
Experimental Protocols for Assessing Cross-Reactivity
A standardized approach is crucial for accurately determining the cross-reactivity of a compound in an immunoassay. The Clinical and Laboratory Standards Institute (CLSI) guideline EP07, "Interference Testing in Clinical Chemistry," provides a comprehensive framework for such studies.
Principle of Cross-Reactivity Testing
The core principle involves "spiking" a known concentration of the potentially interfering substance (in this case, 3β-acetoxyandrost-5-en-17-one) into a sample matrix that contains a known, low concentration of the target analyte. The measured concentration of the analyte is then compared to the baseline concentration to determine the extent of interference.
Detailed Experimental Protocol (Based on CLSI EP07)
-
Preparation of Materials:
-
Analyte-free matrix: Use a base matrix (e.g., charcoal-stripped human serum or a synthetic buffer) that is free of the target hormone.
-
Stock solution of interfering substance: Prepare a high-concentration stock solution of 3β-acetoxyandrost-5-en-17-one in a suitable solvent (e.g., ethanol or DMSO).
-
Spiked samples: Prepare a series of samples by adding varying concentrations of the 3β-acetoxyandrost-5-en-17-one stock solution to the analyte-free matrix. Also, prepare a control sample with only the solvent.
-
Analyte standards: Use the calibrators provided with the immunoassay kit.
-
-
Assay Procedure:
-
Perform the immunoassay according to the manufacturer's instructions for the specific platform being evaluated (e.g., Roche Elecsys, Abbott Architect).
-
Analyze the control sample and the series of spiked samples in replicate (at least duplicate).
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Calculate the mean measured concentration of the target hormone for each spiked sample and the control.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent Concentration - Baseline Concentration) / Concentration of Interferent] x 100
Where:
-
Apparent Concentration: The measured concentration of the target hormone in the spiked sample.
-
Baseline Concentration: The measured concentration of the target hormone in the control sample (matrix with solvent only).
-
Concentration of Interferent: The concentration of 3β-acetoxyandrost-5-en-17-one added to the sample.
-
-
Visualizing Experimental Workflows and Molecular Relationships
Competitive Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay, which is commonly used for steroid hormone analysis.
Caption: Workflow of a competitive immunoassay for hormone quantification.
Structural Similarity of Androgens
The structural similarity between 3β-acetoxyandrost-5-en-17-one and other androgens is the underlying reason for cross-reactivity.
Caption: Structural relationships between key androgens and DHEA derivatives.
Conclusion and Recommendations
While direct quantitative data on the cross-reactivity of 3β-acetoxyandrost-5-en-17-one in major commercial immunoassays is scarce, the available evidence for the structurally similar compounds DHEA and DHEA-S strongly suggests a high potential for interference. The degree of cross-reactivity can vary significantly between different immunoassay platforms and even between different generations of assays from the same manufacturer.
For researchers, scientists, and drug development professionals, it is imperative to exercise caution when interpreting hormone immunoassay results from samples that may contain 3β-acetoxyandrost-5-en-17-one or other related synthetic steroids. It is highly recommended to:
-
Consult the specific package insert for the immunoassay being used for any available cross-reactivity data.
-
If significant concentrations of 3β-acetoxyandrost-5-en-17-one are expected in the samples, consider using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for definitive quantification of the target hormone.
-
If LC-MS/MS is not feasible, perform in-house validation studies to determine the cross-reactivity of 3β-acetoxyandrost-5-en-17-one in the specific immunoassay platform being used, following a standardized protocol such as the CLSI EP07 guideline.
By understanding the potential for cross-reactivity and employing appropriate validation or alternative analytical methods, researchers can ensure the accuracy and reliability of their hormone measurement data.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Class 2 Device Recall Access Testosterone [accessdata.fda.gov]
- 6. Reassessment of the Access Testosterone chemiluminescence assay and comparison with LC‐MS method - PMC [pmc.ncbi.nlm.nih.gov]
DHEA Derivatives as Anti-Proliferative Agents in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroepiandrosterone (DHEA), an adrenal steroid, and its synthetic derivatives have garnered significant interest for their potential anti-cancer properties. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. This guide provides a comparative analysis of the anti-proliferative effects of DHEA and its derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of DHEA and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
Table 1: IC50 Values of DHEA in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | 192.2 ± 28.4 | [1] |
| SAS | Head and Neck Squamous Cell Carcinoma | 292.9 ± 43.9 | [1] |
| HSC-3 | Head and Neck Squamous Cell Carcinoma | 211.5 ± 13.5 | [1] |
| InBl | Cervical Cancer | 30 | [2] |
| SiHa | Cervical Cancer | 30 | [2] |
| HeLa | Cervical Cancer | 70 | [2] |
| HepG2 | Hepatoblastoma | ~100 | |
| HT-29 | Colon Adenocarcinoma | >100 | |
| B16F10 | Mouse Melanoma | ~200 | [3] |
| BLM | Human Melanoma | >200 | [3] |
Table 2: IC50 Values of DHEA Derivatives in Various Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Citation |
| Dehydroepiandrosterone-17-hydrazone (Compound 8) | SGC 7901 (Human Gastric Carcinoma) | 1.0 | [4] |
| Dehydroepiandrosterone-17-hydrazone (Compound 8) | HeLa (Human Cervical Carcinoma) | 6.6 | [4] |
| Dehydroepiandrosterone-17-hydrazone (Compound 8) | HT-29 (Human Colon Carcinoma) | 5.9 | [4] |
| Dehydroepiandrosterone-17-hydrazone (Compound 8) | Bel-7404 (Human Liver Carcinoma) | 13.6 | [4] |
| Isatin-DHEA conjugate (Compound 15d) | BEL-7402/5-FU (5-FU resistant Hepatocellular Carcinoma) | 5.97 ± 2.67 | [4] |
| Isatin-DHEA conjugate (Compound 15d) | HepG2 (Hepatocellular Liver Carcinoma) | 16.22 ± 4.65 | [4] |
| Isatin-DHEA conjugate (Compound 15d) | Huh-7 (Hepatoma) | 13.90 ± 3.91 | [4] |
| Isatin-DHEA conjugate (Compound 15d) | A875 (Melanoma) | 14.83 ± 1.47 | [4] |
| C-16 1,2,3-triazole-DHEA derivative (Compound 7s) | MCF-7 (Breast Cancer) | 9.18 | [5] |
| C-16 1,2,3-triazole-DHEA derivative (Compound 7s) | HepG-2 (Hepatocellular Carcinoma) | 9.10 | [5] |
| Steroidal Dimer by001 | SMMC-7721 (Hepatocellular Carcinoma) | 16.11 | [6] |
Key Signaling Pathways and Mechanisms of Action
DHEA and its derivatives exert their anti-proliferative effects through the modulation of several key signaling pathways implicated in cancer cell growth and survival.
WNT Signaling Pathway
DHEA has been shown to inhibit the WNT signaling pathway, which is crucial for the maintenance of cancer stem cells.[1][7][8] DHEA treatment leads to a reduction in the nuclear translocation of active β-catenin, a key transducer of the WNT signal.[1] This, in turn, decreases the expression of downstream target genes such as CCND1 (Cyclin D1) and CD44, which are involved in cell cycle progression and cell adhesion.[1][8]
Caption: DHEA-mediated inhibition of the WNT signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is modulated by DHEA. In some cancer cells, DHEA has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[9] This inhibition can lead to the induction of apoptosis and cell cycle arrest. However, in other contexts, such as in normal prostatic epithelial cells, DHEA has been observed to activate the PI3K/Akt pathway, leading to proliferation.[9] This suggests that the effect of DHEA on this pathway may be cell-type specific. In the context of anti-proliferative effects in cancer, DHEA's inhibition of PI3K/Akt signaling is a key mechanism.[10]
References
- 1. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential biological effects of dehydroepiandrosterone (DHEA) between mouse (B16F10) and human melanoma (BLM) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dehydroepiandrosterone-induced proliferation of prostatic epithelial cell is mediated by NFKB via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHEA inhibits proliferation, migration and alters mesenchymal-epithelial transition proteins through the PI3K/Akt pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to prasterone acetate
For Researchers, Scientists, and Drug Development Professionals
Prasterone acetate, also known as dehydroepiandrosterone (DHEA) acetate, is a significant steroidal active pharmaceutical ingredient (API) and a key intermediate in the synthesis of various steroid-based drugs. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for pharmaceutical development and manufacturing. This guide provides a comparative analysis of three distinct synthetic routes to prasterone acetate, offering a detailed examination of their methodologies, supported by experimental data.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic pathways to prasterone acetate, allowing for a direct comparison of their efficiencies and outcomes.
| Parameter | Route 1: Direct Acetylation | Route 2: Chemoenzymatic Synthesis from 4-AD | Route 3: From 16-Dehydropregnenolone Acetate |
| Starting Material | Prasterone (DHEA) | 4-Androstene-3,17-dione (4-AD) | 16-Dehydropregnenolone Acetate (16-DPA) |
| Number of Key Steps | 1 | 3 | 3 |
| Overall Yield | 74-88%[1] | ~64%[2] | Not explicitly reported, estimated based on similar transformations |
| Final Product Purity | >98% to >99.5% (by HPLC)[1] | >99.5% (by HPLC)[2] | High purity achievable after crystallization |
| Key Reagents | Acetic anhydride, Pyridine (or other bases) | Potassium t-butoxide, Ketoreductase enzyme, Acetic anhydride | Hydroxylamine, p-Toluenesulfonyl chloride, NaOH |
| Key Technologies | Standard organic synthesis | Isomerization, Enzymatic reduction | Oximation, Beckmann Rearrangement, Hydrolysis |
| Noted Advantages | High yield, simple one-step process | Use of a highly selective enzyme, avoids harsh reagents | Utilizes a common steroid intermediate |
| Noted Disadvantages | Requires pre-existing DHEA | Multi-step process, requires specialized enzymes | Multi-step process, potential for side reactions in rearrangement |
Synthetic Route Visualizations
The following diagrams, generated using DOT language, illustrate the chemical transformations involved in each synthetic route.
Route 1: Direct Acetylation of Prasterone
Caption: Direct, single-step acetylation of prasterone.
Route 2: Chemoenzymatic Synthesis from 4-Androstene-3,17-dione
Caption: Multi-step chemoenzymatic route to prasterone acetate.
Route 3: Synthesis from 16-Dehydropregnenolone Acetate
Caption: Synthesis via oximation and Beckmann rearrangement.
Experimental Protocols
Route 1: Direct Acetylation of Prasterone (DHEA)
This route is the most straightforward, involving a single chemical transformation. Two common procedures are presented below.
Protocol 1A: Acetylation using Acetic Anhydride and Pyridine
-
Reaction Setup: Dissolve prasterone (10 g, 35 mmol) in pyridine (25 ml) in a round-bottom flask at room temperature (25-30°C).[3]
-
Acetylation: Add acetic anhydride (26 mL, 277 mmol) dropwise to the stirred solution under an inert atmosphere (e.g., argon).[3] Continue stirring at room temperature for approximately 12 hours.[3]
-
Work-up: Pour the reaction mixture into ice water (20 mL) to precipitate the product.[3]
-
Purification: Dissolve the precipitate in dichloromethane (200 mL). Wash the organic layer sequentially with 1M hydrochloric acid, 5% sodium bicarbonate solution, brine, and water.[3] Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude prasterone acetate.[3]
-
Recrystallization: Recrystallize the crude product from acetone to obtain pure prasterone acetate.[3]
Protocol 1B: Acetylation using Acetic Anhydride and Sodium Acetate
-
Reaction Setup: Suspend prasterone in acetic acid (3 volumes). Add acetic anhydride (2.0 equivalents) and sodium acetate (1.25 equivalents).[2]
-
Acetylation: Heat the mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.[1][2]
-
Precipitation: After cooling to 25°C, add a mixture of water and methanol (9:1, 1.5 volumes) to precipitate the crude product.[1] Stir for 1 hour.
-
Isolation and Washing: Filter the precipitate and wash with a 3:1 water/methanol solution.[1] This yields crude prasterone acetate with a reported yield of 88% and purity of 98%.[1]
-
Recrystallization: Recrystallize the crude material from hot methanol (4 volumes) to afford the final product with a yield of 74% and purity of >99.5% by HPLC.[1][2]
Route 2: Chemoenzymatic Synthesis from 4-Androstene-3,17-dione (4-AD)
This multi-step route leverages a highly selective enzymatic reduction as the key step.
Step 2A: Isomerization of 4-Androstene-3,17-dione (4-AD) to 5-Androstene-3,17-dione (5-AD)
-
Reaction Setup: Sparge tert-butanol (6 volumes) with nitrogen for 90 minutes at 30-35°C. Add potassium tert-butoxide (2.1 equivalents) and continue nitrogen sparging for another 90 minutes.[1]
-
Isomerization: Add 4-AD (1.0 equivalent) and stir for 1 hour with nitrogen sparging.[1]
-
Quenching: Slowly add the reaction mixture to a solution of 2.5% acetic acid in water (20 volumes) at 20-30°C under nitrogen.[2]
-
Isolation: Cool the mixture to 12°C and stir for 1 hour. Filter the precipitate, wash with water, and dry under vacuum at 40°C. The reported yield is 94% with a purity of 93% by HPLC.[1][2]
Step 2B: Enzymatic Reduction of 5-Androstene-3,17-dione (5-AD) to Prasterone (DHEA)
-
Reaction Setup: Prepare a biphasic system of ethyl acetate and phosphate buffer (40 mM, pH 6.5) in a 60:40 v/v ratio.[2]
-
Enzymatic Reaction: To this system, add 5-AD (at a concentration of 100 g/L), NAD+ (0.075% w/w), glucose (1.1 equivalents), glucose dehydrogenase (0.044% w/w), and the ketoreductase from Sphingomonas wittichii (liquid preparation, 2 U per g of 5-AD).[2] Maintain the temperature at 33°C under a nitrogen atmosphere.[2]
-
Monitoring and Work-up: Monitor the reaction for approximately 29 hours until >99% conversion is achieved.[2] Warm the mixture to 70°C to dissolve any precipitated DHEA, and then separate the organic and aqueous phases. Dry the organic layer over magnesium sulfate and evaporate to yield crude DHEA. The reported yield is 90% with a purity of 91% by HPLC.[1]
Step 2C: Acetylation of Prasterone (DHEA)
Follow Protocol 1B for the acetylation of the crude DHEA obtained from the enzymatic reduction. The overall yield for the entire chemoenzymatic process is reported to be 64%.[2]
Route 3: Synthesis from 16-Dehydropregnenolone Acetate (16-DPA)
This route involves the transformation of a common steroid intermediate through an oximation and a subsequent Beckmann rearrangement. A Chinese patent describes this multi-step process which involves the preparation of 16-dehydropregnenolone acetate oxime, followed by a Beckmann rearrangement to obtain dehydroepiandrosterone acetate, and finally hydrolysis to yield dehydroepiandrosterone.[3]
Step 3A: Oximation of 16-Dehydropregnenolone Acetate (16-DPA)
-
Reaction Setup: Dissolve 16-DPA in a suitable solvent such as ethanol.
-
Oximation: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and reflux the mixture.
-
Isolation: After cooling, the oxime product typically precipitates and can be isolated by filtration.
Step 3B: Beckmann Rearrangement of 16-DPA Oxime
-
Reaction Setup: Dissolve the 16-DPA oxime in an appropriate solvent (e.g., dioxane, thionyl chloride, or pyridine).
-
Rearrangement: Add a rearranging agent such as p-toluenesulfonyl chloride, phosphorus pentachloride, or thionyl chloride at a controlled temperature (often cooled initially). The reaction mixture is then typically warmed to room temperature or heated to drive the rearrangement.
-
Work-up: The reaction is quenched with water or an aqueous base, and the product is extracted with an organic solvent.
Step 3C: Hydrolysis to Prasterone Acetate
-
Hydrolysis: The crude product from the Beckmann rearrangement is subjected to acidic or basic hydrolysis to yield prasterone acetate.
-
Purification: The final product is purified by crystallization.
References
Validating the Neuroprotective Potential of 3beta-acetoxyandrost-5-en-17-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 3beta-acetoxyandrost-5-en-17-one, an acetate ester of the neurosteroid dehydroepiandrosterone (DHEA). Due to the limited direct experimental data on this compound, this document leverages the extensive research on its parent compound, DHEA, as a proxy to infer its potential neuroprotective mechanisms and efficacy. We compare the performance of DHEA with other alternative neuroprotective agents, supported by experimental data from various in vitro and in vivo models of neurodegeneration.
Executive Summary
This compound, as a derivative of DHEA, is hypothesized to possess neuroprotective properties. DHEA has demonstrated neuroprotective effects in various preclinical models by modulating key signaling pathways involved in neuronal survival, inflammation, and oxidative stress. Its mechanisms of action include anti-glucocorticoid, anti-inflammatory, and antioxidant effects, as well as the modulation of neurotrophic factor signaling. This guide will delve into the experimental evidence for DHEA and compare it against other neuroprotective compounds to provide a framework for validating the therapeutic potential of this compound.
Comparative Data on Neuroprotective Agents
The following table summarizes the quantitative data on the neuroprotective effects of DHEA and selected alternative agents from various experimental models.
| Compound | Model | Neurotoxic Insult | Concentration/Dose | Outcome Measure | Result | Reference |
| DHEA | Clonal mouse hippocampal cells (HT-22) | Glutamate (5 mM) | 5 µM | Cell Viability | Optimal protection against excitotoxicity | [1] |
| DHEA | Clonal mouse hippocampal cells (HT-22) | Amyloid beta-protein (2 µM) | 5 µM | Cell Viability | Protection against amyloid beta toxicity | [1] |
| DHEA | Rat model of transient global cerebral ischemia | Ischemia | 20 mg/kg | Neuronal death in hippocampal CA1 | Reduction in ischemia-induced neuronal death when administered 3 to 48 hours post-ischemia | [2] |
| Memantine | - | Pathological NMDA receptor activation | - | NMDA receptor-associated ion channel activity | Blocks excessive channel opening while maintaining physiological function | [3] |
| Allopregnanolone Analogs (BR 053, BR 297) | APP-transfected SH-SY5Y cells | Oxidative stress | 500 nM | ATP level | Increased ATP level by up to 10% | [4] |
| Solasodine | PC12 cells | Glutamate-induced excitotoxicity | - | Cell Viability | Decreased glutamate-induced excitotoxicity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of findings.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
-
Cell Culture: Mouse hippocampal HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., DHEA at 5 µM) for 24 hours.
-
Induction of Excitotoxicity: After pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 5 mM).
-
Assessment of Cell Viability: Following a 20-hour incubation with glutamate, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.[1]
In Vivo Model of Transient Global Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Ischemia: Transient global cerebral ischemia is induced by the four-vessel occlusion method. This involves cauterizing the vertebral arteries and then temporarily occluding the common carotid arteries for a specific duration (e.g., 10 minutes).
-
Drug Administration: The test compound (e.g., DHEA at 20 mg/kg) is administered intraperitoneally at different time points post-ischemia (e.g., 3, 24, 48 hours).
-
Neurological and Histological Assessment: Seven days after ischemia, neurological function is assessed using behavioral tests like the Morris water maze. Subsequently, the animals are sacrificed, and their brains are processed for histological analysis (e.g., Nissl staining) to quantify neuronal death in the hippocampal CA1 region.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Proposed Neuroprotective Signaling Pathway of DHEA
Caption: Proposed neuroprotective signaling pathways of DHEA.
Experimental Workflow for In Vitro Validation
Caption: Experimental workflow for in vitro validation.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently lacking, the extensive data on its parent compound, DHEA, provides a strong rationale for its investigation as a potential neuroprotective agent. The experimental models and protocols outlined in this guide offer a clear path for validating its efficacy. Future research should focus on directly assessing this compound in established in vitro and in vivo models of neurodegeneration to elucidate its specific mechanisms of action and therapeutic potential in comparison to DHEA and other neuroprotective compounds. The provided diagrams offer a visual framework for understanding the proposed signaling pathways and the necessary experimental workflows to test these hypotheses.
References
- 1. Dehydroepiandrosterone protects hippocampal neurons against neurotoxin-induced cell death: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHEA-neuroprotection and -neurotoxicity after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DHEA Acetate and 7-keto-DHEA: Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Dehydroepiandrosterone (DHEA) and its metabolite, 7-keto-DHEA, are both subjects of significant interest in the study of metabolic regulation. While related, they exhibit distinct metabolic effects, primarily due to a key structural difference: 7-keto-DHEA does not convert into androgenic or estrogenic hormones, a characteristic that sets it apart from its parent compound, DHEA.[1][2][3] This guide provides an objective, data-driven comparison of the metabolic effects of DHEA acetate and 7-keto-DHEA, focusing on experimental findings to inform research and development.
Core Metabolic Differences and Mechanisms of Action
7-keto-DHEA's primary metabolic influence is through the enhancement of thermogenesis, the process of heat production in the body.[4][5] This is achieved by inducing key mitochondrial and cytosolic enzymes.[1][6][7] In contrast, DHEA acetate appears to affect body composition by impairing fat synthesis and promoting the deposition of fat-free tissue.[8][9]
7-keto-DHEA, a naturally occurring metabolite of DHEA, is purported to promote weight loss by increasing metabolism without being converted into androgenic or estrogenic hormones.[7][10] Supplementation with 7-keto-DHEA may counteract the age-related decline in its production.[11] Studies suggest that when combined with a reduced-calorie diet and exercise, 7-keto-DHEA can significantly reduce body weight and body fat compared to diet and exercise alone.[1][11]
DHEA is a precursor to sex hormones, and its supplementation can increase levels of testosterone and estrogen.[10][12] It has been shown to modulate insulin signaling pathways and enhance glucose uptake in adipocytes.[13][14] DHEA may also reduce adipose tissue mass and inhibit the proliferation of fat cells.[13][14]
Both compounds have been investigated for their potential to modulate cortisol levels. DHEA has been observed to have an inverse relationship with cortisol, with supplementation potentially reducing cortisol concentrations.[12][15][16] 7-keto-DHEA is thought to regulate local cortisol activity through the competitive inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for converting inactive cortisone to active cortisol.[6][7][17]
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative outcomes from key clinical trials and preclinical studies on 7-keto-DHEA and DHEA acetate.
Table 1: Effects on Body Weight and Composition
| Compound | Study | Dosage | Duration | Intervention Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |
| 7-keto-DHEA | Kalman et al. (2000)[7][18] | 200 mg/day | 8 weeks | -2.88 kg (Weight) | -0.97 kg (Weight) | 0.01 |
| -1.8% (Body Fat) | -0.57% (Body Fat) | 0.02 | ||||
| 7-keto-DHEA | Zenk et al. (2002)[7][18] | 200 mg/day | 8 weeks | -2.15 ± 2.38 kg (Weight) | -0.72 ± 2.12 kg (Weight) | 0.038 |
| -0.71 ± 0.79 kg/m ² (BMI) | -0.01 ± 1.05 kg/m ² (BMI) | 0.036 | ||||
| DHEA Acetate | MacEwen et al. (1984)[8] | 6 g/kg diet | 11 weeks | Statistically significant weight reduction in males vs. controls | - | - |
| Proportionately less body fat than controls | - | - |
Table 2: Effects on Metabolic Rate
| Compound | Study | Primary Outcome | Result | p-value |
| 7-keto-DHEA | Zenk et al. (2007)[6] | Resting Metabolic Rate (RMR) | 1.43% increase with 7-keto-DHEA and 3.4% with a combination product vs. placebo | 0.001 |
| DHEA Acetate | MacEwen et al. (1984)[8][9] | Resting Heat Production | Elevated for both sexes | - |
Table 3: Effects on Hormones
| Compound | Key Effect | Notes |
| 7-keto-DHEA | No conversion to sex hormones [1][2][17] | Does not increase androgen or estrogen levels when taken orally.[2][17] |
| Cortisol Modulation | Competitively inhibits 11β-HSD1, potentially reducing local cortisol levels.[6][17] | |
| DHEA Acetate | Conversion to sex hormones [10][19][20] | Serves as a precursor to androgens and estrogens.[19][20] |
| Cortisol Modulation | DHEA supplementation has been shown to reduce serum cortisol concentrations. |
Signaling Pathways and Experimental Workflows
The metabolic effects of 7-keto-DHEA are primarily attributed to its ability to enhance thermogenesis through the induction of key enzymes. The proposed signaling pathway involves the upregulation of genes encoding for these enzymes.
Caption: 7-keto-DHEA's thermogenic signaling pathway.
DHEA and 7-keto-DHEA also exhibit distinct interactions with the cortisol pathway.
Caption: Comparative cortisol modulation pathways.
A typical experimental workflow for a clinical trial assessing the metabolic effects of these compounds is illustrated below.
Caption: A typical experimental workflow for a clinical trial.
Experimental Protocols
Kalman et al. (2000): 7-keto-DHEA Study
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, overweight adults.
-
Intervention: Participants were assigned to either a treatment group receiving 100 mg of 7-keto-DHEA twice daily (200 mg/day) or a placebo group. Both groups followed a calorie-restricted diet and an exercise program.
-
Duration: 8 weeks.
-
Primary Outcome Measures: Body weight and body fat percentage.
MacEwen et al. (1984): DHEA Acetate Study
-
Study Design: A controlled animal study.
-
Participants: Adult Sprague-Dawley outbred rats (male and female).
-
Intervention: Animals were fed a nonpurified diet with or without DHEA acetate (6 g/kg diet).
-
Duration: 11 weeks.
-
Primary Outcome Measures: Body weight, body composition, resting heat production, serum triglyceride levels, and hepatic glucose-6-phosphate dehydrogenase activity.[8]
Conclusion
The available evidence indicates that DHEA acetate and 7-keto-DHEA exert their metabolic effects through different primary mechanisms. 7-keto-DHEA stands out as a non-hormonal agent that promotes weight loss and increases metabolic rate, likely through the induction of thermogenic enzymes.[1][6][7] Its inability to convert to sex steroids makes it a potentially safer candidate for metabolic interventions where hormonal side effects are a concern.[1][2][3]
DHEA acetate, while also impacting body composition by reducing fat and increasing lean mass, acts as a prohormone, leading to downstream increases in androgens and estrogens.[8][9][10] This hormonal activity presents a more complex profile with a broader range of potential physiological effects.
For drug development professionals, the distinct profiles of these two compounds offer different avenues for exploration. 7-keto-DHEA's specific, non-hormonal thermogenic action makes it an attractive lead for developing targeted therapies for obesity and metabolic disorders. Further research into DHEA acetate's metabolic effects should carefully consider its hormonal impact and potential gender-specific outcomes. Direct, head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of these two agents in human metabolic regulation.
References
- 1. 7-Keto DHEA The Fat-Burning Metabolite - - Life Extension [lifeextension.com]
- 2. Can 7-Keto-DHEA Supplements Boost Your Metabolism? [healthline.com]
- 3. 7-keto-dhea: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. 7-Keto-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Why can 7-Keto-dehydroepiandrosterone be used for weight loss?_Chemicalbook [chemicalbook.com]
- 6. A systematic review of the impact of 7-keto-DHEA on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of dehydroepiandrosterone acetate on metabolism, body weight and composition of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dehydroepiandrosterone acetate on metabolism, body weight and composition of male and female rats. | Semantic Scholar [semanticscholar.org]
- 10. The DHEA/7-Keto DHEA Ratio: A Functional Medicine Perspective [rupahealth.com]
- 11. bodylogicmd.com [bodylogicmd.com]
- 12. 8 Reasons to Take DHEA | Khanh Perrin, MD [perrinmd.com]
- 13. Effects of DHEA on metabolic and endocrine functions of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. examine.com [examine.com]
- 16. DHEA, Cortisol, and Stress - Doctor’s Nutrition [doctorsnutrition.com]
- 17. 7-Keto DHEA | Rupa Health [rupahealth.com]
- 18. benchchem.com [benchchem.com]
- 19. Conversion of dehydroepiandrosterone to downstream steroid hormones in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Androgenic Potential of 3β-Acetoxyandrost-5-en-17-one Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgenic potential of the primary metabolites of 3β-acetoxyandrost-5-en-17-one. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a clear understanding of the androgenic activity of these compounds.
Introduction
3β-acetoxyandrost-5-en-17-one is a synthetic steroid that undergoes metabolic conversion in the body to several downstream compounds with varying degrees of biological activity. Understanding the androgenic potential of these metabolites is crucial for assessing its overall pharmacological profile and potential therapeutic applications or risks. The primary metabolites include 3β-hydroxyandrost-5-en-17-one (DHEA), androstenedione, androstenediol, and ultimately, testosterone. This guide will compare the androgenic activity of these key metabolites.
Metabolic Pathway of 3β-Acetoxyandrost-5-en-17-one
The initial step in the metabolism of 3β-acetoxyandrost-5-en-17-one is the hydrolysis of the acetate group at the 3β position, yielding 3β-hydroxyandrost-5-en-17-one, commonly known as dehydroepiandrosterone (DHEA). DHEA is a crucial endogenous prohormone that can be further metabolized into more potent androgens.
Comparative Androgenic Potential
The androgenic activity of the metabolites is primarily mediated through their interaction with the androgen receptor (AR). This interaction can be quantified through various in vitro and in vivo assays.
In Vitro Androgen Receptor Binding Affinity
The following table summarizes the relative binding affinities of the key metabolites to the androgen receptor. Lower IC50 or Kd values indicate higher binding affinity.
| Compound | Assay Type | Receptor Source | IC50 / Kd (nM) | Reference Compound | Relative Binding Affinity (%) |
| Testosterone | Competitive Binding | Human AR | ~1.9 | Dihydrotestosterone (DHT) | ~50 |
| Androstenedione | Competitive Binding | Human AR LBD | 648 ± 21 | Dihydrotestosterone (DHT) | ~1.5 |
| Androstenediol | Not specified | Not specified | Not specified | Testosterone | 0.21 |
| 3β-hydroxy-5α-androst-1-en-17-one | Not specified | Not specified | Not specified | Not specified | Weak androgenic activity |
Note: Data is compiled from multiple sources with different experimental setups, which may affect direct comparability.
In Vitro Androgen Receptor Transactivation
Reporter gene assays measure the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
| Compound | Cell Line | Reporter Gene | EC50 (nM) | Relative Potency (vs. DHT) |
| Testosterone | PC-3 | Luciferase | ~1 | Lower than DHT |
| Androstenedione | Not specified | Not specified | Not specified | Lower potency than DHT |
| Androstenediol | Human prostate cancer cells | CAT | Induces AR activity | Lower than DHT |
In Vivo Androgenic Activity (Hershberger Assay)
The Hershberger assay is an in vivo method to assess the androgenic and anti-androgenic activity of a substance by measuring the weight changes in androgen-dependent tissues in castrated male rats.
| Compound | Endpoint | Relative Potency (vs. Testosterone Propionate) |
| Testosterone Propionate | Ventral prostate, seminal vesicles, levator ani muscle weight | 100% (Reference) |
| Androstenedione | Prostatic growth | Less potent than Testosterone |
| Androstenediol | Androgenicity in rats | ~0.21% of Testosterone |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Workflow:
Materials:
-
Receptor Source: Cytosol from the ventral prostate of castrated male rats or recombinant human androgen receptor.
-
Radioligand: [3H]-R1881 (a synthetic androgen).
-
Test Compounds: 3β-acetoxyandrost-5-en-17-one metabolites and reference androgens (e.g., Testosterone, DHT).
-
Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
Separation Agent: Hydroxylapatite (HAP) slurry or filter membranes.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare cytosol from rat ventral prostates or use a purified recombinant AR preparation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the AR and radioligand with varying concentrations of the test compound or reference compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a HAP slurry followed by centrifugation and washing, or by vacuum filtration through a filter plate.
-
Quantification: Add scintillation cocktail to the separated bound fraction and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Androgen Receptor Transactivation (Reporter Gene) Assay
This assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Signaling Pathway:
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene.
-
Test Compounds and Controls.
-
Cell Culture Reagents.
-
Luciferase Assay Reagent and Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the AR expression and reporter plasmids.
-
Treatment: Treat the transfected cells with various concentrations of the test compounds or reference androgens.
-
Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration) and plot the response against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Hershberger Bioassay
This assay assesses the androgenic potential of a substance in a whole-animal model.
Experimental Workflow:
Animals:
-
Peripubertal male rats.
Procedure:
-
Castration: Rats are surgically castrated to remove the endogenous source of androgens.
-
Recovery: Animals are allowed to recover for a period to allow for the regression of androgen-dependent tissues.
-
Dosing: The castrated rats are then treated daily with the test substance or a reference androgen (e.g., testosterone propionate) for a specified period (typically 10 days). A vehicle control group is also included.
-
Necropsy and Tissue Collection: At the end of the dosing period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected. These include the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Tissue Weighing: The wet weight of each tissue is recorded.
-
Data Analysis: The tissue weights of the treated groups are compared to the vehicle control group using statistical analysis. A significant increase in the weight of these tissues indicates androgenic activity.
Conclusion
The metabolites of 3β-acetoxyandrost-5-en-17-one exhibit a range of androgenic potentials. The metabolic conversion to testosterone results in a compound with significant androgenic activity, capable of binding to and activating the androgen receptor, leading to physiological responses. The precursor molecules, DHEA, androstenedione, and androstenediol, generally demonstrate weaker androgenic properties compared to testosterone. The quantitative data presented, while derived from various sources, provides a valuable framework for comparing the relative androgenicity of these metabolites. For definitive comparisons, it is recommended that these compounds be evaluated side-by-side within the same validated assay systems. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative studies.
Comparative Analysis of 3beta-Acetoxyandrost-5-en-17-one and Related Androstane Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported benefits and experimental data for 3beta-acetoxyandrost-5-en-17-one and structurally related androstane steroids. Due to a lack of independent replication studies for this compound, this document focuses on comparing its characteristics with those of scientifically evaluated alternatives. The information presented is collated from preclinical and clinical studies to aid in research and development decisions.
Overview of Compared Compounds
The following androstane steroids are discussed in this guide:
-
This compound (DHEA Acetate): The primary compound of interest, a derivative of dehydroepiandrosterone (DHEA).
-
3β-acetoxyandrost-1,5-diene-17-ethylene ketal (ADEK): A DHEA metabolite derivative investigated for its antiandrogenic properties.
-
3beta-acetoxyandrost-5-ene-7,17-dione (7-oxo-DHEA-acetate): A derivative of 7-oxo-DHEA studied for its safety profile.
-
3β-hydroxy-5α-androst-1-en-17-one: A prohormone supplement evaluated for its effects on body composition and strength.
Quantitative Data Comparison
The following tables summarize the quantitative data from studies on the aforementioned compounds, providing a basis for comparison of their biological activities and safety profiles.
Table 1: Antiandrogenic and Anabolic Effects
| Compound | Outcome Measure | Model | Dosage | Result | Reference |
| ADEK | DHT-induced AR transactivation suppression | COS-1 cells | 1 µM | Suppressed to 21% of control | [1] |
| DHT-induced mutant AR transactivation | LNCaP cells | 10 µM | Significant suppression (qualitative) | [1] | |
| 3β-hydroxy-5α-androst-1-en-17-one | Lean Body Mass | Resistance-trained men | 330 mg/day (4 weeks) | +6.3 ± 1.2% increase | [2] |
| Fat Body Mass | Resistance-trained men | 330 mg/day (4 weeks) | -24.6 ± 7.1% decrease | [2] | |
| Back Squat 1-Repetition Maximum | Resistance-trained men | 330 mg/day (4 weeks) | +14.3 ± 1.5% increase | [2] | |
| Placebo | Lean Body Mass | Resistance-trained men | N/A | +0.5 ± 0.8% increase | [2] |
| Fat Body Mass | Resistance-trained men | N/A | -9.5 ± 3.6% decrease | [2] | |
| Back Squat 1-Repetition Maximum | Resistance-trained men | N/A | +5.7 ± 1.7% increase | [2] |
Table 2: Safety and Pharmacokinetic Parameters
| Compound | Parameter | Model | Dosage | Result | Reference |
| 7-oxo-DHEA-acetate | Adverse Clinical Effects | Rhesus macaques | 250 & 500 mg/kg | No adverse effects observed | [3] |
| Adverse Clinical Effects | Rhesus macaques | 1000 mg/kg | Vomiting and excessive salivation | [3] | |
| No-Observable Adverse Effect Level (NOAEL) | Rats (single oral dose) | Up to 2000 mg/kg | 2000 mg/kg | [4] | |
| Safety (Blood hormones, chemistry, urinalysis) | Healthy men | Up to 200 mg/day (28 days) | No significant changes compared to placebo | [5][6] | |
| Tmax (of 7-oxo-DHEA-S) | Healthy men | 100 mg | 2.2 hours | [5][6] | |
| t1/2 (of 7-oxo-DHEA-S) | Healthy men | 100 mg | 2.17 hours | [5][6] | |
| 3β-hydroxy-5α-androst-1-en-17-one | HDL Cholesterol | Resistance-trained men | 330 mg/day (4 weeks) | -38.7 ± 4.0% reduction | [2] |
| LDL Cholesterol | Resistance-trained men | 330 mg/day (4 weeks) | +32.8 ± 15.05% elevation | [2] | |
| Serum Creatinine | Resistance-trained men | 330 mg/day (4 weeks) | +19.6 ± 4.3% elevation | [2] | |
| Aspartate Transaminase (AST) | Resistance-trained men | 330 mg/day (4 weeks) | +113.8 ± 61.1% elevation | [2] | |
| Glomerular Filtration Rate (GFR) | Resistance-trained men | 330 mg/day (4 weeks) | -18.0 ± 3.3% reduction | [2] |
Experimental Protocols
ADEK - Antiandrogenic Activity Assessment[1]
-
Cell Lines: COS-1 and LNCaP prostate cancer cells were used.
-
Plasmids: pSG5-AR (wild-type androgen receptor) and reporter plasmids were used for transfection.
-
Transactivation Assay: Cells were co-transfected with AR expression and reporter plasmids. After 24 hours, cells were treated with Dihydrotestosterone (DHT) in the presence or absence of ADEK or other antiandrogens (hydroxyflutamide, bicalutamide). Luciferase activity was measured as an indicator of AR transactivation.
-
PSA Expression Analysis: LNCaP cells were treated with DHT and/or ADEK. Prostate-specific antigen (PSA) levels in the culture medium were determined by ELISA.
-
Cell Growth Assay: LNCaP cells were cultured in the presence of DHT and/or ADEK. Cell proliferation was measured using a cell counting kit.
3β-hydroxy-5α-androst-1-en-17-one - Human Clinical Trial[2]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Seventeen resistance-trained men were randomly assigned to receive either the prohormone (n=9) or a placebo (n=8).
-
Intervention: Participants consumed 330 mg/day of 3β-hydroxy-5α-androst-1-en-17-one or a sugar placebo for 4 weeks. All participants completed a structured resistance-training program.
-
Outcome Measures:
-
Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA).
-
Muscular Strength: Determined by one-repetition maximum (1RM) for back squat, bench press, and deadlift.
-
Biochemical Analysis: Blood samples were collected at the beginning and end of the study to measure circulating lipids, and markers of liver and kidney function.
-
7-oxo-DHEA-acetate - Safety and Pharmacokinetic Studies[5][6]
-
Human Study Design: A randomized, double-blind, placebo-controlled, escalating dose study.[5][6]
-
Participants: Twenty-two healthy men were assigned to receive either 7-oxo-DHEA-acetate (n=16) or a placebo (n=6).[5][6]
-
Dosing Regimen: 50 mg/day for 7 days, followed by a 7-day washout; 100 mg/day for 7 days, followed by a 7-day washout; and 200 mg/day for 28 days.[5][6]
-
Safety Monitoring: Included clinical laboratory tests (blood chemistry, urinalysis), vital signs, and measurement of hormone levels (total and free testosterone, DHT, estradiol, cortisol, thyroxin, and insulin).[5][6]
-
Pharmacokinetic Analysis: Plasma concentrations of the metabolite 7-oxo-DHEA-3beta-sulfate (DHEA-S) were measured at various time points after the final 100 mg dose to determine pharmacokinetic parameters.[5][6]
Signaling Pathways and Workflows
Androgen Receptor Signaling Inhibition by ADEK
The following diagram illustrates the proposed mechanism of action for ADEK in inhibiting androgen receptor (AR) signaling.
Caption: Competitive inhibition of the androgen receptor by ADEK, preventing DHT-mediated gene transcription.
Experimental Workflow for Human Clinical Trial of 3β-hydroxy-5α-androst-1-en-17-one
This diagram outlines the workflow of the clinical trial investigating the effects of 3β-hydroxy-5α-androst-1-en-17-one.
Caption: Workflow of the randomized controlled trial for 3β-hydroxy-5α-androst-1-en-17-one.
References
- 1. 3β-Acetoxyandrost-1,5-diene-17-ethylene ketal functions as a potent antiandrogen with marginal agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An escalating dose oral gavage study of 3beta-acetoxyandrost-5-ene-7, 17-dione (7-oxo-DHEA-acetate) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An acute oral gavage study of 3beta-acetoxyandrost- 5-ene-7,17-dione (7-oxo-DHEA-acetate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetic study with escalating doses of 3-acetyl-7-oxo-dehydroepiandrosterone in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3β-Acetoxyandrost-5-en-17-one
For Immediate Implementation by Laboratory Personnel
The proper disposal of 3β-Acetoxyandrost-5-en-17-one is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This steroid, classified with significant health warnings, necessitates a stringent disposal protocol. Adherence to these procedures will mitigate risks and support a culture of safety in your research setting.
Based on its GHS classifications, 3β-Acetoxyandrost-5-en-17-one is considered hazardous waste. It is harmful if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen[1]. Therefore, it must not be disposed of as general waste or poured down the drain. All chemical waste, unless explicitly determined to be non-hazardous, should be managed as hazardous waste[2].
Essential Disposal Protocol
The following step-by-step procedure outlines the correct method for the disposal of 3β-Acetoxyandrost-5-en-17-one and its contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety goggles
-
Lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid 3β-Acetoxyandrost-5-en-17-one waste in a designated, leak-proof container made of a compatible material. The original container is often the best option[2].
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste.
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from acids and bases[3].
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[4].
-
The label must also include the full chemical name: "3β-Acetoxyandrost-5-en-17-one"[4].
-
Indicate the date when the waste was first added to the container.
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[3][5].
-
The SAA must be inspected weekly for any signs of leakage[3].
5. Disposal Request:
-
Once the waste container is full, or if it has been in the SAA for up to one year, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service[3][5]. Do not transport hazardous waste yourself[2].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation (General Hazardous Waste) | 55 gallons | [5] |
| Maximum Accumulation (Acutely Toxic "P-list" Waste) | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Container Headroom | At least one-inch | [3] |
| pH for Drain Disposal (Not Applicable for this Chemical) | > 5.0 and < 12.5 | [3] |
| Storage Time in SAA (Partially Filled) | Up to 1 year | [3] |
| Removal from SAA (Full Container) | Within 3 days | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of 3β-Acetoxyandrost-5-en-17-one.
Caption: Disposal workflow for 3β-Acetoxyandrost-5-en-17-one.
References
Essential Safety and Logistics for Handling 3beta-Acetoxyandrost-5-en-17-one
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3beta-Acetoxyandrost-5-en-17-one, a steroid hormone also known as Dehydroepiandrosterone acetate. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment:
This compound is classified with several hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is a suspected carcinogen and may damage fertility or the unborn child.[1] Due to these potential health risks, all handling procedures must be conducted with strict adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles. A face shield is recommended. | Double-gloving with nitrile gloves, a disposable gown or lab coat, and sleeve covers. | A NIOSH/MSHA approved respirator (e.g., N-95) is necessary and all work must be conducted in a certified chemical fume hood.[2] |
| Solution Preparation and Handling | Safety glasses with side shields or goggles. | Chemical-resistant nitrile gloves and a lab coat. | Work should be performed in a chemical fume hood. |
| General Laboratory Use | Safety glasses with side shields. | Nitrile gloves and a lab coat. | Ensure adequate laboratory ventilation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
1. Engineering Controls:
-
All work involving the weighing and handling of the solid form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Use a fume hood or other ventilated enclosure when preparing solutions or performing any procedure that may generate aerosols.
-
Work surfaces should be protected with disposable absorbent benchtop pads to contain any spills.[4]
2. Personal Hygiene:
-
Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[2]
3. Handling Procedures:
-
When weighing the solid compound, use anti-static techniques to prevent dispersal of the powder.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
-
Use syringes and needles with Luer-Lok™ fittings to minimize the risk of accidental disconnection and spills.[2]
4. Storage:
-
Store this compound in a well-ventilated, designated area, away from incompatible materials.
-
Ensure containers are clearly labeled and tightly sealed.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper waste management is a critical component of laboratory safety when handling hazardous chemicals.
1. Solid Waste:
-
All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.[2]
2. Liquid Waste:
-
All residual solutions containing this compound must be collected for disposal as hazardous chemical waste.
-
Do not dispose of this chemical down the drain.
3. Empty Containers:
-
Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on its material.
4. Decontamination:
-
Any laboratory equipment or surfaces that have come into contact with the compound must be decontaminated. This can be achieved by wiping them down with a suitable solvent, followed by soap and water. The cleaning materials should be disposed of as hazardous waste.
By adhering to these detailed safety and logistical protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
- 1. This compound | C21H30O3 | CID 14709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
